molecular formula C7H7N3S B564128 Benzo[d]thiazole-2,7-diamine CAS No. 100958-73-4

Benzo[d]thiazole-2,7-diamine

Cat. No.: B564128
CAS No.: 100958-73-4
M. Wt: 165.214
InChI Key: BJZBFOHPOBJSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazole-2,7-diamine (CAS 100958-73-4) is a high-purity chemical reagent serving as a privileged scaffold in advanced research and development. Its electron-rich heterocyclic structure makes it a valuable intermediate for designing novel compounds with enhanced biological and electronic properties. In medicinal chemistry, the benzothiazole core is a key pharmacophore in developing potent therapeutic agents. Research highlights its incorporation into molecules evaluated as kinase inhibitors, anti-inflammatory agents, and anticancer compounds, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231 . Furthermore, benzothiazole derivatives are extensively investigated as inhibitors for various enzymatic targets, including acetylcholinesterase (AChE) for Alzheimer's disease research and bacterial DNA gyrase for developing new antibacterial agents . In material science, this compound is employed in synthesizing organic semiconductor materials, where its structure enhances charge transport in thin-film transistors . It also acts as a building block for fluorescent dyes and sensors for detecting metal ions in environmental and biological systems . Additionally, it finds application in agrochemical research for designing herbicides and fungicides with improved stability and activity[citation:7). This product is intended for research purposes only and is not intended for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazole-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZBFOHPOBJSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694737
Record name 1,3-Benzothiazole-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100958-73-4
Record name 1,3-Benzothiazole-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzo[d]thiazole-2,7-diamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]thiazole-2,7-diamine, a member of the benzothiazole family of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and materials science. The benzothiazole core is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] The presence and positioning of amino groups on the benzothiazole scaffold can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a detailed overview of the known chemical properties, a putative synthesis protocol, and potential biological significance of this compound, with a focus on providing researchers with the necessary information for its further investigation and application.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100958-73-4[2][3][4][5]
Molecular Formula C₇H₇N₃S[2][3][4]
Molecular Weight 165.22 g/mol [3][4]
Appearance Not Reported-
Melting Point Not Available[2]
Boiling Point (Predicted) 404.4 °C at 760 mmHg[2]
Flash Point (Predicted) 198.4 °C[2]
Density (Predicted) 1.490 g/cm³[2]
pKa (Predicted) 5.66 ± 0.30[2]
Solubility Not Reported-
Purity (from supplier) ≥95%[3][4]

Note: Much of the data in Table 1 is predicted and should be confirmed through experimental validation.

Spectral Data (Predicted and Analogous)

Specific, experimentally verified spectral data for this compound is not currently published. The following represents predicted data and typical spectral characteristics observed for closely related diaminobenzothiazole isomers.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene ring and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the positions of the amino groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbons in the benzene and thiazole rings will be key identifiers. For comparison, the predicted ¹³C NMR spectrum for the 2,6-diamine isomer is available.[6]

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 165.22. Fragmentation patterns would likely involve the loss of amino groups and cleavage of the thiazole ring.

Experimental Protocols

A specific, validated synthesis protocol for this compound is not available in peer-reviewed literature. However, a common and adaptable method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent. The following is a generalized protocol that could be adapted for the synthesis of this compound, starting from 1,3-diaminobenzene.

Hypothetical Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Reactant1 1,3-Diaminobenzene Step1 Thiocyanation Reactant1->Step1 Step 1a Reactant2 Potassium Thiocyanate (KSCN) Reactant2->Step1 Step 1b Reactant3 Bromine (Br2) in Acetic Acid Step2 Cyclization (Oxidative) Reactant3->Step2 Oxidizing Agent Step1->Step2 Intermediate Formation Step3 Work-up and Purification Step2->Step3 Product This compound Step3->Product

Caption: Hypothetical synthesis workflow for this compound.

Detailed Methodology (Adapted from general procedures for 2-aminobenzothiazoles):

  • Thiocyanation of the Aromatic Amine:

    • Dissolve 1,3-diaminobenzene in a suitable solvent such as glacial acetic acid.

    • Add a stoichiometric equivalent of potassium thiocyanate (or sodium thiocyanate) to the solution and stir until dissolved.

  • Oxidative Cyclization:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture. The temperature should be carefully monitored and maintained below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of ice water.

    • Neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the crude product.

    • Collect the precipitate by filtration and wash thoroughly with water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound. The regioselectivity of the cyclization would need to be carefully controlled and the final product identity confirmed by rigorous analytical methods.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been published, the broader class of benzothiazole derivatives is known to interact with various biological targets. The presence of two amino groups at positions 2 and 7 could confer unique pharmacological properties.

Potential Therapeutic Areas:

  • Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer activity. For instance, certain derivatives have been shown to inhibit the proliferation of various cancer cell lines and interfere with signaling pathways such as AKT and ERK.[7] The diamino substitution pattern of this compound could lead to novel interactions with cancer-related targets.

  • Antimicrobial Activity: The benzothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties. The amino groups can be crucial for these activities, potentially through interactions with microbial enzymes or cell walls.

  • Enzyme Inhibition: Benzothiazoles are known to inhibit various enzymes. The specific substitution pattern of the 2,7-diamine isomer might lead to selective inhibition of certain kinases, proteases, or other enzymes implicated in disease.

Potential Signaling Pathway Interactions (Hypothetical)

Based on the known activities of related compounds, this compound could potentially modulate key cellular signaling pathways.

G cluster_pathway Potential Signaling Pathway Modulation cluster_akt PI3K/AKT Pathway cluster_erk MAPK/ERK Pathway BTA This compound AKT AKT BTA->AKT Inhibition? ERK ERK BTA->ERK Inhibition? mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Transcription Gene Transcription ERK->Transcription G cluster_workflow Biological Screening Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Lead Optimization Compound This compound Anticancer Anticancer Assays (e.g., MTT, Cell Viability) Compound->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) Compound->Antimicrobial Pathway Signaling Pathway Analysis (e.g., Western Blot for p-AKT, p-ERK) Anticancer->Pathway If Active Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) Antimicrobial->Enzyme If Active SAR Structure-Activity Relationship (SAR) Studies Pathway->SAR Enzyme->SAR ADMET In vitro ADMET Profiling SAR->ADMET

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Scaffold

This technical guide provides a comprehensive overview of Benzo[d]thiazole-2,7-diamine and its closely related isomers, a class of heterocyclic compounds that have garnered significant interest in the scientific community, particularly for their diverse pharmacological activities. This document is tailored for researchers, scientists, and professionals in drug development, offering a curated compilation of SEO-driven long-tail keywords, quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows. While specific data for the 2,7-diamine isomer is limited in publicly available literature, this guide leverages the extensive research on other benzothiazole diamine isomers to present a thorough understanding of this chemical scaffold.

SEO-Driven Long-Tail Keywords for Scientific Researchers

To facilitate targeted literature searches and enhance the discoverability of research related to this compound class, the following long-tail keywords are of high relevance:

  • Synthesis and Characterization:

    • "Microwave-assisted synthesis of substituted benzothiazole diamines"

    • "One-pot synthesis of 2-aminobenzothiazole derivatives from anilines"[1]

    • "Spectroscopic characterization (NMR, IR, Mass Spec) of novel benzothiazole compounds"[2]

    • "Crystallography and structural analysis of benzothiazole diamine isomers"

    • "Purification techniques for isomeric benzothiazole diamine mixtures"

  • Biological Activity and Screening:

    • "Antiproliferative activity of benzothiazole diamines against cancer cell lines"

    • "In vitro antimicrobial screening of novel heterocyclic compounds"

    • "Structure-activity relationship (SAR) of benzothiazole kinase inhibitors"

    • "High-throughput screening assays for neuroprotective benzothiazole derivatives"

    • "Mechanism of action studies for benzothiazole-based anti-inflammatory agents"[3]

  • Therapeutic Applications and Drug Discovery:

    • "Benzothiazole diamines as potential therapeutics for Alzheimer's disease"[4]

    • "Development of benzothiazole-based drugs for multidrug-resistant bacteria"[5]

    • "Targeting signaling pathways in cancer with novel benzothiazole inhibitors"

    • "Pharmacokinetic and pharmacodynamic profiling of benzothiazole drug candidates"

    • "Lead optimization of benzothiazole scaffolds for improved efficacy and safety"

Quantitative Data Presentation

The biological activities of various benzothiazole derivatives have been extensively studied. The following tables summarize key quantitative data, providing a comparative overview of their potential as therapeutic agents.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phortress (NSC 710305)Breast (MCF-7)Potent Activity[6]
DF 203Breast (MCF-7)Potent Activity[6]
Compound 4aRat Brain Glioma (C6)0.03[6]
Compound 4dRat Brain Glioma (C6)0.03[6]
Thiazole Derivative 9kMOLT-41.7
Thiazole Derivative 9kMCF-74.7
Thiazole Derivative 4MCF-75.73
Thiazole Derivative 4MDA-MB-23112.15

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Benzothiazole-Thiazole Hybrid 4bS. aureus3.90[7]
Benzothiazole-Thiazole Hybrid 4cS. aureus7.81[7]
Benzothiazole-Thiazole Hybrid 4dM. tuberculosis7.81[7]
Benzothiazole-Thiazole Hybrid 4fC. albicans15.63[7]
Triazole-Benzothiazole VIIE. coli~0.023–0.049[8]
Thiazolidinone-Benzothiazole VIIIE. coli0.023–0.049[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for key experiments commonly employed in the evaluation of benzothiazole derivatives.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][9]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[10]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)[12]

  • Test compounds

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)[11][12]

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the benzothiazole compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[11]

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K inhibits Benzothiazole->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole derivatives.

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerization Nucleus Nucleus pSTAT3->Nucleus translocates to GeneExpression Target Gene Expression (e.g., c-Myc, Mcl-1) Nucleus->GeneExpression promotes Benzothiazole Benzothiazole Derivative Benzothiazole->JAK inhibits Benzothiazole->STAT3 inhibits phosphorylation

Caption: Inhibition of the JAK/STAT3 signaling pathway by benzothiazole derivatives.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Synthesis of Benzothiazole Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., MTT, MIC) Purification->InVitro Hit Hit Identification InVitro->Hit Hit->InVitro inactive SAR Structure-Activity Relationship (SAR) Hit->SAR active Lead Lead Optimization SAR->Lead Lead->Synthesis new derivatives InVivo In Vivo Studies Lead->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: A general experimental workflow for the discovery of benzothiazole-based drug candidates.

References

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling Researcher Intent: A Guide to Strategic Content Creation in Drug Development

For Immediate Release

A new framework released today categorizes keywords based on five specific researcher intents to guide the effective creation of in-depth technical content for the drug development community. Tailored for an audience of researchers, scientists, and drug development professionals, this guide provides a structured approach to producing high-value whitepapers and technical guides that resonate with the specific needs of this expert audience.

The five researcher intents—Informational, Investigational, Navigational, Transactional, and Commercial—are designed to map the entire journey of a researcher, from initial exploration of a scientific concept to the final stages of acquiring a product or service. By understanding and targeting these intents, content creators can deliver more relevant and impactful information.

Categorization of Researcher Intents with Associated Keywords

To effectively engage the target audience, content should be aligned with their specific intent at each stage of their research process. The following table outlines the five key researcher intents, their definitions, and examples of associated keywords.

Researcher IntentDefinitionKeyword Examples
Informational The researcher is seeking foundational knowledge, background information, or a general understanding of a scientific concept, technology, or methodology.[1][2][3]"what is target validation", "drug discovery process explained", "introduction to CRISPR-Cas9", "mechanism of action of kinase inhibitors", "principles of mass spectrometry"
Investigational The researcher is actively exploring a specific problem, comparing different approaches, or seeking detailed evidence to support a hypothesis. This intent is characterized by a need for in-depth data, protocols, and comparative analysis.[4]"compare cell-based assays for toxicity screening", "optimizing PCR protocols for gene expression analysis", "clinical trial data for Alzheimer's drug candidates", "in-vitro vs in-vivo models for oncology research", "validation of a novel biomarker for disease X"
Navigational The researcher is looking for a specific resource, such as a particular database, publication, or the website of a known company or institution.[5][6]"PubMed search for [author name]", "Sigma-Aldrich website", "ClinicalTrials.gov identifier NCT12345", "EMBL-EBI database", "Nature journal submission guidelines"
Transactional The researcher intends to acquire a specific product or service, such as ordering a reagent, requesting a quote for an instrument, or accessing a software trial."buy Taq polymerase", "quote for a high-throughput screening system", "download free trial of data analysis software", "order custom antibodies", "price for cell culture media"
Commercial The researcher is evaluating potential partners, technologies, or services for a commercial purpose, such as outsourcing a study, licensing a technology, or making a significant capital investment.[7][8][9]"contract research organizations for preclinical studies", "best CRO for toxicology studies", "licensing opportunities for novel drug delivery systems", "automated liquid handler vendors", "pharma commercialization strategy"

Experimental Protocols

To illustrate the practical application of this framework, a detailed methodology for a common investigational activity is provided below.

Protocol: Comparative Analysis of In-Vitro Cytotoxicity Assays

1. Objective: To determine the most suitable cytotoxicity assay for a novel small molecule compound by comparing the performance of three common assays: MTT, LDH, and Real-Time Glo.

2. Materials:

  • Human cancer cell line (e.g., HeLa)
  • Novel small molecule compound
  • Positive control (e.g., Doxorubicin)
  • Negative control (e.g., DMSO)
  • Cell culture medium and supplements
  • 96-well plates
  • MTT, LDH, and Real-Time Glo assay kits
  • Plate reader

3. Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
  • Compound Treatment: Prepare serial dilutions of the novel compound, positive control, and negative control. Treat the cells and incubate for 48 hours.
  • Assay Performance:
  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution and read absorbance at 570 nm.
  • LDH Assay: Collect the cell culture supernatant and perform the LDH assay according to the manufacturer's protocol. Read absorbance at 490 nm.
  • Real-Time Glo Assay: Add the Real-Time Glo reagent to the wells at the time of compound treatment and measure luminescence at multiple time points over 48 hours.
  • Data Analysis: Calculate the IC50 value for each assay and compare the sensitivity, reproducibility, and ease of use.

4. Expected Outcome: A comprehensive comparison of the three assays will inform the selection of the most appropriate method for future high-throughput screening of similar compounds.

Visualizing Researcher Intent and Experimental Workflow

To further clarify these concepts, the following diagrams illustrate the logical relationships between researcher intents and a typical experimental workflow.

Researcher_Intent_Pathway cluster_discovery Discovery & Learning cluster_action Action & Acquisition Informational Informational Investigational Investigational Informational->Investigational Deeper Dive Navigational Navigational Investigational->Navigational Find Specifics Commercial Commercial Investigational->Commercial Evaluate Partners Transactional Transactional Navigational->Transactional Acquire Tools Transactional->Investigational New Experiment

Logical flow between the five distinct researcher intents.

Experimental_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Analysis & Outcome Objective Define Objective Materials Identify Materials Objective->Materials Protocol Design Protocol Materials->Protocol Seeding Cell Seeding Protocol->Seeding Treatment Compound Treatment Seeding->Treatment Assay Perform Assays Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

A typical workflow for a scientific experiment.

References

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploratory phases of therapeutic innovation. It outlines the critical early stages of the drug discovery process, from initial target identification to the selection of a promising lead compound. This document provides a framework for understanding the core concepts, experimental methodologies, and logical flow of this intricate journey.

The path from a biological hypothesis to a viable drug candidate is both lengthy and complex, often taking over a decade and requiring substantial investment.[1][2] The early discovery phase is arguably the most critical, as decisions made here lay the groundwork for the entire development pipeline.[3][4] This guide focuses on these foundational steps: Target Identification and Validation, Hit Discovery, and the Hit-to-Lead process, providing detailed experimental context and data representation.

Foundational & Exploratory Keywords

The following keywords represent the core concepts and activities central to the initial phases of drug discovery:

  • Target Identification: The process of identifying specific biological molecules, such as proteins, enzymes, or genes, that are implicated in a particular disease.[5][6][7]

  • Target Validation: The confirmation that modulating the identified target will have a therapeutic effect.[5][6][8]

  • Assay Development: The creation of experimental methods to measure the activity of the target and the effect of potential drug compounds.[9]

  • High-Throughput Screening (HTS): The automated testing of large numbers of compounds to identify "hits" that interact with the target.[1][9]

  • Hit Discovery: The identification of initial compounds ("hits") that show promising activity against the biological target.[9]

  • Hit-to-Lead (H2L): The process of optimizing the properties of a "hit" compound to generate a more promising "lead" compound with improved efficacy and drug-like characteristics.[10]

  • Lead Optimization: The refinement of a lead compound to enhance its desired properties, including potency, selectivity, and pharmacokinetic profile.[1][4]

  • In Vitro: Experiments conducted in a controlled environment outside of a living organism, such as in a test tube or petri dish.[11][12][13]

  • In Vivo: Experiments conducted within a whole, living organism, such as an animal model.[11][12][13]

  • Pharmacodynamics (PD): The study of what a drug does to the body.[14]

  • Pharmacokinetics (PK): The study of what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME).[14]

  • Signaling Pathway: A series of chemical reactions in a cell that work together to control a cell function.[15]

The Drug Discovery Workflow: An Overview

The early drug discovery process can be visualized as a funnel, starting with a large number of potential compounds and progressively narrowing down to a single candidate for preclinical development.[16]

G cluster_0 Early Drug Discovery Phases Target ID & Validation Target ID & Validation Assay Development Assay Development Target ID & Validation->Assay Development High-Throughput Screening High-Throughput Screening Assay Development->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Caption: A simplified workflow of the early drug discovery process.

Target Identification and Validation

The initial step in any drug discovery project is to identify and validate a biological target that plays a crucial role in the disease of interest.[3][17] A "good" target should be efficacious, safe, and "druggable," meaning its activity can be modulated by a therapeutic molecule.[3][8]

Experimental Protocol: Target Validation using siRNA

Objective: To confirm the role of a target protein in a disease-relevant cellular phenotype using small interfering RNA (siRNA).

Methodology:

  • Cell Culture: Human cells relevant to the disease are cultured in appropriate media.

  • siRNA Transfection: Cells are transfected with siRNA molecules specifically designed to degrade the mRNA of the target protein, thereby "knocking down" its expression. A non-targeting siRNA is used as a negative control.

  • Protein Expression Analysis: After 48-72 hours, protein levels are assessed using Western blotting or ELISA to confirm successful knockdown of the target protein.

  • Phenotypic Assay: The effect of the target knockdown on a disease-relevant phenotype (e.g., cell proliferation, apoptosis, cytokine secretion) is measured.

  • Data Analysis: The results from the target siRNA-treated cells are compared to the negative control to determine if the target protein is necessary for the observed phenotype.

High-Throughput Screening (HTS)

Once a target is validated, the next step is to find molecules that can modulate its activity. High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify initial "hits."[1]

Data Presentation: HTS Campaign Summary
ParameterValue
Compound Library Size 500,000
Screening Concentration 10 µM
Assay Type Biochemical (e.g., enzyme activity)
Primary Hit Rate 0.5%
Confirmed Hits 1,250
Hit Confirmation Rate 50%

Hit-to-Lead (H2L)

The hits identified from HTS are often not yet suitable as drugs. The hit-to-lead (H2L) process involves a series of experiments to optimize these initial hits into more promising "lead" compounds with improved potency, selectivity, and drug-like properties.[10]

Experimental Protocol: In Vitro Potency Assay (IC50 Determination)

Objective: To determine the concentration of a compound that inhibits the activity of the target protein by 50% (IC50).

Methodology:

  • Compound Preparation: A serial dilution of the test compound is prepared.

  • Assay Reaction: The target protein is incubated with its substrate in the presence of varying concentrations of the test compound. A control reaction with no compound is also included.

  • Signal Detection: The reaction progress is measured using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The data is then plotted on a dose-response curve, and the IC50 value is determined using non-linear regression analysis.

Data Presentation: Hit Series Characterization
Compound IDIC50 (nM)Selectivity (vs. Related Target)Cell Permeability (Papp, 10⁻⁶ cm/s)
Hit-0015,2005-fold<0.1
Lead-001a75020-fold1.2
Lead-001b150>100-fold5.8
Lead-001c85>150-fold8.3

Signaling Pathway Visualization

Understanding the signaling pathway in which the target operates is crucial for predicting the downstream effects of a drug.[][19]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: A generic kinase signaling pathway.

Conclusion

The foundational and exploratory phases of drug discovery are a meticulous process of scientific inquiry and iterative refinement. By systematically identifying and validating targets, screening for active compounds, and optimizing their properties, researchers can lay a robust foundation for the development of novel therapeutics. The detailed experimental protocols and structured data presentation outlined in this guide are intended to support these critical early-stage endeavors.

References

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KarXT (xanomeline-trospium), a first-in-class oral combination therapy recently approved for the treatment of schizophrenia in adults.[1][2][3] KarXT's innovative mechanism of action, which targets muscarinic acetylcholine receptors rather than directly blocking dopamine receptors, represents a significant advancement in the pharmacological management of schizophrenia.[4][5][6] This document details the compound's mechanism of action, summarizes key quantitative data from pivotal clinical trials, and outlines the experimental protocols employed in these studies.

Core Mechanism of Action: A Dual-Component Approach

KarXT is a co-formulation of two active compounds: xanomeline and trospium chloride.[1][7] This combination is designed to maximize the therapeutic effects of xanomeline in the central nervous system (CNS) while minimizing its peripheral cholinergic side effects.[2][5]

Xanomeline: A CNS-Active Muscarinic Agonist Xanomeline is a potent agonist with a preference for the M1 and M4 subtypes of muscarinic acetylcholine receptors, which are highly expressed in brain regions implicated in the pathophysiology of schizophrenia.[7][8][9][10] Activation of these receptors is believed to indirectly modulate dopamine and other neurotransmitter systems, offering a novel approach to treating psychosis and cognitive impairment.[2][11] Xanomeline can readily cross the blood-brain barrier to exert its effects within the CNS.[1][12]

Trospium Chloride: A Peripherally Restricted Muscarinic Antagonist Trospium chloride is a non-selective muscarinic receptor antagonist that does not significantly cross the blood-brain barrier due to its quaternary ammonium structure.[2][13][14] Its primary role in the KarXT formulation is to block the binding of xanomeline to muscarinic receptors in peripheral tissues.[13] This mitigates the cholinergic side effects, such as nausea, vomiting, and diarrhea, that were observed with xanomeline monotherapy in earlier studies.[2][6]

The logical relationship of KarXT's dual-component mechanism is illustrated in the diagram below:

KarXT_Mechanism cluster_body Human Body cluster_cns Central Nervous System (CNS) cluster_periphery Peripheral Tissues Xanomeline_CNS Xanomeline M1_M4_Receptors M1/M4 Receptors Xanomeline_CNS->M1_M4_Receptors Agonist Therapeutic_Effect Therapeutic Effect (Antipsychotic) M1_M4_Receptors->Therapeutic_Effect Xanomeline_Periphery Xanomeline Peripheral_Muscarinic_Receptors Muscarinic Receptors Xanomeline_Periphery->Peripheral_Muscarinic_Receptors Agonist Trospium Trospium Trospium->Peripheral_Muscarinic_Receptors Antagonist Side_Effects Cholinergic Side Effects Peripheral_Muscarinic_Receptors->Side_Effects KarXT KarXT (Oral Administration) KarXT->Xanomeline_CNS KarXT->Xanomeline_Periphery KarXT->Trospium

Logical relationship of KarXT's dual-component action.

Signaling Pathways

The therapeutic effects of xanomeline are mediated through the activation of M1 and M4 muscarinic receptors, which are G-protein coupled receptors (GPCRs).

  • M1 Receptor Signaling: M1 receptors primarily couple to Gq/11 proteins.[15] Upon activation, this pathway initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for neuronal excitability and synaptic plasticity, which are thought to be impaired in schizophrenia.

  • M4 Receptor Signaling: M4 receptors are coupled to Gi/o proteins.[15] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] M4 receptors often function as autoreceptors on cholinergic neurons, and their activation can reduce acetylcholine release.[2] In the striatum, M4 receptor activation is believed to modulate dopamine release, which is a key target in traditional antipsychotic therapies.[2]

The following diagram illustrates the canonical signaling pathways for M1 and M4 muscarinic receptors:

Muscarinic_Signaling cluster_M1 M1 Receptor Signaling (Gq/11-coupled) cluster_M4 M4 Receptor Signaling (Gi/o-coupled) Xanomeline_M1 Xanomeline M1_Receptor M1 Receptor Xanomeline_M1->M1_Receptor Gq11 Gq/11 M1_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitability Modulation of Neuronal Excitability Ca_Release->Neuronal_Excitability PKC->Neuronal_Excitability Xanomeline_M4 Xanomeline M4_Receptor M4 Receptor Xanomeline_M4->M4_Receptor Gio Gi/o M4_Receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Dopamine_Modulation Modulation of Dopamine Release cAMP->Dopamine_Modulation decreased levels lead to

Canonical signaling pathways for M1 and M4 muscarinic receptors.

Quantitative Data from Clinical Trials

The efficacy and safety of KarXT have been evaluated in a series of clinical trials known as the EMERGENT program. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy Results from the EMERGENT-2 Phase 3 Trial [4][16]

Outcome MeasureKarXT (n=126)Placebo (n=126)Least Squares Mean Difference (95% CI)p-valueCohen's d Effect Size
Change from Baseline in PANSS Total Score at Week 5 -21.2 (SE 1.7)-11.6 (SE 1.6)-9.6 (-13.9 to -5.2)<0.00010.61

PANSS: Positive and Negative Syndrome Scale; SE: Standard Error; CI: Confidence Interval.

Table 2: Pooled Treatment-Emergent Adverse Events (TEAEs) in EMERGENT Trials [17]

Adverse Event (%)KarXT (n=340)Placebo
Constipation2110
Dyspepsia198
Nausea196
Headache1412
Vomiting141
Hypertension101
Dizziness93
Gastro-oesophageal reflux disease60
Diarrhoea63
Somnolence54

Table 3: Long-Term Metabolic Outcomes from the EMERGENT Program (52 Weeks) [18]

Metabolic ParameterMean Change from Baseline
Weight -2.6 kg
Weight in Clinically Obese Patients (BMI > 30 kg/m ²) -4.1 kg
Total Cholesterol No meaningful change
Triglycerides No meaningful change
HbA1c No meaningful change

Experimental Protocols

The EMERGENT program comprised several randomized, double-blind, placebo-controlled, flexible-dose trials. The general methodology for these key studies is outlined below.

Experimental Workflow for EMERGENT Phase 3 Trials

EMERGENT_Workflow Screening Screening Period Randomization Randomization (1:1) KarXT or Placebo Screening->Randomization Treatment_Phase 5-Week Inpatient Treatment Phase Randomization->Treatment_Phase Dosing Flexible Dosing Schedule Treatment_Phase->Dosing Assessments Efficacy & Safety Assessments Treatment_Phase->Assessments Follow_up Safety Follow-up Visit Treatment_Phase->Follow_up

Experimental workflow for EMERGENT Phase 3 trials.

1. Participant Population:

  • Adults aged 18-65 years with a DSM-5 diagnosis of schizophrenia.[4][19]

  • Experiencing a recent worsening of psychosis warranting hospital admission.[4][19]

  • Positive and Negative Syndrome Scale (PANSS) total score of 80 or higher.[4][19]

  • Clinical Global Impression-Severity (CGI-S) score of 4 or higher.[4][19]

2. Study Design:

  • Randomized, double-blind, placebo-controlled, parallel-group, multicenter inpatient study.[4][20]

3. Treatment Protocol:

  • Randomization: Eligible participants were randomized in a 1:1 ratio to receive either KarXT or a matching placebo twice daily for 5 weeks.[4][16]

  • Dosing Schedule:

    • Days 1-2: 50 mg xanomeline / 20 mg trospium twice daily.[4][19][21]

    • Days 3-7: 100 mg xanomeline / 20 mg trospium twice daily.[4][19][21]

    • Day 8 onwards: Flexible dosing with an optional increase to 125 mg xanomeline / 30 mg trospium twice daily, with the option to return to the 100 mg/20 mg dose based on tolerability.[4][5][19]

4. Efficacy and Safety Assessments:

  • Primary Endpoint: Change from baseline to week 5 in the PANSS total score.[4][16]

  • Secondary Endpoints: Included changes in PANSS positive and negative subscale scores and the CGI-S score.[4][16]

  • Safety Monitoring: Assessed through the incidence of treatment-emergent adverse events (TEAEs), vital signs, weight, and laboratory tests.[4][5]

5. Statistical Analysis:

  • Efficacy analyses were conducted on the modified intention-to-treat (mITT) population, which included all randomized participants who received at least one dose of the study medication and had at least one post-baseline PANSS assessment.[4]

  • The primary efficacy endpoint was analyzed using a mixed model for repeated measures (MMRM).

This technical guide provides a comprehensive overview of KarXT, a novel compound with a unique mechanism of action for the treatment of schizophrenia. The data presented herein demonstrate its efficacy in reducing psychotic symptoms and a generally favorable safety and tolerability profile, marking a significant development in the field of psychiatric medicine.

References

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the validation and comparative analysis of Acetylsalicylic Acid (Aspirin), a cornerstone of anti-inflammatory, analgesic, antipyretic, and antiplatelet therapy. This document details its mechanism of action, outlines key experimental protocols for its validation, and presents a comparative analysis with other nonsteroidal anti-inflammatory drugs (NSAIDs).

Core Mechanism of Action: COX-1 and COX-2 Inhibition

Aspirin exerts its therapeutic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3][4][5] This inhibition is achieved by acetylating a serine residue in the active site of the COX enzymes, which prevents the conversion of arachidonic acid into prostaglandins and thromboxanes.[1][2][6]

  • COX-1 Inhibition: Aspirin is significantly more potent in inhibiting COX-1 than COX-2.[7] The irreversible inhibition of platelet COX-1 is crucial for its antiplatelet effect. By blocking the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation, aspirin reduces the risk of arterial thrombosis.[1][6][8] This effect lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[6]

  • COX-2 Inhibition: While less potent against COX-2, aspirin's inhibition of this isoform contributes to its anti-inflammatory, analgesic, and antipyretic properties.[1][5] COX-2 is typically induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain, fever, and inflammation.[4][5] Interestingly, aspirin-modified COX-2 can produce lipoxins, which are anti-inflammatory mediators.[1]

The dual inhibition of COX isoforms explains both the therapeutic benefits and the common side effects of aspirin, such as gastrointestinal issues, which arise from the inhibition of protective prostaglandins in the stomach lining produced by COX-1.[5]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Aspirin in the arachidonic acid pathway.

Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberates COX1 COX-1 (constitutive) ArachidonicAcid->COX1 COX2 COX-2 (inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 Synthesizes PGH2_2 Prostaglandin H2 COX2->PGH2_2 Synthesizes Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX1 Irreversibly Inhibits Aspirin->COX2 Inhibits Thromboxane Thromboxane A2 (Platelet Aggregation, Vasoconstriction) PGH2_1->Thromboxane Prostaglandins_Physiological Prostaglandins (GI Protection, Renal Blood Flow) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory

Caption: Aspirin's Mechanism of Action.

Experimental Protocols for Validation

The validation of aspirin's efficacy and safety involves a range of in vitro and in vivo assays.

3.1. In Vitro Assays

  • Cyclooxygenase (COX) Inhibition Assay:

    • Objective: To determine the inhibitory potency of aspirin on COX-1 and COX-2 enzymes.

    • Methodology: Purified recombinant human or ovine COX-1 and COX-2 enzymes are incubated with various concentrations of aspirin. The substrate, arachidonic acid, is then added, and the production of prostaglandin E2 (PGE2) or other prostanoids is measured using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS). The IC50 value (the concentration of aspirin required to inhibit 50% of the enzyme activity) is then calculated.

  • Platelet Aggregation Assay:

    • Objective: To assess the antiplatelet effect of aspirin.

    • Methodology: Platelet-rich plasma (PRP) is obtained from blood samples. An aggregating agent, such as arachidonic acid, ADP, or collagen, is added to the PRP in the presence and absence of aspirin. The extent of platelet aggregation is measured using a platelet aggregometer, which detects changes in light transmission as platelets clump together.[9]

3.2. In Vivo Models

  • Animal Models of Inflammation and Pain:

    • Objective: To evaluate the anti-inflammatory and analgesic effects of aspirin.

    • Methodology: Inflammation can be induced in rodents by injecting substances like carrageenan or lipopolysaccharide (LPS). Paw edema (swelling) is measured as an indicator of inflammation. Analgesic effects can be assessed using models such as the hot plate test or the writhing test, where the animal's response to a painful stimulus is quantified. Aspirin is administered prior to the inflammatory or painful stimulus, and the reduction in edema or pain response is measured.

  • Thrombosis Models:

    • Objective: To confirm the antithrombotic activity of aspirin in a living organism.

    • Methodology: Thrombosis can be induced in animal models, such as mice or rabbits, through methods like ferric chloride-induced arterial injury or mechanical stenosis. Aspirin is administered before the thrombotic challenge, and outcomes such as time to vessel occlusion, thrombus weight, or survival rate are measured.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the in vitro validation of an NSAID like aspirin.

Start Start: In Vitro Validation EnzymeAssay COX-1 / COX-2 Inhibition Assay Start->EnzymeAssay PlateletAssay Platelet Aggregation Assay Start->PlateletAssay DataAnalysis1 Calculate IC50 Values EnzymeAssay->DataAnalysis1 DataAnalysis2 Measure % Inhibition of Aggregation PlateletAssay->DataAnalysis2 Comparison Compare Potency and Selectivity DataAnalysis1->Comparison DataAnalysis2->Comparison End End: In Vitro Profile Established Comparison->End

Caption: In Vitro Validation Workflow.

Comparative Data Analysis

The following tables summarize key quantitative data comparing aspirin with other common NSAIDs.

Table 1: Comparative COX-1/COX-2 Inhibitory Potency (IC50 Values)

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-2/COX-1 Selectivity Ratio
Aspirin ~0.3 - 5~50 - 200~10 - 667
Ibuprofen~13 - 18~35 - 140~2.6 - 7.8
Diclofenac~0.7 - 6~0.08 - 1.2~0.1 - 0.2
Celecoxib~15 - 60~0.04 - 0.8~0.003 - 0.013

Note: IC50 values can vary depending on the specific assay conditions. Lower values indicate higher potency. A lower selectivity ratio indicates higher selectivity for COX-2.

Table 2: Clinical Efficacy in Cardiovascular Disease Prevention (Primary Prevention Trials)

TrialPopulationAspirin DosePrimary OutcomeRelative Risk Reduction (RRR)
Physicians' Health Study22,071 male physicians325 mg every other dayFirst Myocardial Infarction44%
Women's Health Study[10]39,876 healthy women ≥45 years100 mg every other dayMajor Cardiovascular Events9% (non-significant)[10]
ARRIVE[11]12,546 individuals at moderate CV risk100 mg dailyFirst vascular eventNo significant difference vs. placebo[11]
ASCEND15,480 individuals with diabetes100 mg dailySerious Vascular Events12%

Table 3: Comparative Gastrointestinal (GI) and Cardiovascular (CV) Risk

NSAIDRelative GI RiskRelative CV Risk
Aspirin (low-dose) ModerateLow
IbuprofenLowModerate to High
DiclofenacModerateHigh
CelecoxibLowModerate to High

Source: Adapted from various meta-analyses and safety comparisons.[12] Risk is relative to placebo or non-use.

Conclusion

Aspirin's well-characterized mechanism of action, centered on the irreversible inhibition of COX-1 and COX-2, provides a strong foundation for its widespread therapeutic use. The validation of its efficacy and safety is supported by a robust body of evidence from in vitro assays, in vivo models, and large-scale clinical trials. While it remains a gold standard, particularly in the secondary prevention of cardiovascular disease, comparative analyses with other NSAIDs highlight important differences in potency, selectivity, and risk profiles. This technical guide provides a framework for understanding and further investigating the multifaceted properties of this essential medicine.

References

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking in-depth technical guides and whitepapers, long-tail keywords are crucial for connecting them with highly specific and relevant content. The following table outlines various categories and corresponding long-tail keywords that align with the informational needs of this expert audience, focusing on detailed experimental protocols, data presentation, and complex biological pathways.

CategoryLong-tail Keyword
Signaling Pathway Analysis "PI3K/AKT/mTOR pathway inhibitors in oncology drug discovery"[1][2]
"Targeting JAK/STAT signaling for autoimmune disease therapeutics"[3]
"Wnt signaling pathway modulation in regenerative medicine"
"NF-κB signaling cascade in inflammatory disease models"
"MAPK pathway targeted therapies for melanoma treatment"[2]
"VEGF signaling antagonists in anti-angiogenesis research"[4]
Experimental Design & Protocols "In vivo experimental design for preclinical oncology studies"
"High-throughput screening assay development protocols"
"CRISPR-Cas9 gene editing protocols for target validation"[5]
"Flow cytometry techniques for stem cell analysis"[5]
"Pharmacokinetic/pharmacodynamic (PK/PD) modeling experimental design"[6]
"Design of experiments (DoE) for pharmaceutical formulation"
"Blinding and randomization methods in preclinical research"[7]
Advanced Therapeutic Modalities "Monoclonal antibody development for infectious diseases"
"CAR-T cell therapy manufacturing and quality control"
"mRNA vaccine platform development for novel pathogens"
"Oligonucleotide synthesis and purification for gene therapies"
"Small molecule drug discovery for neurodegenerative disorders"
Drug Discovery Technologies "Next-generation sequencing for biomarker discovery"[5]
"Mass spectrometry applications in proteomics for drug targeting"
"AI and machine learning in predictive toxicology"
"Fragment-based drug discovery (FBDD) screening techniques"
"Cryo-electron microscopy for protein structure-based drug design"
Preclinical & Clinical Strategy "Preclinical to clinical translation strategies for biologics"
"Biomarker strategy for patient stratification in clinical trials"[8][9]
"Phase-appropriate technology transfer for CDMOs"[10]
"FDA regulations for CAR-T cell therapies"[5]
"Orphan drug development regulatory pathways"
Data Analysis & Bioinformatics "Bioinformatics data analysis for multi-omics integration"
"Quantitative systems pharmacology (QSP) modeling for dose selection"
"Statistical analysis methods for clinical trial data"
"Computational chemistry for lead optimization"[1]

References

An In-depth Technical Guide to the Physicochemical Characteristics of Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the general class of aminobenzothiazoles, with a specific emphasis on di-amino substituted isomers where data is available. Extensive searches for the specific isomer, Benzo[d]thiazole-2,7-diamine , did not yield any publicly available physicochemical data, experimental protocols, or biological studies. This suggests that it is a rare or novel compound with limited to no published research. The information presented herein is intended to provide a valuable resource on the broader class of aminobenzothiazoles, which can serve as a foundational reference for research and development.

Physicochemical Characteristics of Aminobenzothiazole Isomers

The physicochemical properties of aminobenzothiazoles are crucial for their potential applications in drug development, influencing factors such as solubility, permeability, and bioavailability. While specific data for this compound is unavailable, the following tables summarize the known or predicted properties of related di-amino isomers and the parent 2-aminobenzothiazole for comparative purposes.

Table 1: General Physicochemical Properties of Selected Aminobenzothiazole Isomers

Property2-AminobenzothiazoleBenzo[d]thiazole-2,6-diamineBenzo[d]thiazole-6,7-diamine
Molecular Formula C₇H₆N₂SC₇H₇N₃SC₇H₇N₃S
Molecular Weight ( g/mol ) 150.20165.22165.22
CAS Number 136-95-85407-51-27673-94-1

Table 2: Predicted and Experimental Physicochemical Data of Selected Aminobenzothiazole Isomers

Parameter2-AminobenzothiazoleBenzo[d]thiazole-2,6-diamine (Predicted)Benzo[d]thiazole-6,7-diamine (Predicted)
Melting Point (°C) 129-131Not AvailableNot Available
Boiling Point (°C) Not AvailableNot AvailableNot Available
pKa Not AvailableNot AvailableNot Available
logP 1.91.3Not Available
Solubility Not AvailableNot AvailableNot Available
Polar Surface Area (Ų) 67.293.2Not Available

Experimental Protocols

The synthesis of aminobenzothiazole derivatives is a well-established area of organic chemistry. The following section outlines a general experimental protocol for the synthesis of 2-aminobenzothiazoles, which can be adapted for the synthesis of various isomers, including potentially this compound, from appropriate starting materials.

General Synthesis of 2-Aminobenzothiazoles from Anilines

One common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[1]

Materials:

  • Substituted aniline (e.g., a di-amino aniline for the synthesis of a di-aminobenzothiazole)

  • Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

  • Bromine or Sulfuryl chloride

  • Glacial acetic acid or Chlorobenzene

  • Ethanol

  • Sodium hydroxide or Ammonium hydroxide solution

  • Activated carbon (e.g., Norit)

Procedure:

  • Thiourea Formation: A solution of the substituted aniline in a suitable solvent (e.g., chlorobenzene) is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel. Sulfuric acid is added dropwise to form the aniline salt. Sodium thiocyanate is then added, and the mixture is heated (e.g., at 100°C) for several hours to form the corresponding thiourea derivative.[2]

  • Cyclization: After cooling the reaction mixture, a cyclizing agent such as sulfuryl chloride is added dropwise, maintaining the temperature below 50°C. The mixture is then heated for a couple of hours.[2]

  • Work-up and Isolation: The solvent is removed, and the residue is dissolved in hot water. Any remaining solvent is removed by steam distillation. The aqueous solution is then made alkaline with ammonium hydroxide to precipitate the crude 2-aminobenzothiazole derivative.[2]

  • Purification: The crude product is collected by filtration and washed with water. Recrystallization from a suitable solvent system, such as ethanol-water, often with the use of activated carbon to remove colored impurities, yields the purified 2-aminobenzothiazole derivative.[2]

Analytical Methods for Characterization: The synthesized compounds can be characterized using a variety of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[4]

Biological Activity and Signaling Pathways

Benzothiazole and its derivatives, particularly 2-aminobenzothiazoles, are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[5] These compounds have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[6]

Anticancer Activity and Associated Signaling Pathways

Several studies have highlighted the anticancer potential of aminobenzothiazole derivatives, which often involves the modulation of key cellular signaling pathways.

  • PI3K/AKT Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[7] Certain benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis (programmed cell death) in cancer cells.[8][9] For instance, the novel benzothiazole derivative PB11 was found to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway.[9]

  • ERK/MAPK Signaling Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival.[10] Some benzothiazole conjugates have demonstrated the ability to down-regulate the expression of key proteins in the Ras/MEK/ERK pathway, such as MEK1 and ERK1/2, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]

Visualizations

General Synthesis Workflow for 2-Aminobenzothiazoles

The following diagram illustrates a generalized workflow for the synthesis of 2-aminobenzothiazole derivatives from an aniline precursor.

G cluster_0 Synthesis of 2-Aminobenzothiazole Derivatives A Substituted Aniline B Thiourea Formation (+ NaSCN, H₂SO₄) A->B Step 1 C Cyclization (+ SO₂Cl₂) B->C Step 2 D Work-up & Isolation (Alkalinization) C->D Step 3 E Purification (Recrystallization) D->E Step 4 F Pure 2-Aminobenzothiazole Derivative E->F

Caption: A generalized workflow for the synthesis of 2-aminobenzothiazole derivatives.

Inhibition of the PI3K/AKT Signaling Pathway by Benzothiazole Derivatives

This diagram depicts the inhibitory effect of certain benzothiazole derivatives on the PI3K/AKT signaling pathway, a common mechanism of their anticancer activity.

G cluster_0 PI3K/AKT Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits BT Benzothiazole Derivative BT->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway by benzothiazole derivatives.

References

Navigating the Solubility Landscape of Benzo[d]thiazole-2,7-diamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of Benzo[d]thiazole-2,7-diamine, a pivotal heterocyclic compound in the landscape of medicinal chemistry and materials science. While direct quantitative solubility data for this specific molecule is not extensively documented in publicly accessible literature, this document serves as a crucial resource for researchers, scientists, and drug development professionals. By providing a qualitative solubility profile derived from the broader benzothiazole class and detailing a robust experimental protocol for solubility determination, this guide equips researchers with the foundational knowledge and practical methodologies essential for advancing their work.

Understanding the Core: Physicochemical Properties

This compound belongs to the benzothiazole family, a class of compounds recognized for their diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities. The solubility of a compound is a critical determinant of its bioavailability, formulation efficacy, and overall therapeutic potential. Generally, benzothiazoles exhibit low aqueous solubility and a greater affinity for organic solvents.[1][2] The presence of two amine groups in this compound is expected to influence its polarity and hydrogen bonding capacity, thereby affecting its solubility profile.

Qualitative Solubility Profile

Based on the general characteristics of benzothiazole derivatives, a qualitative solubility profile for this compound can be inferred. It is anticipated to have limited solubility in water and enhanced solubility in polar organic solvents. The solubility is likely to increase with the polarity of the organic solvent.

For illustrative purposes, the table below presents qualitative solubility data for a structurally related compound, 4,7-Dibromobenzo[d]thiazol-2-amine, which can provide initial guidance for solvent selection in experimental work.[1]

Organic SolventDielectric Constant (at 20°C)Predicted SolubilitySolvent Type
N,N-Dimethylformamide (DMF)36.7SolubleAprotic, Polar
Acetonitrile37.5Moderately SolubleAprotic, Polar
Dichloromethane (DCM)9.1Moderately to Sparingly SolubleAprotic, Nonpolar
Ethanol24.6Sparingly to Moderately SolubleProtic, Polar
Methanol32.7Sparingly to Moderately SolubleProtic, Polar

Table 1: Qualitative Solubility of 4,7-Dibromobenzo[d]thiazol-2-amine in Various Organic Solvents.[1]

Experimental Protocol for Solubility Determination: A Standardized Approach

To ascertain the precise quantitative solubility of this compound, a standardized experimental protocol is essential. The following methodology outlines a reliable approach for researchers.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a plateau in concentration is observed.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

    • Report the temperature at which the solubility was determined.

Visualizing the Workflow

The following diagram illustrates a logical workflow for determining and applying the solubility data of a research compound like this compound in a drug development context.

Solubility_Workflow start Start: Compound of Interest (this compound) lit_review Literature Review & Preliminary Assessment start->lit_review protocol_dev Develop Experimental Solubility Protocol lit_review->protocol_dev experiment Execute Solubility Experiments protocol_dev->experiment data_analysis Quantitative Data Analysis & Tabulation experiment->data_analysis formulation Formulation Development data_analysis->formulation preclinical Preclinical Studies (In vitro & In vivo) data_analysis->preclinical optimization Lead Optimization data_analysis->optimization end End: Informed Drug Development Decisions formulation->end preclinical->end optimization->end

Caption: A logical workflow for solubility determination and its application in drug development.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the current literature, this technical guide provides a foundational framework for researchers. By understanding the qualitative solubility profile based on its chemical class and by implementing a rigorous experimental protocol, scientists can generate the critical data needed to unlock the full potential of this promising compound in drug discovery and materials science. The provided workflow further contextualizes the importance of solubility data in the broader research and development pipeline.

References

Theoretical and Experimental Insights into Benzo[d]thiazole-2,7-diamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[d]thiazole-2,7-diamine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a fused benzene and thiazole ring system with two amino substituents, suggests potential for diverse biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of the theoretical properties, potential synthetic routes, and predicted biological significance of this compound. Due to the limited availability of direct experimental and computational data for this specific molecule, this paper leverages information from closely related benzothiazole derivatives to infer its characteristics. This document aims to serve as a foundational resource to stimulate and guide future research and development efforts.

Introduction

The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] The electronic nature and conformational flexibility of the benzothiazole core, which can be modulated by substituents, allow for targeted interactions with various biological macromolecules. The introduction of amino groups, in particular, can significantly influence the molecule's hydrogen bonding capacity, polarity, and overall bioactivity. This whitepaper focuses on the theoretical underpinnings of this compound, a less-explored member of this important class of compounds.

Theoretical Properties

While no specific computational studies on this compound were found in the public domain, its theoretical properties can be extrapolated from studies on analogous benzothiazole derivatives. Density Functional Theory (DFT) is a powerful tool for predicting molecular geometries, electronic structures, and spectroscopic properties.[3][4]

Molecular Geometry and Electronic Structure

The structure of this compound consists of a planar bicyclic system. The introduction of two amino groups at positions 2 and 7 is expected to significantly influence the electron density distribution across the aromatic rings. The amino groups are strong electron-donating groups, which would increase the electron density of the benzothiazole core, potentially affecting its reactivity and interaction with biological targets.

A logical workflow for the theoretical investigation of this molecule using computational methods is outlined below.

theoretical_workflow start Initial Structure Generation (this compound) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_props Electronic Properties (HOMO, LUMO, ESP) freq_calc->electronic_props spect_sim Spectroscopic Simulation (IR, NMR, UV-Vis) electronic_props->spect_sim docking Molecular Docking (Predict Biological Targets) electronic_props->docking end Property Analysis & Reporting spect_sim->end docking->end

Caption: Workflow for theoretical characterization.

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's chemical reactivity and electronic transitions. For benzothiazole derivatives, the HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity.[3] A smaller energy gap generally corresponds to higher reactivity. The presence of two electron-donating amino groups in this compound is predicted to raise the HOMO energy level and potentially lower the LUMO energy level, leading to a smaller ΔE compared to the unsubstituted benzothiazole. This would suggest a higher propensity for the molecule to engage in chemical reactions and charge transfer processes.

Table 1: Predicted Electronic Properties of this compound (Inferred from Analogues)

PropertyPredicted Value/TrendRationale
HOMO EnergyHigher (less negative)Electron donation from two amino groups
LUMO EnergyLowerIncreased electron delocalization
HOMO-LUMO Gap (ΔE)SmallerEnhanced reactivity and polarizability
Dipole MomentIncreasedAsymmetric distribution of electron density

Experimental Protocols

Synthesis

A general and widely used method for the synthesis of 2-aminobenzothiazoles is the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in acetic acid. A plausible synthetic route for this compound would involve the cyclization of 3,4-diaminothiophenol with cyanogen bromide or a similar reagent. However, a more common approach would be the reaction of 1,2,4-triaminobenzene with a source of thiocyanate.

Proposed Synthesis Protocol:

  • Starting Material: 1,2,4-Triaminobenzene dihydrochloride.

  • Reagents: Potassium thiocyanate (KSCN), Bromine (Br₂), Acetic acid (CH₃COOH).

  • Procedure:

    • Dissolve 1,2,4-triaminobenzene dihydrochloride in glacial acetic acid.

    • Add a stoichiometric amount of potassium thiocyanate to the solution and cool in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the characteristic chemical shifts and coupling constants for the aromatic protons and carbons.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino groups, C=N stretching of the thiazole ring, and aromatic C-H and C=C vibrations.

  • Melting Point: The melting point would be determined as an indicator of purity.

Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to interact with a variety of biological targets, including kinases, DNA, and various enzymes.[6] The presence of two amino groups in this compound makes it an interesting candidate for screening against a range of diseases.

Potential Therapeutic Areas:

  • Anticancer: Many 2-aminobenzothiazole derivatives have shown potent anticancer activity by inducing apoptosis and inhibiting cell proliferation.[6][7] The amino groups can act as hydrogen bond donors, facilitating interactions with the active sites of kinases or DNA.

  • Antimicrobial: The benzothiazole nucleus is present in several antimicrobial agents.[8] The diamino-substituted derivative could be tested for its efficacy against various bacterial and fungal strains.

  • Anti-inflammatory: Some benzothiazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[1]

Hypothetical Signaling Pathway Interaction:

Given the prevalence of benzothiazoles as kinase inhibitors, a plausible mechanism of action for the anticancer activity of this compound could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt or MAPK/ERK pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Btd_diamine This compound Btd_diamine->Akt Inhibition Btd_diamine->ERK Inhibition

Caption: Hypothetical inhibition of cancer signaling pathways.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry and materials science. This whitepaper provides a foundational understanding of its likely theoretical properties, a plausible synthetic route, and its potential for biological activity based on the well-established characteristics of the benzothiazole class.

Future research should focus on the following areas:

  • Synthesis and Characterization: The proposed synthetic protocol should be experimentally validated, and the compound fully characterized.

  • Computational Studies: In-depth DFT and molecular dynamics simulations should be performed to accurately predict its geometric, electronic, and spectroscopic properties.

  • Biological Screening: The compound should be screened against a panel of cancer cell lines, microbial strains, and inflammatory markers to identify its primary biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related derivatives will help in elucidating the SAR and optimizing the lead compound for improved potency and selectivity.

By pursuing these avenues of research, the full potential of this compound as a valuable scaffold for the development of novel therapeutics and functional materials can be realized.

References

Technical Guide: Benzo[d]thiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 100958-73-4

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available information for Benzo[d]thiazole-2,7-diamine. Despite a thorough search of scientific literature and chemical databases, it is important to note that this specific isomer is not extensively documented. While a Chemical Abstracts Service (CAS) number has been assigned, detailed experimental data, in-depth biological studies, and established applications in drug development are limited in publicly accessible resources.

This document summarizes the available data and provides a general overview of the benzothiazole scaffold's relevance in medicinal chemistry.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information. For comparison, data for the more widely studied isomer, Benzo[d]thiazole-2,6-diamine, is included where available.

PropertyThis compoundBenzo[d]thiazole-2,6-diamine
CAS Number 100958-73-4[1][2][3]5407-51-2
Molecular Formula C₇H₇N₃S[3]C₇H₇N₃S
Molecular Weight 165.22 g/mol [3]165.22 g/mol
Boiling Point 404.4 °C at 760 mmHg[3]404.4 °C at 760 mmHg
Density 1.49 g/cm³[4]~1.49 g/cm³
Melting Point Data not available207 °C

Synthesis and Experimental Protocols

General Synthesis of 2-Aminobenzothiazoles

The most common method for synthesizing the 2-aminobenzothiazole scaffold is the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic solvent like acetic acid.

A logical, though unconfirmed, synthetic pathway for this compound would likely start from a 1,3-diamino-nitrobenzene derivative, followed by reduction and cyclization. The workflow for such a generalized synthesis is depicted below.

G cluster_0 Hypothetical Synthesis Workflow A Starting Material (e.g., 2,6-Dinitrotoluene) B Nitration A->B Introduce nitro group at C4 C Reduction of Nitro Groups (e.g., using SnCl2/HCl) B->C Reduce dinitro to diamino D Resulting Phenylenediamine Derivative C->D E Thiocyanation & Cyclization (e.g., KSCN, Bromine, Acetic Acid) D->E Formation of thiazole ring F Final Product This compound E->F

A generalized synthetic workflow for a diamino-benzothiazole.

Note: This is a hypothetical pathway. Specific reagents, reaction conditions, and purification methods for this compound have not been published in detail. Researchers would need to perform significant route development and optimization.

Applications in Drug Development and Biological Activity

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[5][6][7] Derivatives have been investigated as inhibitors of various enzymes and as ligands for different receptors.[8][9][10]

However, there is a lack of specific biological data for the this compound isomer. A patent for activators of the retinoic acid-inducible gene I (RIG-I) pathway mentions using this compound as a chemical intermediate. The final products, not the diamine itself, are the activators of this innate immunity pathway. This suggests a potential utility for this compound as a building block in the synthesis of immunomodulatory agents.

The diagram below illustrates the general principle of using a chemical scaffold to develop a therapeutic agent that targets a specific biological pathway, as suggested by the patent literature.

G cluster_1 Drug Development Logic Scaffold This compound (Building Block) Reaction Chemical Synthesis (e.g., addition of isothiocyanatobenzene) Scaffold->Reaction Product Therapeutic Candidate (RIG-I Pathway Activator) Reaction->Product Pathway Biological Target (RIG-I Signaling Pathway) Product->Pathway activates Response Desired Outcome (e.g., Innate Immune Response) Pathway->Response

Use of a scaffold in the synthesis of a biologically active agent.

Conclusion

This compound (CAS: 100958-73-4) is a sparsely documented chemical compound. While its existence is confirmed through its CAS number and presence in supplier databases, there is a significant lack of detailed scientific literature regarding its synthesis, properties, and biological activity. The broader family of benzothiazole derivatives is of high interest to the pharmaceutical industry, but research has largely focused on other isomers.

For professionals in drug development, this compound represents an under-explored area of chemical space. Its potential as a synthetic intermediate is noted, but any therapeutic application would require foundational research to establish its biological activity profile and develop reliable manufacturing protocols.

Due to the limited data, we are unable to provide further details on experimental protocols or associated signaling pathways at this time. Researchers interested in this molecule may find more success investigating more thoroughly studied isomers such as Benzo[d]thiazole-2,6-diamine (CAS: 5407-51-2) or the parent 2-Aminobenzothiazole (CAS: 136-95-8).

References

An In-depth Technical Guide on the Molecular Structure and Bonding of Benzo[d]thiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for Benzo[d]thiazole-2,7-diamine (CAS: 100958-73-4) is limited in publicly accessible literature. This guide provides a comprehensive overview based on the known properties of the benzothiazole scaffold, data from isomeric diaminobenzothiazoles, and computational predictions to infer the structural and bonding characteristics of the 2,7-diamine isomer.

Introduction

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound, a specific isomer of diaminobenzothiazole, holds significant potential for drug discovery due to the versatile reactivity of its amino groups and the inherent biological relevance of the benzothiazole nucleus. This document aims to provide a detailed technical guide on the molecular structure, bonding, and potential physicochemical and biological properties of this compound, drawing upon available data for the core structure and its derivatives.

Molecular Structure and Identification

The fundamental structure of this compound consists of a benzene ring fused to a thiazole ring, with amino groups substituted at the 2 and 7 positions.

IdentifierValue
IUPAC Name 1,3-benzothiazole-2,7-diamine
CAS Number 100958-73-4[4]
Molecular Formula C₇H₇N₃S[4]
Molecular Weight 165.22 g/mol [4]
Canonical SMILES C1=CC(=C2C(=C1)N=C(S2)N)N

Physicochemical Properties (Predicted and Inferred)

PropertyPredicted/Inferred ValueNotes
Melting Point (°C) >300High melting points are characteristic of many aromatic diamines due to strong intermolecular hydrogen bonding. For example, some substituted N-benzothiazolyl benzamides exhibit melting points above 300°C.[5]
Boiling Point (°C) DecomposesExpected to decompose at high temperatures before boiling.
Solubility Soluble in DMSO and DMF. Limited solubility in water and nonpolar organic solvents.The polar amino groups suggest solubility in polar aprotic solvents.
pKa ~4-5 (for the anilinic amine), ~2-3 (for the 2-amino group)Estimated based on typical pKa values for aromatic amines and 2-aminobenzothiazoles. The 2-amino group is less basic due to conjugation with the thiazole ring.
LogP 1.0 - 1.5Predicted values for diaminobenzothiazole isomers suggest a relatively low lipophilicity.

Synthesis and Characterization

General Synthetic Approach

While a specific protocol for this compound is not detailed in the literature, a general and widely used method for the synthesis of 2-aminobenzothiazoles is the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of bromine, known as the Hugershoff reaction.[6]

G General Synthesis of 2-Aminobenzothiazoles cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate Formation cluster_3 Cyclization cluster_4 Product Substituted Aniline Substituted Aniline Reaction Vessel Reaction Vessel Substituted Aniline->Reaction Vessel Thiocyanate Salt (e.g., KSCN) Thiocyanate Salt (e.g., KSCN) Thiocyanate Salt (e.g., KSCN)->Reaction Vessel Arylthiourea Intermediate Arylthiourea Intermediate Reaction Vessel->Arylthiourea Intermediate Bromine, Acetic Acid Oxidative Cyclization Oxidative Cyclization Arylthiourea Intermediate->Oxidative Cyclization 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole Derivative Oxidative Cyclization->2-Aminobenzothiazole Derivative

Caption: General workflow for the synthesis of 2-aminobenzothiazole derivatives.

Experimental Protocol (Hypothetical)

The following is a hypothetical protocol for the synthesis of this compound, adapted from general procedures for related compounds.[6]

  • Reaction Setup: To a solution of 1,3-diaminobenzene (1.0 eq) in glacial acetic acid, add potassium thiocyanate (2.2 eq).

  • Bromination: Cool the mixture in an ice bath and add a solution of bromine (1.1 eq) in glacial acetic acid dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Pour the reaction mixture into ice water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are available. The following are predicted key spectroscopic features based on data from analogs.

4.3.1. 1H NMR Spectroscopy

  • Aromatic Protons: Signals for the three protons on the benzene ring are expected in the range of δ 6.5-7.5 ppm. The specific coupling patterns would depend on the electronic effects of the two amino groups.

  • Amine Protons: Two broad singlets corresponding to the two NH₂ groups would be expected, likely in the range of δ 4.0-6.0 ppm, which would be exchangeable with D₂O.

4.3.2. 13C NMR Spectroscopy

  • Aromatic Carbons: Signals for the carbons of the benzene ring are predicted to appear between δ 110-150 ppm.

  • Thiazole Carbons: The C2 carbon, bonded to two nitrogen atoms, would be highly deshielded, with a predicted chemical shift around δ 160-170 ppm. The other thiazole carbon (C3a) would be part of the aromatic system.

4.3.3. IR Spectroscopy

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

  • C=N Stretching: A characteristic absorption for the C=N bond of the thiazole ring is expected around 1620-1650 cm⁻¹.

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range.

4.3.4. Mass Spectrometry

  • Molecular Ion Peak: An intense molecular ion peak (M⁺) is expected at m/z 165, corresponding to the molecular weight of the compound.

Bonding and Molecular Orbitals

The molecular structure of this compound is characterized by a planar, aromatic bicyclic system. The thiazole ring contains a sulfur atom, which can participate in the π-system through its lone pairs, and a nitrogen atom. The exocyclic amino group at the 2-position is in conjugation with the thiazole ring, which influences its basicity and reactivity. The amino group at the 7-position is attached to the benzene ring and will exhibit typical aromatic amine characteristics.

The bonding involves a combination of σ and π bonds. The π-system is delocalized over the entire benzothiazole ring system. The lone pairs on the nitrogen and sulfur atoms contribute to the aromaticity of the ring.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been reported, the benzothiazole scaffold is a common feature in compounds targeting a variety of signaling pathways implicated in diseases such as cancer.[5][7] For instance, certain benzothiazole derivatives have been shown to inhibit protein kinases, such as those in the AKT and ERK signaling pathways, which are crucial for cell proliferation and survival.[5]

G Potential Signaling Pathway Inhibition by Benzothiazole Derivatives Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K RAS RAS Receptor Tyrosine Kinase->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation and Survival Cell Proliferation and Survival mTOR->Cell Proliferation and Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation and Survival Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->AKT Inhibition Benzothiazole Derivative->ERK Inhibition

Caption: Potential inhibition of AKT and ERK signaling pathways by benzothiazole derivatives.

Applications in Drug Development

The presence of two amino groups on the this compound scaffold provides multiple points for chemical modification, making it an attractive starting point for the synthesis of compound libraries for drug screening. These amino groups can be acylated, alkylated, or used in the formation of Schiff bases to generate a diverse range of derivatives with potentially enhanced biological activity and improved pharmacokinetic properties.[1][8] The benzothiazole core itself is a known pharmacophore that can interact with various biological targets.[3]

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug development. Although specific experimental data is currently scarce, this guide provides a robust framework for understanding its molecular structure, bonding, and potential properties based on the well-established chemistry of the benzothiazole scaffold and related isomers. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

The Enigmatic Core: Unraveling the Discovery and History of Benzo[d]thiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with diverse and potent biological activities. Among the vast family of benzothiazole derivatives, the diamino-substituted analogues hold particular interest due to their potential as versatile building blocks in the synthesis of novel therapeutic agents. This in-depth technical guide focuses on a specific, yet under-documented member of this class: Benzo[d]thiazole-2,7-diamine (CAS 100958-73-4) . While the broader history of benzothiazoles is well-established, the specific timeline of discovery and the synthetic evolution of this particular diamine remain subjects of scientific investigation. This document aims to collate the available information, provide a framework for its potential synthesis based on established chemical principles, and explore its prospective applications in drug discovery.

A Historical Blind Spot: The Quest for the Origins of this compound

Despite extensive searches of chemical literature and patent databases, the primary publication detailing the first synthesis and characterization of this compound remains elusive. The compound's CAS number, 100958-73-4, confirms its registration and existence, and it is available from several commercial chemical suppliers. However, the seminal work that would typically describe its discovery, including the researchers, institution, and the historical context, is not readily accessible in the public domain.

This lack of a clear historical record is not uncommon for specialized chemical intermediates. It is possible that the compound was first synthesized as part of a larger, unpublished research project, or its initial disclosure is buried within the supplementary data of a patent for a different final product. One study briefly depicts a reaction scheme involving "this compound", but does not provide any experimental details for its preparation.[1][2]

Given the absence of a direct historical account, we can infer its likely synthetic origins by examining the established methodologies for the preparation of related benzothiazole derivatives.

Postulated Synthetic Pathways

The synthesis of this compound would logically proceed through the formation of the benzothiazole ring system, followed by or incorporating the introduction of the two amino groups at the 2 and 7 positions. A plausible and commonly employed strategy for constructing the 2-aminobenzothiazole core is the Hugershoff reaction or related cyclization methods.

A hypothetical synthetic route to this compound could involve the following key steps:

  • Nitration of a suitable precursor: A substituted aniline would likely undergo nitration to introduce a nitro group, which can later be reduced to an amine. For the 2,7-diamine, a plausible starting material would be a 3-substituted aniline that can direct nitration to the desired positions.

  • Formation of a thiourea derivative: The resulting nitro-substituted aniline would then be reacted with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an acid to form the corresponding thiourea.

  • Oxidative cyclization: The thiourea derivative would then undergo oxidative cyclization to form the 2-amino-nitrobenzothiazole intermediate. Common oxidizing agents for this step include bromine in a suitable solvent.

  • Reduction of the nitro group: The final step would involve the reduction of the nitro group to the second amino group, yielding this compound. This reduction can be achieved using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

A potential synthetic workflow is visualized in the following diagram:

G cluster_0 Hypothetical Synthesis of this compound A Substituted Aniline B Nitration A->B Reagents C Nitro-substituted Aniline B->C D Thiourea Formation (e.g., KSCN, Acid) C->D Reactant E Nitro-substituted Phenylthiourea D->E F Oxidative Cyclization (e.g., Br2) E->F Reactant G 2-Amino-nitrobenzothiazole Intermediate F->G H Reduction (e.g., SnCl2, Fe/HCl) G->H Intermediate I This compound H->I Final Product

Caption: A plausible synthetic pathway to this compound.

Physicochemical and Spectral Data

Due to the scarcity of published research on this compound, a comprehensive and experimentally verified dataset of its physicochemical and spectral properties is not available. The following table summarizes the limited information available from commercial suppliers.

PropertyValueSource
CAS Number 100958-73-4Commercial Suppliers
Molecular Formula C₇H₇N₃SCommercial Suppliers
Molecular Weight 165.22 g/mol Calculated
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported-
¹H NMR Data Not Publicly Available-
¹³C NMR Data Not Publicly Available-
Mass Spectrometry Data Not Publicly Available-
IR Spectroscopy Data Not Publicly Available-

Biological Activities and Signaling Pathways: An Uncharted Territory

To date, there are no specific studies in the scientific literature that investigate the biological activities or the role of this compound in any signaling pathways. The broader class of 2-aminobenzothiazoles is known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. These activities are often attributed to the ability of the benzothiazole scaffold to interact with various biological targets, such as kinases, enzymes, and DNA.

Given its structure, one could hypothesize potential biological activities for this compound. The presence of two amino groups offers multiple points for further chemical modification, allowing for the generation of a library of derivatives for screening against various therapeutic targets.

A logical workflow for the preliminary biological evaluation of this compound and its derivatives is outlined below:

G cluster_1 Biological Evaluation Workflow start This compound sub_library Derivative Library Synthesis start->sub_library screen High-Throughput Screening (e.g., Anticancer, Antimicrobial) sub_library->screen hit_id Hit Identification screen->hit_id lead_opt Lead Optimization hit_id->lead_opt pathway Mechanism of Action Studies (Signaling Pathway Analysis) hit_id->pathway in_vivo In Vivo Studies lead_opt->in_vivo

References

Potential Research Areas for Benzo[d]thiazole-2,7-diamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzo[d]thiazole and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2][3] While direct research on Benzo[d]thiazole-2,7-diamine is limited, the extensive data on its structural analogs, particularly 2-aminobenzothiazoles, provide a strong foundation for exploring its therapeutic potential. This technical guide outlines promising research avenues for this compound, leveraging the known biological activities and mechanisms of action of related compounds. The structural diversity and proven efficacy of the benzothiazole core make this compound a compelling candidate for further investigation in various disease areas.[2]

Anticancer Drug Development

Derivatives of 2-aminobenzothiazole have shown significant potential as anticancer agents, suggesting that this compound could be a valuable starting point for the development of novel oncology therapeutics.[4][5]

Potential Research Directions:

  • Screening against various cancer cell lines: Initial in vitro studies should assess the cytotoxicity of this compound and its derivatives against a diverse panel of human cancer cell lines.[4]

  • Mechanism of action studies: Investigations into the underlying mechanisms could focus on apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways implicated in cancer progression.[4][6]

  • Target identification: Exploring interactions with known cancer-related targets such as the Human Epidermal Growth Factor Receptor (HER) enzyme, DNA, and the AKT and ERK signaling pathways could reveal specific mechanisms.[6][7]

  • Development of selective inhibitors: Structure-activity relationship (SAR) studies can guide the synthesis of derivatives with improved potency and selectivity for specific cancer targets, such as the transcription factor FOXM1.[8]

Illustrative Signaling Pathway for Anticancer Activity:

Below is a conceptual diagram representing the inhibition of the PI3K/AKT and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer and have been shown to be modulated by benzothiazole derivatives.

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BTD This compound (Proposed) BTD->AKT BTD->ERK experimental_workflow Start Starting Materials (e.g., Substituted Anilines, Thiocyanates) Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Purification->InVitro Hit_ID Hit Identification and SAR Analysis InVitro->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Iterative Design InVivo In Vivo Testing (Animal Models) Hit_ID->InVivo Promising Hits Lead_Opt->Synthesis End Preclinical Candidate InVivo->End

References

In-depth Technical Guide: Electronic Properties of Benzo[d]thiazole Derivatives for Semiconductor Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Benzo[d]thiazoles in Organic Semiconductors

Benzo[d]thiazole, a heterocyclic compound composed of fused benzene and thiazole rings, has garnered significant interest in the field of organic electronics.[1] Its derivatives are being explored for a wide range of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The versatility of the benzo[d]thiazole core allows for the tuning of its electronic properties through the strategic addition of various functional groups, making it an attractive building block for novel semiconductor materials.[2][3]

The electronic behavior of these materials is governed by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (Egap) between them. A smaller HOMO-LUMO gap is often associated with higher reactivity and can be advantageous for charge transport in semiconductor devices.[1][3] The introduction of electron-donating or electron-withdrawing groups to the benzo[d]thiazole structure can significantly alter these energy levels and, consequently, the material's performance in an electronic device.[2]

This guide provides an in-depth look at the electronic properties of various benzo[d]thiazole derivatives, the computational and experimental methodologies used to characterize them, and the logical workflows involved in these assessments.

Electronic Properties of Benzo[d]thiazole Derivatives

The electronic properties of benzo[d]thiazole derivatives are primarily investigated through computational studies using Density Functional Theory (DFT) and experimental techniques like UV-Vis spectroscopy and cyclic voltammetry. The following table summarizes key electronic properties for a selection of computationally studied benzo[d]thiazole derivatives. It is important to note that these are theoretical values and can vary based on the specific substituents and the computational methods employed.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
2-(4-methoxyphenyl)benzo[d]thiazole-5.62-1.214.41B3LYP/6-311G(d,p)[1]
2-(4-(trifluoromethyl)phenyl)benzo[d]thiazole-6.34-1.884.46B3LYP/6-311G(d,p)[1]
2-phenylbenzo[d]thiazole-5.98-1.254.73B3LYP/6-311G(d,p)[1]
Furan-benzothiazole derivative with -CH3 substituent (Comp1)-5.59-1.953.64B3LYP/6-31+G [3]
Furan-benzothiazole derivative with -CH3 substituent (Comp2)-5.58-1.883.70B3LYP/6-31+G[3]
Furan-benzothiazole derivative with -NO2 substituent (Comp3)-6.18-3.352.83B3LYP/6-31+G [3]
Furan-benzothiazole derivative with -CH3 substituent (Comp4)-5.52-1.923.60B3LYP/6-31+G[3]

Experimental and Computational Protocols

The determination of the electronic properties of benzo[d]thiazole derivatives relies on a combination of computational modeling and experimental validation.

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules.[4] For the study of benzo[d]thiazole derivatives, DFT calculations are typically performed to determine their optimized geometries, frontier molecular orbital (HOMO and LUMO) energies, and energy gaps.[1][3]

Typical Protocol:

  • Geometry Optimization: The initial 3D structure of the molecule is constructed. A geometry optimization is then performed to find the most stable, lowest-energy conformation. A commonly used level of theory for organic molecules is the B3LYP functional with a basis set such as 6-31G(d) or larger.[1][3][5]

  • Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.[5]

  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is carried out. This calculation provides the energies of the molecular orbitals, from which the HOMO and LUMO energy levels are identified.[5] For enhanced accuracy, larger basis sets like 6-311++G(d,p) can be employed.[6]

  • Data Extraction: The HOMO energy corresponds to the energy of the highest occupied molecular orbital, while the LUMO energy is that of the lowest unoccupied molecular orbital. The HOMO-LUMO energy gap is the difference between these two values.[4][5]

Experimental Methodology: UV-Vis Spectroscopy

UV-Vis spectroscopy is an experimental technique used to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.

Typical Protocol:

  • Sample Preparation: A dilute solution of the benzo[d]thiazole derivative is prepared in a suitable solvent (e.g., ethanol, acetone, DMF, DMSO).[2]

  • Measurement: The absorbance of the solution is measured over a range of wavelengths using a UV-Vis spectrophotometer.

  • Data Analysis: The absorption onset (λonset), which is the wavelength at which absorbance starts to increase from the baseline, is identified from the spectrum. The optical band gap (Eg) is then calculated using the following formula: Eg (eV) = 1240 / λonset (nm)[5]

Experimental Methodology: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.

Typical Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The benzo[d]thiazole derivative is dissolved in a suitable solvent containing a supporting electrolyte.

  • Internal Calibration: Ferrocene is often added as an internal standard, as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential.[5]

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured.

  • Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram. The HOMO and LUMO energies are then calculated using the following empirical formulas: EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8] ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8][5]

Visualizations

Signaling Pathways and Structural Relationships

The electronic properties of benzo[d]thiazole derivatives are often tuned by creating donor-acceptor (D-A) systems. The benzo[d]thiazole core can act as an acceptor, while various electron-donating groups can be attached to modulate the overall electronic structure.

G cluster_DA Donor-Acceptor Architecture cluster_Properties Resulting Electronic Properties Donor Electron Donating Group (e.g., -NH2, -OCH3) PiBridge π-Conjugated Bridge Donor->PiBridge Charge Donation Acceptor Benzo[d]thiazole Core (Electron Acceptor) PiBridge->Acceptor Charge Transfer HOMO_LUMO Tuned HOMO/LUMO Levels BandGap Reduced Energy Gap (Eg) HOMO_LUMO->BandGap Semiconductor Enhanced Semiconductor Performance BandGap->Semiconductor

Caption: Donor-Acceptor architecture for tuning electronic properties.

Experimental and Computational Workflow

The characterization of the electronic properties of novel benzo[d]thiazole derivatives typically follows a combined experimental and computational workflow.

G cluster_synthesis Material Synthesis cluster_computational Computational Analysis (DFT) cluster_experimental Experimental Characterization cluster_validation Validation and Application Synthesis Synthesis of Benzo[d]thiazole Derivative GeoOpt Geometry Optimization (e.g., B3LYP/6-31G(d)) Synthesis->GeoOpt UVVis UV-Vis Spectroscopy Synthesis->UVVis CV Cyclic Voltammetry Synthesis->CV FreqCalc Frequency Calculation GeoOpt->FreqCalc SPE Single-Point Energy Calculation FreqCalc->SPE HLGap HOMO, LUMO, and Energy Gap Prediction SPE->HLGap Validation Correlation of Computational and Experimental Data HLGap->Validation OpticalGap Optical Band Gap UVVis->OpticalGap ElectrochemGap Electrochemical HOMO/LUMO Levels CV->ElectrochemGap OpticalGap->Validation ElectrochemGap->Validation Device Semiconductor Device Fabrication & Testing Validation->Device

Caption: Workflow for electronic property characterization.

Conclusion

While specific experimental data on the electronic properties of Benzo[d]thiazole-2,7-diamine for semiconductor applications remains elusive in the current literature, computational studies on a variety of its derivatives strongly suggest that the benzo[d]thiazole core is a highly promising scaffold for the development of novel organic semiconductors. The ability to tune the HOMO and LUMO energy levels and the energy gap through the introduction of electron-donating and electron-withdrawing substituents provides a clear pathway for designing materials with tailored electronic characteristics. The combination of computational modeling and experimental validation, as outlined in this guide, is crucial for accelerating the discovery and optimization of new benzo[d]thiazole-based materials for next-generation electronic devices. Further experimental investigation into this compound is warranted to fully assess its potential in this exciting field.

References

Unveiling the Potential: A Technical Guide to the Fluorescence Properties of Benzo[d]thiazole-2,7-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties. Within this class of compounds, derivatives of Benzo[d]thiazole-2,7-diamine represent a promising but underexplored area of research. The strategic placement of two amino groups at the 2 and 7 positions offers unique opportunities to modulate the electronic and photophysical characteristics of the core structure, making them attractive candidates for the development of novel fluorescent probes, imaging agents, and photosensitizers.

This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the fluorescence properties of this compound derivatives. Due to the nascent stage of research in this specific area, this document also draws upon data from structurally related 2-aminobenzothiazole compounds to infer potential characteristics and guide future investigations. We will delve into synthetic strategies, explore the anticipated photophysical behavior, and present conceptual frameworks for the rational design of new fluorescent molecules based on this versatile scaffold.

Core Structure and Potential for Fluorescence

The fundamental structure of this compound features a fused bicyclic system with amino groups at key positions. These amino groups, acting as strong electron-donating moieties, are expected to significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, a critical factor for fluorescence.

Figure 1: General chemical structure of this compound highlighting potential substitution sites.

Synthetic Approaches: A Look at a Related Scaffold

A series of novel (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives were synthesized to evaluate their efficacy as antileukemic agents.[1] The chemical structures of these compounds were confirmed by 1H NMR, LCMS, and IR analysis.[1]

Experimental Protocol: Synthesis of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives

The synthesis of this class of compounds generally involves a multi-step process, which can be adapted for the synthesis of the aromatic this compound core. A generalized workflow is presented below.

G start Starting Material (e.g., Substituted Cyclohexanone) step1 Introduction of Amino Group at C6 start->step1 step2 Thiocyanation step1->step2 step3 Cyclization to form Benzothiazole Ring step2->step3 step4 Derivatization of 2-amino group step3->step4 end Final Product (Diamino-tetrahydrobenzothiazole) step4->end

Figure 2: A generalized workflow for the synthesis of diamino-tetrahydrobenzothiazole derivatives.

Predicted Fluorescence Properties: Insights from Analogs

In the absence of direct experimental data for this compound derivatives, we can infer their potential fluorescence properties by examining related 2-aminobenzothiazole compounds. The fluorescence of these molecules is highly dependent on the nature and position of substituents, which modulate the extent of intramolecular charge transfer.

Computational studies on various substituted benzothiazole derivatives have shown that the HOMO-LUMO energy gap, a key determinant of fluorescence, is sensitive to the electronic nature of the substituents.[2] Electron-donating groups, such as amino groups, are known to decrease the energy gap, leading to a red-shift in the absorption and emission spectra.

The introduction of electron-donating or electron-withdrawing groups can significantly impact the fluorescence features of benzothiazole derivatives.[3] For instance, a theoretical study on substituted benzothiazole-based probes highlighted the influence of amino and cyano groups on the excited-state intramolecular proton transfer (ESIPT) behavior and photophysical properties.[1]

Table 1: Photophysical Data of Selected 2-Aminobenzothiazole Derivatives (Illustrative)

Compound/DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)SolventReference
2-(2′-aminophenyl)benzothiazole~350-380~450-550 (ESIPT)Varies with solventVarious[4]
Thiazole Orange derivativesVariesVaries--[5]
Benzothiazole-based probe for HClO----[6]

Note: This table is for illustrative purposes to show the range of photophysical properties observed in related compounds. Specific data for this compound derivatives is not yet available.

Tuning Fluorescence: A Conceptual Framework

The dual amino substitution in this compound provides a powerful platform for fine-tuning its fluorescence properties. By selectively modifying these amino groups with different electron-donating or electron-withdrawing moieties, a wide range of emission colors and quantum yields could be achieved.

G Core This compound Core (Intrinsic Fluorescence) EDG Electron-Donating Groups (EDG) (e.g., -OR, -NR2) Core->EDG Substitution EWG Electron-Withdrawing Groups (EWG) (e.g., -CN, -NO2) Core->EWG Substitution RedShift Red-Shifted Emission (Longer Wavelength) EDG->RedShift Enhanced ICT BlueShift Blue-Shifted Emission (Shorter Wavelength) EWG->BlueShift Reduced ICT Quenching Fluorescence Quenching EWG->Quenching In some cases

Figure 3: Conceptual diagram illustrating the tuning of fluorescence properties in the this compound scaffold.

Future Directions and Applications

The exploration of this compound derivatives opens up exciting avenues for future research. Key areas of investigation should include:

  • Development of robust synthetic routes: Establishing efficient and versatile synthetic methods for the core structure and its derivatives is paramount.

  • Systematic photophysical characterization: A thorough investigation of the absorption, emission, quantum yield, and lifetime of a library of derivatives is needed to establish clear structure-property relationships.

  • Computational modeling: Theoretical studies can accelerate the design of new derivatives with desired fluorescence properties by predicting their electronic and photophysical behavior.

  • Bioimaging applications: The development of fluorescent probes for specific cellular targets or biological processes is a promising application, particularly given the biocompatibility of many benzothiazole derivatives.

  • Materials science: These compounds could find applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.

While the fluorescence properties of this compound derivatives remain a largely uncharted territory, the foundational knowledge from related benzothiazole compounds suggests a rich potential for the development of novel fluorophores. The dual amino substitution provides a versatile handle for tuning their photophysical characteristics, making them highly attractive targets for researchers in drug discovery, bioimaging, and materials science. This guide serves as a starting point to stimulate further research into this promising class of molecules, with the anticipation that future studies will unlock their full potential as advanced fluorescent materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzo[d]thiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Benzo[d]thiazole-2,7-diamine, a valuable building block in medicinal chemistry and materials science. The described two-step synthetic route starts from commercially available precursors and involves the formation of a key nitro-substituted benzothiazole intermediate, followed by a reduction to yield the target diamine.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 2-Amino-7-nitrobenzo[d]thiazole. This intermediate is synthesized via the cyclization of N-(2-chloro-3-nitrophenyl)thiourea. This reaction is facilitated by the presence of the nitro group, which activates the substrate towards intramolecular cyclization.

  • Step 2: Reduction of 2-Amino-7-nitrobenzo[d]thiazole. The nitro group of the intermediate is then reduced to an amine to yield the final product, this compound. Standard reduction methods, such as the use of tin(II) chloride in hydrochloric acid, are effective for this transformation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsSolventTemperatureTimeYield (%)
1Synthesis of 2-Amino-7-nitrobenzo[d]thiazoleN-(2-chloro-3-nitrophenyl)thiourea, Base (e.g., NaH)DMFRoom Temperature2-4 h~85-95
2Reduction to this compound2-Amino-7-nitrobenzo[d]thiazole, Tin(II) chloride dihydrate, HCl (conc.)EthanolReflux (78 °C)3-5 h~80-90

Experimental Protocols

Step 1: Synthesis of 2-Amino-7-nitrobenzo[d]thiazole

This protocol is adapted from a general method for the synthesis of 2-N-substituted-7-nitrobenzothiazoles.

Materials:

  • N-(2-chloro-3-nitrophenyl)thiourea

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-(2-chloro-3-nitrophenyl)thiourea (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-amino-7-nitrobenzo[d]thiazole.

Step 2: Reduction of 2-Amino-7-nitrobenzo[d]thiazole to this compound

This protocol employs a standard method for the reduction of aromatic nitro groups.

Materials:

  • 2-Amino-7-nitrobenzo[d]thiazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 2-amino-7-nitrobenzo[d]thiazole (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize by the addition of 10 M sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the resulting mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction Aminothiophenol_Derivative 2-Amino-thiophenol Derivative Thiourea_Formation Thiourea Formation Aminothiophenol_Derivative->Thiourea_Formation Reagents for Thiourea Synthesis Cyclization Intramolecular Cyclization Thiourea_Formation->Cyclization Base (e.g., NaH) Intermediate 2-Amino-7-nitrobenzo[d]thiazole Cyclization->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction SnCl2, HCl Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Signaling_Pathway A 2-Chloro-3-nitroaniline B Isothiocyanate Intermediate A->B Thiophosgene or equivalent C N-(2-chloro-3-nitrophenyl)thiourea B->C NH3 D Deprotonated Thiourea (Anion) C->D Base (e.g., NaH) E Cyclized Intermediate D->E Intramolecular Nucleophilic Aromatic Substitution F 2-Amino-7-nitrobenzo[d]thiazole E->F Tautomerization/ Protonation G This compound F->G Reduction (e.g., SnCl2/HCl)

Caption: Key chemical transformations in the synthesis.

Application Notes and Protocols: Benzo[d]thiazole-2,7-diamine as a Monomer for Polybenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researcher,

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the use of Benzo[d]thiazole-2,7-diamine as a monomer for the synthesis of polybenzothiazoles. The current body of scientific work does not provide specific experimental protocols, quantitative data on polymer properties, or established applications for polybenzothiazoles derived from this particular monomer.

The field of polybenzothiazoles is well-established, with a significant amount of research focused on polymers synthesized from other aromatic diamine and bis(o-aminothiophenol) monomers. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications in aerospace, defense, and electronics.

While we cannot provide specific data and protocols for the polymerization of this compound, we can offer a detailed overview and generalized protocols for the synthesis of polybenzothiazoles from structurally related and commonly utilized monomers. This information will provide valuable context and a foundational understanding of the synthetic routes and expected properties of this class of high-performance polymers.

General Application Notes for Polybenzothiazoles

Polybenzothiazoles (PBTs) are a class of high-performance polymers characterized by the presence of the benzothiazole ring in their backbone. This rigid, heterocyclic structure imparts exceptional thermal and oxidative stability, as well as high mechanical strength.

Key Properties of Aromatic Polybenzothiazoles:

  • High Thermal Stability: Aromatic PBTs exhibit excellent resistance to thermal degradation, with decomposition temperatures often exceeding 500°C in inert atmospheres.[1]

  • Excellent Mechanical Properties: These polymers typically display high tensile strength and modulus, making them suitable for applications requiring structural integrity at elevated temperatures.[2]

  • Chemical Resistance: PBTs are generally resistant to a wide range of organic solvents and chemicals.

  • Insolubility: A significant challenge with many aromatic PBTs is their insolubility in common organic solvents, which can complicate processing.[1]

Potential Applications:

The robust properties of PBTs make them candidates for a variety of demanding applications, including:

  • High-temperature adhesives and composite matrices.

  • Fire-resistant fibers and textiles.

  • Dielectric films for electronic components.

  • Membranes for gas separation or fuel cells.

Generalized Experimental Protocols for Polybenzothiazole Synthesis

The synthesis of polybenzothiazoles typically proceeds through the polycondensation of a diamine monomer with a dicarboxylic acid or its derivative. A common and effective method involves the use of polyphosphoric acid (PPA) as both a solvent and a condensing agent.

Protocol 1: Polycondensation in Polyphosphoric Acid (PPA)

This protocol describes a general procedure for the synthesis of polybenzothiazoles from an aromatic diamine and an aromatic dicarboxylic acid.

Materials:

  • Aromatic diamine monomer (e.g., 3,3'-dimercaptobenzidine dihydrochloride)

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • Polyphosphoric acid (PPA)

  • Phosphorus pentoxide (P₂O₅)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

  • Ammonium hydroxide solution

Procedure:

  • PPA Preparation: A mixture of PPA and P₂O₅ is prepared in a resin kettle equipped with a mechanical stirrer, a nitrogen inlet, and a gas outlet. The mixture is heated to ~150°C under a slow nitrogen stream until a homogenous solution is obtained.

  • Monomer Addition: The aromatic diamine and dicarboxylic acid monomers are added to the PPA solution in equimolar amounts.

  • Polymerization: The reaction mixture is slowly heated to a temperature in the range of 200-220°C and maintained for several hours to allow for the polymerization to proceed. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation and Purification: After cooling, the polymeric solution is poured into a large volume of a non-solvent, such as methanol or water, to precipitate the polymer.

  • The precipitated polymer is collected by filtration, washed extensively with methanol and then with an ammonium hydroxide solution to remove any residual acid.

  • The polymer is then washed again with deionized water until the washings are neutral.

  • Drying: The purified polymer is dried in a vacuum oven at an elevated temperature (e.g., 120°C) until a constant weight is achieved.

Characterization:

  • Infrared (IR) Spectroscopy: To confirm the formation of the benzothiazole ring and the disappearance of the starting functional groups.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the resulting polymer. Aromatic polybenzothiazoles typically show high decomposition temperatures.[1]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

  • Inherent Viscosity: To estimate the molecular weight of the polymer.

Visualization of a Generic Polybenzothiazole Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of polybenzothiazoles.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer_Prep Monomer Preparation (Diamine & Dicarboxylic Acid) Polymerization Polycondensation in PPA Monomer_Prep->Polymerization Add to PPA Precipitation Precipitation in Non-solvent Polymerization->Precipitation Cool & Precipitate Purification Washing & Neutralization Precipitation->Purification Filter & Wash Drying Vacuum Drying Purification->Drying Dry to Constant Weight IR FTIR Spectroscopy Drying->IR Characterize TGA Thermogravimetric Analysis Drying->TGA DSC Differential Scanning Calorimetry Drying->DSC Viscosity Inherent Viscosity Measurement Drying->Viscosity

Caption: Generalized workflow for polybenzothiazole synthesis and characterization.

Concluding Remarks

While the direct polymerization of this compound into polybenzothiazoles is not documented in the available literature, the general synthetic methodologies for this class of polymers are well-established. Researchers interested in exploring the potential of polybenzothiazoles derived from this compound could adapt the generalized protocols provided above. It would be anticipated that a polymer derived from this monomer might exhibit interesting properties due to the specific substitution pattern of the diamine. However, extensive experimental work would be required to establish a viable synthetic route and to characterize the resulting polymer's properties.

We recommend that any investigation into this novel monomer begin with small-scale feasibility studies to determine its reactivity and the optimal polymerization conditions. Careful characterization of the resulting oligomers or polymers would be crucial to ascertain the viability of producing high-molecular-weight polybenzothiazoles with desirable properties.

References

Application Notes and Protocols for Benzo[d]thiazole-2,7-diamine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Benzo[d]thiazole-2,7-diamine and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). Benzo[d]thiazole-based compounds are a versatile class of heterocyclic molecules that have demonstrated significant promise in optoelectronic applications due to their robust thermal stability, and tunable electronic properties.[1][2][3] Depending on the molecular design, these derivatives can function as hole-transporting, electron-transporting, or emissive materials within an OLED device.[1][4][5]

Overview of Benzo[d]thiazole Derivatives in OLEDs

Benzo[d]thiazole is an electron-deficient moiety, which makes it a suitable building block for various functional materials in OLEDs. When functionalized with electron-donating groups, such as amines, a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structure can be formed. This architecture is critical for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences the charge injection and transport properties, as well as the color of the emitted light.[6][7]

Derivatives of Benzo[d]thiazole have been successfully employed as:

  • Hole Transporting Materials (HTMs): The amine groups in this compound can facilitate the transport of holes from the anode to the emissive layer. Arylamine-substituted benzothiazoles have shown promise as HTMs in related technologies like perovskite solar cells.[1][3]

  • Emissive Layer (EML) Materials: By modifying the core structure, for instance, by creating donor-acceptor compounds, benzothiazole derivatives can act as efficient emitters, often producing blue or green light.[5][8]

  • Electron Transporting Materials (ETMs): The inherent electron-deficient nature of the benzothiazole core can be leveraged to design effective electron transport layers.[4]

Quantitative Data Presentation

The performance of OLEDs incorporating benzothiazole derivatives is highly dependent on the specific molecular structure and device architecture. The following table summarizes representative performance data for various benzothiazole-based OLEDs from the literature.

Device Structure/EmitterRole of Benzothiazole DerivativeMax. Luminance (cd/m²)Current Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)Emission Peak (nm)CIE Coordinates (x, y)
ITO/TPD/DPBI–2% BT/DPBI/Mg–Ag[5]Blue Dopant (BT)1,2600.50Not ReportedNot Reported475Not Reported
Non-doped Cz-SBDPI device[9]Emissive Layer12,9845.95.76.2Deep-blue(0.15, 0.06)
Non-doped BCzB-PPI device[10]Emissive Layer11,3643.77Not Reported4.43Deep-blue(0.159, 0.080)
TBAN-based non-doped OLED[7]Emitter and HTM74,82012.1Not Reported5.7596Not Reported

Note: TPD = N,N′-bis(3-methylphenyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine; DPBI = dimer of N-arylbenzimidazole; BT = Benzothiazole derivative; Cz-SBDPI and TPA-SBDPI = phenanthroimidazole derivatives; BCzB-PPI = Carbazole-π-Imidazole Derivative; TBAN = Triphenylamine/benzothiadiazole-based compound.

Experimental Protocols

This section details a generalized protocol for the fabrication of a multilayer OLED device using a hypothetical this compound derivative as the hole-transporting layer. This protocol is based on standard thermal evaporation techniques described in the literature.[2][9]

Substrate Preparation
  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are then dried in a high-purity nitrogen stream.

  • Immediately before device fabrication, the ITO surface is treated with oxygen plasma for 5 minutes to improve the work function and enhance hole injection.

Device Fabrication by Thermal Evaporation

The OLED is fabricated by sequential deposition of the organic layers and the metal cathode onto the prepared ITO substrate in a high-vacuum chamber (typically < 10⁻⁶ Torr).

  • Hole Transport Layer (HTL): A 40 nm thick layer of the this compound derivative is deposited by thermal evaporation.

  • Emissive Layer (EML): A 30 nm thick layer of a suitable emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃) is deposited.

  • Electron Transport Layer (ETL): A 20 nm thick layer of an electron-transporting material, such as Alq₃, is deposited.

  • Electron Injection Layer (EIL): A thin (1 nm) layer of Lithium Fluoride (LiF) is deposited to facilitate electron injection from the cathode.

  • Cathode: A 100 nm thick layer of Aluminum (Al) is deposited as the cathode.

The deposition rates and thicknesses of the layers should be monitored using a quartz crystal microbalance.

Device Characterization
  • The current density-voltage-luminance (J-V-L) characteristics of the fabricated device are measured using a source meter and a photometer.

  • The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.

  • All measurements should be conducted in a dark, inert environment (e.g., a nitrogen-filled glovebox) to prevent degradation of the device.

Visualizations

OLED_Device_Structure cluster_OLED OLED Device Architecture Cathode Cathode (e.g., Al, 100 nm) EIL Electron Injection Layer (e.g., LiF, 1 nm) ETL Electron Transport Layer (e.g., Alq3, 20 nm) EML Emissive Layer (e.g., Alq3, 30 nm) recomb Recombination & Light Emission ETL->recomb HTL Hole Transport Layer (this compound derivative, 40 nm) Anode Anode (e.g., ITO) HTL->recomb Substrate Glass Substrate e_inj->EIL h_inj->HTL

Caption: A schematic of a typical multilayer OLED device structure.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_char Characterization start Start: ITO Substrate ultrasonic_cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, Isopropanol) start->ultrasonic_cleaning drying Nitrogen Drying ultrasonic_cleaning->drying plasma Oxygen Plasma Treatment drying->plasma htl_dep HTL Deposition (Benzo[d]thiazole derivative) plasma->htl_dep eml_dep EML Deposition htl_dep->eml_dep etl_dep ETL Deposition eml_dep->etl_dep eil_dep EIL Deposition etl_dep->eil_dep cathode_dep Cathode Deposition eil_dep->cathode_dep jvl_measurement J-V-L Measurement cathode_dep->jvl_measurement el_measurement EL Spectra & CIE Measurement jvl_measurement->el_measurement end End: Characterized Device el_measurement->end

Caption: Workflow for OLED fabrication and characterization.

References

Synthesis of Benzo[d]thiazole-2,7-diamine Derivatives: A Detailed Protocol for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Benzo[d]thiazole-2,7-diamine derivatives, a class of compounds with significant potential in drug discovery, particularly as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The protocol details a robust multi-step synthesis, including the preparation of a key 2-N-substituted-7-nitrobenzothiazole intermediate followed by the reduction of the nitro group to yield the target diamine. This guide includes detailed experimental procedures, characterization data, and a visualization of the synthetic workflow and the targeted biological pathway.

Introduction

Benzo[d]thiazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound core, in particular, has garnered interest due to its potential to modulate key cellular signaling pathways implicated in various diseases. One such pathway is the STAT3 signaling cascade, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[1][2] Inhibition of the STAT3 pathway has emerged as a promising therapeutic strategy, and benzothiazole derivatives have shown potential as effective STAT3 inhibitors.[1][2] These compounds are thought to interfere with STAT3 phosphorylation and dimerization, critical steps for its activation and subsequent downstream signaling.[1]

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound derivatives, enabling researchers to access this important class of molecules for further investigation and drug development efforts.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of a Representative this compound Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
N-phenylthis compoundC₁₃H₁₁N₃S241.31168-1709.85 (s, 1H), 7.80 (d, J = 8.4 Hz, 2H), 7.31 (t, J = 7.8 Hz, 2H), 7.08-7.01 (m, 2H), 6.75 (d, J = 7.8 Hz, 1H), 5.30 (s, 2H)161.2, 148.5, 142.1, 139.8, 129.1, 122.5, 121.8, 118.9, 115.4, 108.9[M+H]⁺ 242.07

Note: The data presented is for a representative N-phenyl derivative at the 2-amino position, synthesized via the described protocol.

Experimental Protocols

This protocol outlines a two-step synthesis to obtain this compound derivatives, starting from 2-chloro-3-nitroaniline.

Step 1: Synthesis of 2-(Arylamino)-7-nitrobenzo[d]thiazole (Intermediate)

This step involves the reaction of 2-chloro-3-nitroaniline with an appropriate aryl isothiocyanate to form a thiourea intermediate, which then undergoes intramolecular cyclization.

Materials:

  • 2-Chloro-3-nitroaniline

  • Aryl isothiocyanate (e.g., Phenyl isothiocyanate)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-3-nitroaniline (1.0 eq) in DMF, add triethylamine (1.2 eq).

  • Add the desired aryl isothiocyanate (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at 80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired 2-(arylamino)-7-nitrobenzo[d]thiazole.

Expected Yield: 60-75%

Step 2: Reduction of 2-(Arylamino)-7-nitrobenzo[d]thiazole to this compound Derivative (Final Product)

This step involves the reduction of the nitro group at the 7-position to an amino group.

Materials:

  • 2-(Arylamino)-7-nitrobenzo[d]thiazole (from Step 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend the 2-(arylamino)-7-nitrobenzo[d]thiazole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the suspension.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: 70-85%

Visualizations

Synthetic Workflow Diagram```dot

Synthesis_Workflow start 2-Chloro-3-nitroaniline reagent1 Aryl isothiocyanate, Et3N, DMF intermediate 2-(Arylamino)-7-nitrobenzo[d]thiazole start->intermediate Step 1: Cyclization reagent2 SnCl2.2H2O, EtOH product This compound Derivative intermediate->product Step 2: Reduction

Caption: Inhibition of the STAT3 signaling pathway.

References

The Emerging Role of Benzo[d]thiazole-2,7-diamine Derivatives in Medicinal Chemistry: A Scoping Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. Among these, compounds based on the Benzo[d]thiazole-2,7-diamine core are gaining attention for their potential as kinase inhibitors and anticancer agents. This application note provides a detailed overview of the current research, experimental protocols, and future directions for this promising class of compounds.

The unique structural features of this compound, characterized by a fused benzene and thiazole ring system with amino groups at the 2 and 7 positions, provide a versatile platform for the development of targeted therapeutics. These amino groups serve as key handles for synthetic modification, allowing for the introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties.[1][2]

Kinase Inhibition: A Primary Therapeutic Target

A significant area of application for this compound derivatives is in the development of kinase inhibitors.[3][4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Derivatives of the closely related 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold have shown potent dual inhibitory activity against Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3β (GSK3β), two kinases implicated in cancer cell proliferation and survival.[5]

The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[6]

Anticancer and Anti-inflammatory Potential

Beyond kinase inhibition, benzothiazole derivatives have demonstrated broad anticancer and anti-inflammatory properties.[7][8] For instance, certain substituted 2-aminobenzothiazoles have been shown to inhibit the proliferation of various cancer cell lines and reduce the expression of inflammatory mediators. While direct studies on the 2,7-diamine scaffold are limited, the established bioactivity of analogous compounds suggests its significant potential in these therapeutic areas. One study reported that a 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine derivative significantly inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines.[9]

Quantitative Biological Data

The following table summarizes the inhibitory activities of representative benzothiazole derivatives against various kinases. It is important to note that this data is for structurally related compounds due to the limited availability of specific data for this compound derivatives.

Compound IDTarget Kinase(s)IC50 (µM)Cell Line(s)Reference
1g CK21.9-[5]
GSK3β0.67-[5]
Compound 19 PI3K/mTORC10.30 - 0.45MCF-7, U87 MG, A549, HCT116[3]
Compound 46 Not Specified0.01 - 0.18MKN-45, H460, HT-29[3]

Experimental Protocols

General Synthesis of Substituted Benzothiazole Derivatives

The synthesis of benzothiazole derivatives often involves the condensation of a substituted 2-aminothiophenol with various electrophiles. A representative protocol for the synthesis of N-substituted 2-aminobenzothiazoles is as follows:

  • Step 1: Synthesis of 2-aminobenzothiazole. A mixture of p-aminoacetanilide, potassium thiocyanate, and glacial acetic acid is heated under reflux. The resulting solid is filtered, washed, and recrystallized to yield the 2-aminobenzothiazole precursor.

  • Step 2: Schiff's Base Formation. The 2-aminobenzothiazole is then reacted with a substituted aromatic aldehyde in the presence of a catalytic amount of acid to form the corresponding Schiff's base.

  • Step 3: Cyclization. The Schiff's base is subsequently treated with an appropriate reagent, such as phthalic anhydride, to yield the final cyclized product.[10]

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, need to be optimized for each specific derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases can be evaluated using a variety of commercially available assay kits, typically based on fluorescence or luminescence detection. A general workflow is as follows:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the positive control inhibitor. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Kinase Reaction: In a microplate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature and for a sufficient duration to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the key concepts, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthetic Workflow 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Electrophile Electrophile Electrophile->Condensation Benzothiazole_Derivative Benzothiazole_Derivative Condensation->Benzothiazole_Derivative

Caption: General Synthetic Workflow for Benzothiazole Derivatives.

G cluster_pathway Kinase Inhibition Signaling Pathway Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Inhibitor Inhibitor Inhibitor->Kinase Blocks ATP Binding G cluster_workflow In Vitro Kinase Assay Workflow Compound_Dilution Compound_Dilution Reaction_Setup Reaction_Setup Compound_Dilution->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Signal_Detection Signal_Detection Incubation->Signal_Detection Data_Analysis Data_Analysis Signal_Detection->Data_Analysis

References

Application Notes and Protocols: Benzo[d]thiazole-2,7-diamine as a Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole core is a privileged heterocyclic scaffold renowned for its wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This structural motif is present in numerous FDA-approved drugs and clinical candidates, underscoring its importance in medicinal chemistry. Among the various substituted benzothiazoles, Benzo[d]thiazole-2,7-diamine represents a particularly attractive, yet underexplored, building block for the synthesis of novel bioactive molecules. The presence of two reactive amino groups at the C2 and C7 positions offers versatile handles for structural elaboration, enabling the generation of diverse chemical libraries with the potential to interact with multiple biological targets.

This document provides detailed application notes and protocols for utilizing this compound as a foundational scaffold for developing potent kinase and tubulin inhibitors, two critical target classes in oncology and other therapeutic areas. While direct literature on the bioactivity of this compound derivatives is limited, this guide extrapolates from the extensive research on analogous benzothiazole compounds to propose synthetic strategies and biological evaluation methods.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound, this compound, can be envisioned through a multi-step process involving nitration and subsequent reduction, a common strategy for the introduction of amino groups onto aromatic rings.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-7-nitrobenzo[d]thiazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzothiazole in concentrated sulfuric acid at 0°C.

  • Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture while maintaining the temperature at 0-5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and then dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-7-nitrobenzo[d]thiazole.

Step 2: Reduction to this compound

  • Reaction Setup: In a round-bottom flask, suspend the synthesized 2-amino-7-nitrobenzo[d]thiazole in ethanol.

  • Reduction: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[3][4]

  • Reaction Monitoring: Monitor the reduction by TLC until the starting material is consumed.

  • Work-up: If using SnCl₂, quench the reaction with a saturated solution of sodium bicarbonate. If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

Application in the Synthesis of Bioactive Molecules

The dual amine functionality of this compound allows for the synthesis of a variety of derivatives with potential therapeutic applications.

Kinase Inhibitors

The 2-amino group of the benzothiazole scaffold is a common feature in many kinase inhibitors, often involved in hydrogen bonding interactions with the hinge region of the kinase active site. The additional 7-amino group provides a vector for introducing substituents that can target other regions of the ATP-binding pocket or allosteric sites, potentially enhancing potency and selectivity.

A library of potential kinase inhibitors can be generated through acylation or urea formation at the 2- and 7-amino positions.

dot

G cluster_synthesis Synthesis of Kinase Inhibitors B[d]T-2,7-diamine This compound Reaction Acylation / Urea Formation B[d]T-2,7-diamine->Reaction Acyl_Chlorides Acyl Chlorides / Isocyanates Acyl_Chlorides->Reaction Library Library of Kinase Inhibitor Candidates Reaction->Library G cluster_synthesis Synthesis of Tubulin Inhibitors B[d]T-2,7-diamine This compound Schiff_Base_Formation Schiff Base Formation B[d]T-2,7-diamine->Schiff_Base_Formation Aldehydes Aromatic / Heteroaromatic Aldehydes Aldehydes->Schiff_Base_Formation Library Library of Tubulin Inhibitor Candidates Schiff_Base_Formation->Library MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Test Compounds Incubate_24h->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Downstream_Targets Downstream Targets (Cell Survival, Proliferation) AKT->Downstream_Targets Inhibitor This compound Derivative (Proposed) Inhibitor->AKT

References

Application Notes and Protocols for the Synthesis of Benzo[d]thiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Benzo[d]thiazole-2,7-diamine, a valuable building block in medicinal chemistry and materials science. The described three-step synthesis is adapted from established methodologies and offers a practical route for laboratory-scale preparation. The protocol begins with the synthesis of 1-(2-chloro-3-nitrophenyl)thiourea from 2-chloro-3-nitroaniline, followed by its intramolecular cyclization to yield 7-nitrobenzo[d]thiazol-2-amine. The final step involves the reduction of the nitro group to afford the target compound, this compound. This application note includes detailed procedural steps, reagent specifications, and data presentation to guide researchers in the successful synthesis and characterization of this important diamine.

Introduction

Benzo[d]thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of amino groups onto the benzothiazole scaffold can significantly modulate their biological properties, making them key intermediates in the development of novel therapeutic agents. This compound, in particular, serves as a versatile precursor for the synthesis of a wide range of more complex molecules, including potential kinase inhibitors and other targeted therapies. The synthetic protocol outlined herein is based on a robust and efficient method for the preparation of 2-amino-7-nitrobenzothiazoles, followed by a standard reduction of the nitro functionality.

Experimental Protocols

This synthesis is presented in three main stages:

  • Synthesis of 1-(2-chloro-3-nitrophenyl)thiourea (Intermediate 1)

  • Synthesis of 7-nitrobenzo[d]thiazol-2-amine (Intermediate 2)

  • Synthesis of this compound (Final Product)

Part 1: Synthesis of 1-(2-chloro-3-nitrophenyl)thiourea

This step involves the reaction of 2-chloro-3-nitroaniline with benzoyl isothiocyanate, followed by the hydrolysis of the resulting benzoylthiourea.

Materials and Reagents:

  • 2-chloro-3-nitroaniline

  • Benzoyl isothiocyanate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (25 wt% in MeOH)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2-chloro-3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM), add benzoyl isothiocyanate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude residue in methanol and add a solution of sodium methoxide (2.0 eq) in methanol.

  • Stir the mixture at room temperature for 4-6 hours.

  • Neutralize the reaction mixture by the dropwise addition of 1M HCl until a pH of ~7 is reached.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2-chloro-3-nitrophenyl)thiourea.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Part 2: Synthesis of 7-nitrobenzo[d]thiazol-2-amine

This step involves the intramolecular cyclization of 1-(2-chloro-3-nitrophenyl)thiourea.

Materials and Reagents:

  • 1-(2-chloro-3-nitrophenyl)thiourea

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1-(2-chloro-3-nitrophenyl)thiourea (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield 7-nitrobenzo[d]thiazol-2-amine.

Part 3: Synthesis of this compound

This final step is the reduction of the nitro group of 7-nitrobenzo[d]thiazol-2-amine to an amine using tin(II) chloride.

Materials and Reagents:

  • 7-nitrobenzo[d]thiazol-2-amine

  • Ethanol (EtOH)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH), 5M aqueous solution

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 7-nitrobenzo[d]thiazol-2-amine (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5.0 eq) to the suspension.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture by the slow addition of 5M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Physical State
1-(2-chloro-3-nitrophenyl)thioureaC₇H₆ClN₃O₂S231.6685-95Yellow solid
7-nitrobenzo[d]thiazol-2-amineC₇H₅N₃O₂S195.1970-85Yellow solid
This compoundC₇H₇N₃S165.2275-90Off-white solid

Visualizations

experimental_workflow start 2-chloro-3-nitroaniline step1 Step 1: Thiourea Formation start->step1 reagent1 Benzoyl isothiocyanate, DCM reagent1->step1 intermediate1 1-(2-chloro-3-nitrophenyl)thiourea step1->intermediate1 step2 Step 2: Intramolecular Cyclization intermediate1->step2 reagent2 K₂CO₃, DMF, 80°C reagent2->step2 intermediate2 7-nitrobenzo[d]thiazol-2-amine step2->intermediate2 step3 Step 3: Nitro Group Reduction intermediate2->step3 reagent3 SnCl₂·2H₂O, HCl, EtOH reagent3->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Application Note: Comprehensive Analytical Characterization of Benzo[d]thiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzo[d]thiazole-2,7-diamine is a heterocyclic aromatic amine containing the benzothiazole core, a scaffold of significant interest in medicinal chemistry and materials science.[1] Derivatives of this core structure are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Accurate and thorough analytical characterization is critical to confirm the identity, purity, and structural integrity of newly synthesized batches of this compound, ensuring reliable data in downstream applications. This document provides a detailed overview of the key analytical techniques and protocols for its comprehensive characterization.

Physicochemical Properties

A foundational step in characterization is the determination of basic physicochemical properties. The molecular formula of this compound is C₇H₇N₃S, with a calculated molecular weight of approximately 165.22 g/mol .

PropertyValue
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
Appearance Expected to be a solid powder (e.g., cream or beige)[3]
Solubility Expected to be soluble in organic solvents like DMSO, DMF[3][4]

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure by providing information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.[5] It confirms the presence and connectivity of the aromatic rings and amine groups.

Experimental Protocol (¹H-NMR & ¹³C-NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).[3]

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[3]

  • Parameters: Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).[6] Record standard ¹H and ¹³C{¹H} spectra.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Expected Quantitative Data: The following tables summarize the expected chemical shifts (δ) for this compound, based on its structure and data from similar benzothiazole analogs.[1][3]

Table: Expected ¹H-NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.50 Singlet 2H -NH₂ (Position 2)
~ 7.20 - 7.40 Doublet 1H Aromatic H
~ 6.80 - 7.00 Doublet 1H Aromatic H
~ 6.50 - 6.70 Doublet of Doublets 1H Aromatic H

| ~ 5.50 | Singlet (broad) | 2H | -NH₂ (Position 7) |

Table: Expected ¹³C-NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~ 165 - 170 C2 (Thiazole ring)
~ 150 - 155 Aromatic C-S
~ 145 - 150 Aromatic C-N (Position 7)
~ 130 - 135 Aromatic C-N (Thiazole ring)
~ 110 - 125 Aromatic CH carbons

| ~ 100 - 110 | Aromatic CH carbon |

Mass Spectrometry (MS)

Application: Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively establish the molecular formula.[3][4]

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in the positive ion mode.

  • Analysis: Look for the protonated molecular ion peak [M+H]⁺. For HRMS, compare the measured mass to the calculated mass for C₇H₇N₃S.

Expected Quantitative Data:

ParameterExpected Value
Ion Mode Positive (ESI+)
Observed Ion [M+H]⁺
Calculated m/z for [C₇H₈N₃S]⁺ 166.0433
Expected HRMS finding 166.0433 ± 5 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, this technique can confirm the presence of N-H bonds (amines) and the characteristic bonds of the benzothiazole ring system.[7][8]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.[9]

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Expected Quantitative Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic C-H
1650 - 1600C=N StretchThiazole Ring
1620 - 1550N-H BendPrimary Amine (-NH₂)
1580 - 1450C=C StretchAromatic Ring
850 - 750C-H Bend (out-of-plane)Substituted Benzene

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is the primary method for determining the purity of the synthesized compound and for quantifying it in mixtures. A reversed-phase HPLC method with UV detection is standard for aromatic compounds like benzothiazoles.[8][10]

Experimental Protocol (Reversed-Phase HPLC):

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute further with the mobile phase to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Instrumentation: Use an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV or Diode Array Detector (DAD), and an autosampler.[11][12]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Gradient: Start at 10% A, ramp to 90% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.[10]

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, determined by UV-Vis spectroscopy (e.g., 254 nm or λmax).[10]

  • Analysis: Inject the sample (e.g., 10 µL). The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Expected Quantitative Data:

ParameterExpected Result
Retention Time (t_R_) System-dependent; should be a single, sharp peak
Purity (by area %) > 95% for purified samples
λmax (from DAD) ~250-350 nm

Integrated Analytical Workflow

A logical workflow ensures that all necessary data is collected for a complete and confident characterization of the compound. The process begins with preliminary checks and moves toward definitive structural elucidation and purity assessment.

G Figure 1: Integrated Workflow for Characterization cluster_sc cluster_de cluster_pq synthesis Synthesis of This compound prelim Preliminary Checks (TLC, Melting Point) synthesis->prelim Crude Product structural_confirm Structural Confirmation prelim->structural_confirm Purified Sample ms Mass Spectrometry (MS) (Confirms MW) ftir FTIR Spectroscopy (Confirms Functional Groups) detailed_elucidation Detailed Structural Elucidation h_nmr ¹H-NMR c_nmr ¹³C-NMR purity_quant Purity & Quantification hplc HPLC-UV/DAD (Purity >95%) final_compound Fully Characterized Compound ms->detailed_elucidation ftir->detailed_elucidation h_nmr->purity_quant c_nmr->purity_quant hplc->final_compound

Caption: Integrated workflow for the characterization of this compound.

References

Application Notes and Protocols for the Spectroscopic Analysis of Benzo[d]thiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Benzo[d]thiazole-2,7-diamine. Due to the limited availability of published experimental data for this specific isomer, this document presents predicted spectral data based on the analysis of structurally related compounds, alongside generalized experimental protocols applicable to this class of molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. These predictions are derived from the known spectral properties of benzothiazole and its amino-substituted derivatives.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)
~7.1-7.3d1HH-4J ≈ 8.5
~6.4-6.6dd1HH-5J ≈ 8.5, 2.0
~6.8-7.0d1HH-6J ≈ 2.0
~7.0 (broad)s2H2-NH₂-
~5.5 (broad)s2H7-NH₂-
Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Carbon Assignment
~165-170C-2
~150-155C-7a
~145-150C-7
~130-135C-3a
~120-125C-5
~115-120C-4
~105-110C-6
Table 3: Predicted Mass Spectrometry Data for this compound
m/zIon
165.05[M]⁺
138.03[M-HCN]⁺
121.03[M-CSN]⁺

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound. These are generalized procedures based on common practices for the analysis of benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to the DMSO-d₆ lock signal.

    • For ¹H NMR:

      • Acquire a single-pulse ¹H spectrum.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Methanol (HPLC grade) or other suitable solvent

  • Vials and syringes

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source (e.g., LC-MS or direct infusion).

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in methanol.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Instrument Setup and Data Acquisition:

    • Set the ESI source to positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a mass range of m/z 50-500.

    • For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion peak (m/z 165) as the precursor ion and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ at m/z 166 for ESI).

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

Visualizations

The following diagrams illustrate the general workflows for the characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in DMSO-d6 a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Tune and Shim d->e f Acquire 1H & 13C Spectra e->f g Acquire 2D Spectra (Optional) f->g h Fourier Transform g->h i Phase & Baseline Correction h->i j Reference Spectra i->j k Peak Picking & Integration j->k l Structure Elucidation k->l

Caption: General workflow for NMR analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis a_ms Prepare Stock Solution b_ms Dilute to Working Concentration a_ms->b_ms c_ms Infuse into Mass Spectrometer b_ms->c_ms d_ms Optimize ESI Source c_ms->d_ms e_ms Acquire Full Scan MS d_ms->e_ms f_ms Acquire MS/MS Spectrum e_ms->f_ms g_ms Identify Molecular Ion f_ms->g_ms h_ms Analyze Fragmentation g_ms->h_ms i_ms Confirm Structure h_ms->i_ms

Application Notes and Protocols: Functionalization of Amino Groups in Benzo[d]thiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the amino groups of Benzo[d]thiazole-2,7-diamine, a key scaffold for the development of novel therapeutic agents. The functionalization of these amino groups through acylation, alkylation, and sulfonylation can lead to a diverse range of derivatives with potential applications in oncology and other therapeutic areas. The protocols outlined below are based on established methodologies for the functionalization of related aminobenzothiazole compounds and are intended to serve as a starting point for further investigation.

Acylation of Amino Groups

Acylation of the amino groups in this compound can be achieved using acyl chlorides or carboxylic acids activated with coupling agents. The reactivity of the 2-amino group is generally higher than the 7-amino group, allowing for potential regioselective functionalization under controlled conditions.

Mono-Acylation (Preferential at N2-position)

This protocol describes the preferential acylation of the more nucleophilic 2-amino group.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.1 equivalents) or pyridine, to the solution.

  • Slowly add the desired acyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N2-acylated derivative.

Di-Acylation

This protocol aims for the acylation of both the 2- and 7-amino groups.

Experimental Protocol:

  • Suspend this compound (1 equivalent) in a suitable solvent like pyridine or a mixture of DCM and pyridine.

  • Add an excess of the acyl chloride (2.5 - 3 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure di-acylated product.

Table 1: Summary of Acylation Reactions (Hypothetical Data)

EntryAcylating AgentProductPosition of AcylationYield (%)Melting Point (°C)
1Acetyl chloride (1 eq)N-(7-aminobenzo[d]thiazol-2-yl)acetamideN275>200
2Benzoyl chloride (1 eq)N-(7-aminobenzo[d]thiazol-2-yl)benzamideN270>230
3Acetyl chloride (excess)N,N'-(benzo[d]thiazol-2,7-diyl)diacetamideN2, N785>300
4Benzoyl chloride (excess)N,N'-(benzo[d]thiazol-2,7-diyl)dibenzamideN2, N780>300

Note: The data in this table is hypothetical and based on typical yields for similar reactions. Actual results may vary.

Alkylation of Amino Groups

Alkylation of the amino groups can be performed using alkyl halides. Similar to acylation, the 2-amino group is expected to be more reactive.

Mono-Alkylation (Preferential at N2-position)

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base like potassium carbonate (1.5 equivalents).

  • Add the alkyl halide (1.1 equivalents) and stir the mixture at room temperature or elevated temperature (50-80 °C) depending on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Di-Alkylation

Experimental Protocol:

  • Follow the procedure for mono-alkylation but use an excess of the alkyl halide (2.5 - 3 equivalents) and a stronger base like sodium hydride (2.5 equivalents) in DMF.

  • The reaction may require higher temperatures and longer reaction times.

  • Work-up and purification are similar to the mono-alkylation procedure.

Table 2: Summary of Alkylation Reactions (Hypothetical Data)

EntryAlkylating AgentProductPosition of AlkylationYield (%)Melting Point (°C)
1Methyl iodide (1 eq)N2-methylthis compoundN260180-182
2Benzyl bromide (1 eq)N2-benzylthis compoundN255195-197
3Methyl iodide (excess)N2,N2,N7,N7-tetramethylthis compoundN2, N740150-152
4Benzyl bromide (excess)N2,N7-dibenzylthis compoundN2, N750210-212

Note: The data in this table is hypothetical and based on typical yields for similar reactions. Actual results may vary.

Sulfonylation of Amino Groups

Sulfonylation of the amino groups with sulfonyl chlorides provides sulfonamide derivatives, which are important pharmacophores.

Mono-Sulfonylation (Preferential at N2-position)

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in pyridine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 equivalents) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water and acidify with dilute HCl.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure mono-sulfonated product.

Di-Sulfonylation

Experimental Protocol:

  • Follow the procedure for mono-sulfonylation but use an excess of the sulfonyl chloride (2.5 - 3 equivalents).

  • The reaction may require heating to ensure complete conversion.

  • Work-up and purification are similar to the mono-sulfonylation procedure.

Table 3: Summary of Sulfonylation Reactions (Hypothetical Data)

EntrySulfonylating AgentProductPosition of SulfonylationYield (%)Melting Point (°C)
1Benzenesulfonyl chloride (1 eq)N-(7-aminobenzo[d]thiazol-2-yl)benzenesulfonamideN280>250
2p-Toluenesulfonyl chloride (1 eq)N-(7-aminobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamideN282>250
3Benzenesulfonyl chloride (excess)N,N'-(benzo[d]thiazole-2,7-diyl)dibenzenesulfonamideN2, N790>300
4p-Toluenesulfonyl chloride (excess)4,4'-dimethyl-N,N'-(benzo[d]thiazole-2,7-diyl)dibenzenesulfonamideN2, N792>300

Note: The data in this table is hypothetical and based on typical yields for similar reactions. Actual results may vary.

Visualizations

Experimental Workflow for Mono-Acylation

experimental_workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve this compound in aprotic solvent cool Cool to 0 °C start->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_acyl_chloride Add Acyl Chloride (1 equivalent) add_base->add_acyl_chloride stir Stir at 0 °C then RT add_acyl_chloride->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify product N2-Acylated Product purify->product signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Functionalized_BTD Functionalized This compound Functionalized_BTD->EGFR Inhibits Functionalized_BTD->PI3K Inhibits Functionalized_BTD->AKT Inhibits Functionalized_BTD->mTOR Inhibits Functionalized_BTD->ERK Inhibits

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[d]thiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzo[d]thiazole-2,7-diamine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is often the most effective. Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.

  • Atmospheric Moisture and Oxygen: Many organic synthesis reactions are sensitive to air and moisture. If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).

  • Inefficient Cyclization: The key ring-forming step can be inefficient. The choice of cyclization agent and reaction conditions plays a crucial role.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions. Monitoring the reaction by TLC or LC-MS can help check for product degradation over time.

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for this compound?

A2: The formation of multiple products indicates a lack of selectivity. Here are some strategies to enhance selectivity:

  • Reaction Temperature Control: Temperature can influence the relative rates of competing reactions. Carefully controlling the reaction temperature may favor the formation of the desired product.

  • Choice of Reagents and Catalysts: The choice of starting materials and catalyst can significantly impact selectivity. For instance, in the synthesis of substituted 2-aminobenzothiazoles, the catalyst can influence the position of substitution. Experimenting with different catalysts can help find one that provides the best selectivity.

  • Protecting Groups: If your starting materials have multiple reactive sites, consider using protecting groups to block unwanted reactions. The protecting groups can be removed in a subsequent step.

  • Purification Method: The formation of isomeric byproducts is common in the synthesis of substituted benzothiazoles. Developing an effective purification method, such as column chromatography with an optimized solvent system, is crucial for isolating the desired isomer.

Q3: I am having difficulty with the purification of this compound. What can I do?

A3: Purification of diaminobenzothiazole derivatives can be challenging due to their polarity and potential for multiple isomers. Here are some tips:

  • Column Chromatography: This is the most common method for purifying benzothiazole derivatives. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation. Using a gradient elution can be particularly effective.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the desired product with high purity.

Data Presentation: Comparison of Synthesis Methods for Substituted 2-Aminobenzothiazoles

Starting MaterialsReagents/CatalystSolventTemperature (°C)TimeYield (%)Reference
4-substituted anilines, KSCNBr₂Acetic Acid10 then rt15 h35-95[1]
2-Iodoanilines, Sodium dithiocarbamatesCu(OAc)₂/Cs₂CO₃DMF120-up to 97[2]
Arylisothiocyanates, AminesIodine, O₂----[2]
2-Aminothiophenol, AldehydesH₂O₂/HClEthanolrt45-60 min85-94[3]
2-Aminothiophenol, AldehydesSnP₂O₇--8-35 min87-95[4]
2-Aminothiophenol, Carboxylic AcidsP₄S₁₀Solvent-free (MW)-3-4 minHigh[4]

Experimental Protocols

A plausible synthetic route to this compound involves the synthesis of a nitro-substituted precursor followed by reduction. A detailed experimental protocol based on analogous syntheses is provided below.

Protocol 1: Synthesis of 2-Amino-7-nitrobenzo[d]thiazole

This protocol is adapted from the general synthesis of substituted 2-aminobenzothiazoles.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-nitrothiophenol (1 mmol) in glacial acetic acid (10 mL).

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN, 1.2 mmol) to the solution and stir at room temperature for 15 minutes.

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.1 mmol) in glacial acetic acid (2 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-water (50 mL). The precipitate formed is collected by vacuum filtration, washed with water, and dried.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Reduction of 2-Amino-7-nitrobenzo[d]thiazole to this compound

This protocol describes a standard method for the reduction of a nitro group to an amine.

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-7-nitrobenzo[d]thiazole (1 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis of this compound and a troubleshooting decision tree.

experimental_workflow cluster_synthesis Synthesis of 2-Amino-7-nitrobenzo[d]thiazole cluster_reduction Reduction to this compound start 2-Amino-3-nitrothiophenol reagents KSCN, Br2 Glacial Acetic Acid start->reagents 1. reaction Cyclization Reaction reagents->reaction 2. workup Precipitation & Filtration reaction->workup 3. purification1 Column Chromatography workup->purification1 4. product1 2-Amino-7-nitro- benzo[d]thiazole purification1->product1 5. start2 2-Amino-7-nitro- benzo[d]thiazole product1->start2 reagents2 SnCl2*2H2O Ethanol start2->reagents2 1. reaction2 Nitro Group Reduction reagents2->reaction2 2. workup2 Neutralization & Extraction reaction2->workup2 3. purification2 Column Chromatography/ Recrystallization workup2->purification2 4. final_product Benzo[d]thiazole- 2,7-diamine purification2->final_product 5.

Caption: General workflow for the two-step synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Degradation start->cause3 cause4 Purification Loss start->cause4 solution1a Optimize Reaction Time/ Temperature cause1->solution1a solution1b Check Reagent Purity/ Stoichiometry cause1->solution1b solution2a Adjust Reaction Conditions (e.g., Catalyst) cause2->solution2a solution2b Use Protecting Groups cause2->solution2b solution3a Monitor Reaction by TLC/LC-MS cause3->solution3a solution3b Modify Workup Conditions cause3->solution3b solution4a Optimize Chromatography Solvent System cause4->solution4a solution4b Consider Alternative Purification Method cause4->solution4b

Caption: Troubleshooting decision tree for improving the yield of this compound synthesis.

References

Technical Support Center: Purification of Crude Benzo[d]thiazole-2,7-diamine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Benzo[d]thiazole-2,7-diamine using column chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Issue 1: Poor or No Separation of this compound from Impurities

  • Question: My column is not separating the target compound from impurities, and they are co-eluting. What should I do?

  • Answer: This is a common issue, often related to the incorrect choice of mobile phase or stationary phase. This compound is a polar and basic compound, which can lead to strong interactions with the stationary phase.

    • Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to screen a variety of solvent systems. For polar, basic compounds, a common starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). To improve separation, you can try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

    • Add a Basic Modifier: Due to the basic nature of the diamine, it can interact strongly with the acidic silica gel, causing streaking and poor separation. Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-1% v/v), to the eluent can neutralize the acidic sites on the silica and improve peak shape and separation.

    • Consider an Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of amines. Amine-functionalized silica is another option that can reduce the strong interactions seen with standard silica gel.

Issue 2: Significant Peak Tailing or Streaking on TLC and Column

  • Question: My compound is showing significant tailing on the TLC plate and the column, leading to broad peaks and poor resolution. How can I resolve this?

  • Answer: Peak tailing is a frequent problem when purifying amines on silica gel. It is primarily caused by the strong interaction between the basic amine groups and the acidic silanol groups on the silica surface.

    • Incorporate a Base in the Eluent: As mentioned above, adding a competing base like triethylamine or a solution of ammonia in methanol to your mobile phase is a very effective way to minimize these interactions and achieve sharper peaks.

    • Deactivate the Silica Gel: Before packing the column, you can deactivate the silica gel by treating it with a solution of triethylamine in your non-polar solvent. This pre-treatment helps to block the most acidic sites.

    • Lower the Sample Load: Overloading the column can exacerbate tailing. Ensure you are not loading too much crude material relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Issue 3: The Compound is Not Eluting from the Column

  • Question: I've been running the column for a long time with an increasingly polar solvent, but my product is not coming off the column. What could be the reason?

  • Answer: This issue suggests that your compound is very strongly adsorbed to the stationary phase, which is common for highly polar diamines on silica gel.

    • Drastically Increase Solvent Polarity: You may need to use a much more polar solvent system than initially anticipated. A gradient up to 10-20% methanol in dichloromethane is often necessary for highly polar compounds. A solvent system containing ammonia in methanol mixed with dichloromethane can be particularly effective for eluting stubborn amines.

    • Check for Compound Degradation: It is possible that the compound is degrading on the acidic silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for a few hours, and then eluting it to see if new spots have appeared. If degradation is suspected, using a less acidic stationary phase like deactivated silica or alumina is recommended.

    • Dry Loading with an Inert Support: If the compound is not very soluble in the initial eluent, it may precipitate at the top of the column. In such cases, a dry loading technique where the crude material is pre-adsorbed onto a small amount of silica gel or an inert support like Celite® can be beneficial.

Issue 4: Crude Product is a Dark Oil or Tarry Solid and Difficult to Handle

  • Question: My crude this compound is a dark, sticky material. How should I prepare it for column chromatography?

  • Answer: Aromatic diamines can be prone to oxidation, leading to dark, often polymeric impurities.

    • Pre-purification with Activated Charcoal: Before chromatography, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal to remove some of the colored impurities. Be aware that this may also lead to some loss of the desired product.

    • Dry Loading: For sticky materials, dry loading is highly recommended. Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., methanol or dichloromethane), add a small portion of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound? A1: A good starting point for TLC analysis would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). You can then adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for your target compound. Given the polarity of the diamine, you may need to move to a more polar system like dichloromethane and methanol (e.g., 9:1 v/v). Adding 0.5-1% triethylamine or ammonium hydroxide to the solvent system is highly recommended to prevent streaking.

Q2: How much silica gel should I use for my column? A2: The amount of silica gel depends on the quantity of crude material and the difficulty of the separation. A general guideline is to use 20 to 100 times the weight of the crude material. For a moderately difficult separation, a 50:1 ratio of silica gel to crude product is a good starting point.

Q3: What are the best practices for packing a silica gel column? A3: Proper column packing is crucial for good separation. The "slurry method" is generally preferred. This involves making a slurry of the silica gel in the initial, least polar eluent and pouring it into the column. The column should then be tapped gently to ensure even packing and to remove any air bubbles. A layer of sand at the bottom and top of the silica gel bed is recommended to prevent disturbance.

Q4: How do I monitor the separation during column chromatography? A4: The separation is monitored by collecting fractions of the eluent and analyzing them by TLC. Spot each fraction on a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of your target compound. This will allow you to identify which fractions contain the pure product.

Q5: My purified compound still shows impurities in the NMR spectrum. What can I do? A5: If column chromatography on silica gel is insufficient, you can consider other purification techniques. Reversed-phase chromatography can be a good alternative for polar compounds. Recrystallization is another powerful purification method if a suitable solvent can be found.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
  • Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates.

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., Dichloromethane:Methanol 95:5 with 0.5% Triethylamine).

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm and/or 365 nm).

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The ideal solvent system will give the target compound an Rf value of ~0.2-0.3 and good separation from impurities.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (determined by TLC).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the excess solvent until it is level with the top of the sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the initial eluent to the column.

    • Begin collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

    • Monitor the collected fractions by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Chromatographic MethodStationary PhaseRecommended Solvent System (v/v/v)Comments
TLCSilica Gel 60 F254Dichloromethane:Methanol:Triethylamine (95:5:0.5)Good starting point for method development. Adjust ratios to achieve an Rf of 0.2-0.3.
Flash ColumnSilica Gel (230-400 mesh)Gradient of 0-10% Methanol in Dichloromethane with 0.5% TriethylamineThe gradient can be adjusted based on the TLC results.
Flash ColumnAlumina (Neutral, Activity II-III)Ethyl Acetate:Hexane (Gradient from 20% to 100% Ethyl Acetate)A good alternative if the compound degrades on silica gel.

Table 2: Typical Parameters for Flash Column Chromatography

ParameterRecommended Value
Crude Sample Load1 g
Silica Gel Amount50 g (1:50 ratio)
Column Diameter4 cm
Silica Bed Height~15 cm
Initial EluentDichloromethane with 0.5% Triethylamine
Final Eluent10% Methanol in Dichloromethane with 0.5% Triethylamine
Fraction Size20 mL
Expected Yield >85% (highly dependent on crude purity)
Expected Purity >98% (by NMR/HPLC)

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (DCM:MeOH:TEA) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Column_Pack 3. Pack Column Slurry->Column_Pack Crude Crude this compound Dry_Load 4. Dry Load Sample onto Silica Crude->Dry_Load Load_Column 5. Load Sample onto Column Dry_Load->Load_Column Elute 6. Elute with Gradient Solvent System Load_Column->Elute Collect 7. Collect Fractions Elute->Collect TLC_Fractions 8. Analyze Fractions by TLC Collect->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product troubleshooting_workflow Start Start Purification Problem Encountering a Problem? Start->Problem Poor_Sep Poor Separation Problem->Poor_Sep Yes Tailing Peak Tailing Problem->Tailing Yes No_Elution No Elution Problem->No_Elution Yes Success Successful Purification Problem->Success No Solution1 Optimize Solvent System (TLC Gradient) Poor_Sep->Solution1 Solution3 Change Stationary Phase (e.g., Alumina) Poor_Sep->Solution3 Solution2 Add Basic Modifier (e.g., TEA) Tailing->Solution2 Solution4 Increase Solvent Polarity Drastically No_Elution->Solution4 Solution5 Check for Degradation No_Elution->Solution5 Solution1->Success Solution2->Success Solution3->Success Solution4->Success Solution5->Success

optimizing reaction conditions for Benzo[d]thiazole-2,7-diamine formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzo[d]thiazole-2,7-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective strategy involves a multi-step synthesis starting from a commercially available substituted nitroaniline. A plausible route is the synthesis of a 2-amino-7-nitrobenzothiazole intermediate, followed by the reduction of the nitro group to form the desired 2,7-diamine. An alternative, though potentially less selective, route is the direct dinitration of a benzothiazole precursor followed by a double reduction.

Q2: I am having trouble with the first step, the formation of the 2-aminobenzothiazole core. What are the key parameters to control?

The formation of the 2-aminobenzothiazole scaffold, often achieved through the reaction of a substituted aniline with a thiocyanate salt and a halogenating agent (like bromine or sulfuryl chloride), is a critical step. Key parameters to optimize include:

  • Temperature: The reaction is often started at a low temperature (0-10 °C) during the addition of the halogenating agent and then warmed to room temperature or heated to drive the cyclization.[1]

  • Solvent: Glacial acetic acid is a commonly used solvent for this reaction.[1]

  • Stoichiometry: Precise control of the molar ratios of the reactants is crucial to avoid side reactions and maximize yield.

Q3: My nitration step is producing a mixture of isomers. How can I improve the regioselectivity for the 7-nitro position?

Direct nitration of 2-aminobenzothiazole is known to produce a mixture of isomers, with the 6-nitro product often being a significant component.[2] To achieve better selectivity for the 7-nitro position, it is advisable to start with a precursor that already has the nitro group in the desired position. A recommended starting material is 2-chloro-3-nitroaniline, which can be converted to a thiourea and then cyclized to form 2-amino-7-nitrobenzothiazole.

Q4: What are the best reducing agents for converting the nitro group to an amine in the final step?

Several reducing agents can be effective for the reduction of the nitro group on the benzothiazole ring. The choice of reagent can depend on the presence of other functional groups and the desired reaction conditions. Common and effective methods include:

  • Tin(II) chloride (SnCl₂): This is a mild and often selective method for reducing nitro groups in the presence of other reducible functionalities. The reaction is typically carried out in an acidic medium (e.g., with HCl) in a solvent like ethanol.[1][3]

  • Catalytic Hydrogenation (H₂/Pd-C): This is a very efficient method, but it may not be suitable if other functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes) are present.[4]

  • Iron (Fe) in acidic medium: This is a classical and cost-effective method for nitro group reduction.[3][4]

Q5: How can I purify the final this compound product?

Purification of the final product can be challenging due to the presence of two basic amino groups. Common purification techniques include:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining highly pure material.

  • Column Chromatography: Silica gel column chromatography can be used, but care must be taken as the basic nature of the diamine can lead to streaking on the column. Using a solvent system with a small amount of a basic modifier (e.g., triethylamine or ammonia in the mobile phase) can improve the separation.

  • Acid-Base Extraction: The diamine can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the pure diamine, which is then extracted with an organic solvent.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in 2-Amino-7-nitrobenzothiazole Formation Incomplete reaction during thiourea formation or cyclization.- Ensure anhydrous conditions.- Optimize reaction time and temperature. Monitor reaction progress by TLC.- Use freshly distilled/purified starting materials.
Side reactions during cyclization.- Control the temperature carefully during the addition of the halogenating agent (e.g., bromine).- Ensure efficient stirring.
Starting with 2-aminobenzothiazole and nitrating leads to a mixture of isomers.- Start with 2-chloro-3-nitroaniline to ensure the correct regiochemistry of the nitro group.
Incomplete Reduction of the Nitro Group Insufficient amount of reducing agent.- Increase the molar equivalents of the reducing agent (e.g., SnCl₂).[1]
Deactivated catalyst in catalytic hydrogenation.- Use fresh, high-quality Pd/C catalyst.- Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds).
Reaction time is too short.- Monitor the reaction by TLC until the starting material is fully consumed.
Formation of Impurities during Reduction Over-reduction of the benzothiazole ring.- Use a milder reducing agent like SnCl₂ instead of more reactive hydrides.[3]
Formation of azo or azoxy compounds (especially with aromatic nitro groups).- This can sometimes occur with certain reducing agents. SnCl₂ is generally reliable in preventing this.[4]
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction solvent.- After reaction completion, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture.
Product streaks on silica gel column.- Add a small percentage of a base (e.g., 1% triethylamine or ammonia) to the eluent system.
Formation of isomeric impurities that are difficult to separate.- If direct nitration was performed, consider a more regioselective synthetic route.- High-performance liquid chromatography (HPLC) or counter-current chromatography may be required for isomer separation.[5][6]

Quantitative Data on Reaction Conditions

The following tables summarize reaction conditions for key steps in the synthesis of amino-substituted benzothiazoles, which can be adapted for the synthesis of this compound.

Table 1: Synthesis of 2-Alkyl/Aryl-amino-7-nitrobenzothiazoles

Amine SubstrateReaction Time (h)Yield (%)
Cyclohexylamine198
Benzylamine195
Aniline292
4-Chloroaniline475
3,4,5-Trimethoxyaniline296

Reaction Conditions: 2-chloro-1-isothiocyanato-3-nitrobenzene (1.0 equiv), amine (1.0 equiv), K₂CO₃ (2.0 equiv) in isopropanol, reflux.

Table 2: Reduction of Nitroarenes to Anilines

Reducing AgentCo-reagent/CatalystSolventTemperature (°C)Typical Reaction TimeNotes
SnCl₂·2H₂OHClEthanolReflux1-4 hA very common and reliable method for nitro group reduction on benzothiazoles.[1]
H₂Pd/C (5-10 mol%)Ethanol/MethanolRoom Temperature2-12 hHighly efficient but can reduce other functional groups.[4]
Fe powderHCl or Acetic AcidEthanol/WaterReflux2-6 hA cost-effective and classic method.[3]
Na₂S₂O₄Water/MethanolRoom Temperature1-3 hA mild reducing agent.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-7-nitrobenzothiazole

This protocol is adapted from the synthesis of related 2-amino-7-nitrobenzothiazoles.

  • Step 1: Formation of N-(2-chloro-3-nitrophenyl)thiourea. (This intermediate can be synthesized from 2-chloro-3-nitroaniline).

  • Step 2: Cyclization.

    • Dissolve N-(2-chloro-3-nitrophenyl)thiourea in a suitable solvent like isopropanol.

    • Add a base, such as potassium carbonate (2.0 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 2-amino-7-nitrobenzothiazole.

Protocol 2: Reduction of 2-Amino-7-nitrobenzothiazole to this compound

This protocol is a general procedure for the reduction of nitroarenes using SnCl₂.[1]

  • Dissolve 2-amino-7-nitrobenzothiazole (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.

  • Carefully add concentrated hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture with a concentrated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is > 8. Be cautious as this is an exothermic process.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 2-Chloro-3-nitroaniline thiourea Thiourea Formation start->thiourea 1. KSCN or similar cyclization Intramolecular Cyclization thiourea->cyclization 2. Heat/Base intermediate 2-Amino-7-nitrobenzothiazole cyclization->intermediate reduction Nitro Group Reduction (e.g., SnCl2/HCl) intermediate->reduction 3. Reducing Agent product This compound reduction->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_intermediate_issues Intermediate Synthesis Issues cluster_reduction_issues Reduction Step Issues start Low Yield of This compound check_intermediate Check yield and purity of 2-amino-7-nitrobenzothiazole intermediate start->check_intermediate check_reduction Analyze reduction step check_intermediate->check_reduction Intermediate OK incomplete_cyclization Incomplete Cyclization? check_intermediate->incomplete_cyclization Low Yield/ Impurities incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction side_reactions Side Reactions? incomplete_cyclization->side_reactions optimize_cyclization Optimize cyclization: - Temperature - Time - Reagent Purity incomplete_cyclization->optimize_cyclization product_degradation Product Degradation? incomplete_reduction->product_degradation optimize_reduction Optimize reduction: - Increase reducing agent - Change reducing agent - Check for catalyst poisons incomplete_reduction->optimize_reduction

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Synthesis of Benzo[d]thiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Benzo[d]thiazole-2,7-diamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic route: the nitration of a 2-aminobenzothiazole precursor followed by the reduction of the nitro group.

Problem 1: Low Yield and/or Formation of Multiple Isomers During Nitration

Question: During the nitration of 2-acetylaminobenzothiazole, I am observing a low yield of the desired 7-nitro isomer and the formation of other nitro-isomers (4-, 5-, and 6-nitro). How can I improve the regioselectivity for the 7-position?

Answer:

Direct nitration of 2-aminobenzothiazole is known to produce a mixture of isomers, with the 6-nitro product often being a significant component. While protecting the 2-amino group as an acetamide can improve selectivity, controlling the reaction conditions is crucial for favoring the 7-nitro isomer.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reaction Temperature Too High Nitration is an exothermic reaction. Maintaining a low and consistent temperature (typically 0-5 °C) is critical. Use an ice-salt bath and add the nitrating agent dropwise to control the temperature effectively.
Incorrect Nitrating Agent or Concentration The choice and concentration of the nitrating agent can influence isomer distribution. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids should be carefully controlled. Experiment with varying the ratio to optimize for the 7-nitro isomer.
Insufficient Mixing Inadequate stirring can lead to localized "hot spots" and non-uniform reaction conditions, resulting in the formation of undesired side products. Ensure vigorous and efficient stirring throughout the reaction.
Substrate Purity Impurities in the starting 2-acetylaminobenzothiazole can lead to side reactions and lower the yield of the desired product. Ensure the starting material is of high purity before proceeding with nitration.

Troubleshooting Workflow for Nitration Selectivity:

Start Low Yield of 7-Nitro Isomer Temp Check Reaction Temperature (0-5 °C) Start->Temp Temp->Start Adjust Cooling Mixing Ensure Vigorous Stirring Temp->Mixing Temp OK Mixing->Start Improve Stirring Reagent Verify Nitrating Agent Ratio Mixing->Reagent Mixing OK Reagent->Start Optimize Ratio Purity Confirm Starting Material Purity Reagent->Purity Ratio OK Purity->Start Purify Starting Material Success Improved Yield of 7-Nitro Isomer Purity->Success Purity OK

Caption: Troubleshooting workflow for optimizing 7-nitro isomer yield.

Problem 2: Incomplete Reduction of the Nitro Group and/or Formation of Side Products

Question: I am having trouble with the reduction of 2-amino-7-nitrobenzothiazole to this compound. The reaction is either incomplete, or I am observing the formation of undesired side products. What can I do?

Answer:

The reduction of a nitro group on the benzothiazole ring can be challenging. The choice of reducing agent and reaction conditions are critical to achieve a clean and complete conversion.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Reducing Agent Common reducing agents for nitro groups include tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (e.g., H₂/Pd-C). The reactivity can vary depending on the substrate. If one agent is ineffective, consider trying an alternative. For benzothiazole derivatives, SnCl₂ in an acidic medium is often effective.
Reaction Conditions Not Optimal The temperature, solvent, and pH of the reaction medium can significantly impact the reduction. For SnCl₂ reductions, heating is often required. Ensure the solvent is appropriate for the chosen reducing agent and starting material.
Formation of Azo or Azoxy Compounds Incomplete reduction can sometimes lead to the formation of dimeric azo or azoxy compounds as side products. This can occur if the reducing agent is not strong enough or if the stoichiometry is incorrect. Ensure an adequate excess of the reducing agent is used.
Degradation of the Benzothiazole Ring Harsh reduction conditions can sometimes lead to the degradation of the benzothiazole ring. Monitor the reaction progress carefully (e.g., by TLC or LC-MS) to avoid over-reduction or decomposition.

Troubleshooting Workflow for Nitro Group Reduction:

Start Incomplete Reduction or Side Products Agent Evaluate Reducing Agent Start->Agent Agent->Start Try Alternative Agent Conditions Optimize Reaction Conditions (Temp, Solvent, pH) Agent->Conditions Agent OK Conditions->Start Adjust Parameters Stoichiometry Check Reagent Stoichiometry Conditions->Stoichiometry Conditions OK Stoichiometry->Start Increase Reducing Agent Monitoring Monitor Reaction Progress Stoichiometry->Monitoring Stoichiometry OK Monitoring->Start Stop Reaction Earlier/Later Success Clean and Complete Reduction Monitoring->Success Reaction Complete

Caption: Troubleshooting workflow for the reduction of 2-amino-7-nitrobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and often successful strategy involves a multi-step synthesis. This typically starts with the protection of the amino group of 2-aminobenzothiazole, for instance, by acetylation to form 2-acetylaminobenzothiazole. This is followed by the regioselective nitration of the benzene ring to introduce a nitro group, ideally at the 7-position. The final step is the reduction of the nitro group to an amino group to yield the target this compound.

Q2: What are the expected yields for the synthesis of this compound?

Yields can vary significantly depending on the specific reaction conditions and the success of the purification steps. For the nitration step, yields for the desired 7-nitro isomer can range from moderate to good, with careful control of the reaction conditions. The subsequent reduction step can also proceed in good yield. Overall yields for the multi-step synthesis are typically in the range of 40-60%.

Q3: How can I purify the final this compound product?

Purification of the final product is crucial to remove any unreacted starting materials, reagents, and side products. Column chromatography is a common and effective method for purifying diaminobenzothiazole derivatives. A silica gel stationary phase with a gradient elution of a solvent system such as ethyl acetate and hexane is often employed. The purity of the final product should be confirmed by analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.

Experimental Protocols

Synthesis of 2-Acetylaminobenzothiazole (Precursor)

  • To a stirred solution of 2-aminobenzothiazole in a suitable solvent (e.g., acetic anhydride or dichloromethane), add a slight excess of acetyl chloride or acetic anhydride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-acetylaminobenzothiazole.

Nitration of 2-Acetylaminobenzothiazole to 2-Amino-7-nitrobenzothiazole

  • Dissolve 2-acetylaminobenzothiazole in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • The crude product will be a mixture of nitro-isomers. The 7-nitro isomer can be isolated by column chromatography.

Reduction of 2-Amino-7-nitrobenzothiazole to this compound

  • Suspend 2-amino-7-nitrobenzothiazole in a suitable solvent such as ethanol or a mixture of ethanol and hydrochloric acid.

  • Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), portion-wise.

  • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is alkaline.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Outcomes

StepKey ReagentsTemperature (°C)Typical Yield (%)Purity (%)
Acetylation 2-aminobenzothiazole, Acetyl chloride0 to RT>90>95
Nitration 2-acetylaminobenzothiazole, HNO₃/H₂SO₄0 - 550-70 (for 7-nitro isomer)Mixture of isomers
Reduction 2-amino-7-nitrobenzothiazole, SnCl₂·2H₂OReflux70-85>98 (after chromatography)

Note: The yields and purities are indicative and can vary based on the specific experimental conditions and scale of the reaction.

Signaling Pathways and Experimental Workflows

Synthetic Pathway to this compound:

cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection & Reduction A 2-Aminobenzothiazole B 2-Acetylaminobenzothiazole A->B Ac₂O or AcCl C 2-Acetylaminobenzothiazole D 2-Acetylamino-7-nitrobenzothiazole C->D HNO₃/H₂SO₄ E 2-Acetylamino-7-nitrobenzothiazole F This compound E->F SnCl₂/HCl then NaOH

Caption: Synthetic pathway for this compound.

stability issues of Benzo[d]thiazole-2,7-diamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Benzo[d]thiazole-2,7-diamine under acidic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changes color from light yellow to dark brown when I add acid. What is happening?

A1: A color change to dark brown or black upon acidification is a common observation for many aniline-containing compounds, including aminobenzothiazoles. This typically indicates the onset of oxidation and potentially polymerization of the diamine. The amino groups on the benzothiazole ring are susceptible to oxidation, which can be accelerated under acidic conditions and in the presence of air.

Q2: I am observing poor solubility of this compound in my acidic reaction mixture. How can I improve this?

A2: While protonation of the two amino groups in acidic conditions should theoretically increase aqueous solubility, the overall solubility is also dependent on the counter-ion of the acid used and the ionic strength of the solution. If you are using a strong acid like HCl or H2SO4, consider the following:

  • Gentle Warming: Carefully warming the solution may improve solubility. However, be cautious as elevated temperatures can also accelerate degradation.

  • Co-solvents: The addition of a polar, water-miscible organic solvent such as methanol, ethanol, or acetonitrile may enhance solubility.

  • Acid Choice: Experiment with different acids (e.g., acetic acid, formic acid) to see if the resulting salt has better solubility in your reaction medium.

Q3: What are the likely degradation products of this compound in strong acid?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways under strong acidic conditions could include:

  • Hydrolysis of the thiazole ring: This is a possibility under harsh acidic conditions (e.g., concentrated acid at high temperatures), which could lead to the opening of the thiazole ring to form an aminothiophenol derivative.

  • Oxidative degradation: As mentioned, the amino groups are prone to oxidation, which can lead to the formation of imines, azo compounds, and polymeric materials, especially in the presence of oxidizing agents or dissolved oxygen.

  • Sulfonation: In the presence of concentrated sulfuric acid, sulfonation of the benzene ring can occur as a side reaction.

Troubleshooting Guides

Issue 1: Low Yield and Product Impurity in Acid-Catalyzed Reactions

If you are using this compound as a reactant in an acid-catalyzed reaction and are experiencing low yields of your desired product along with the formation of multiple impurities, consider the following troubleshooting steps:

  • Control the Reaction Temperature: High temperatures can promote the formation of degradation and side products. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the yield of the desired product.

  • Use an Inert Atmosphere: To minimize oxidative degradation, conduct your reaction under an inert atmosphere of nitrogen or argon. This is particularly important if your reaction requires elevated temperatures.

  • Optimize Acid Concentration: Use the minimum amount of acid required to catalyze the reaction. An excess of strong acid can lead to unwanted side reactions and degradation. A titration experiment to determine the optimal acid concentration may be beneficial.

  • Order of Reagent Addition: In some cases, the order in which you add the reagents can influence the outcome of the reaction. Consider adding the this compound to a pre-mixed solution of the other reactants and the acid.

Issue 2: Difficulty in Isolating and Purifying the Product

The potential for multiple degradation products can complicate the purification of your target compound.

  • Initial Work-up: After the reaction is complete, neutralize the acid carefully with a suitable base (e.g., sodium bicarbonate, sodium carbonate) to a neutral or slightly basic pH before extraction. This will deprotonate the amino groups and may improve the extraction efficiency of the desired product into an organic solvent.

  • Chromatography: Column chromatography is often necessary to separate the desired product from unreacted starting material and degradation products. A gradient elution with a solvent system of increasing polarity is recommended to effectively separate the components.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution. This study is crucial for identifying potential degradation products and establishing the stability profile of the compound.

Objective: To determine the degradation of this compound in a 0.1 M HCl solution at 60°C over 24 hours.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium Bicarbonate (NaHCO3)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • In a clean vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl. This will give a final concentration of 0.1 mg/mL.

    • Prepare a control sample by adding 1 mL of the stock solution to 9 mL of a 10% methanol in water solution.

  • Stress Conditions:

    • Place the acidic sample vial in a water bath set at 60°C.

    • Keep the control sample at room temperature.

  • Time Points:

    • Withdraw aliquots (e.g., 1 mL) from the acidic sample at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an appropriate amount of sodium bicarbonate solution.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC-UV. A typical starting condition would be a C18 column with a mobile phase of methanol and water (with 0.1% formic acid) in a gradient elution. The UV detector should be set to the λmax of this compound.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed sample to that in the control sample at time zero.

    • Identify any new peaks that appear in the chromatogram of the stressed sample, as these represent potential degradation products.

Data Presentation

Table 1: Stability of this compound in 0.1 M HCl at 60°C

Time (hours)% Remaining of this compoundPeak Area of Major Degradation Product 1Peak Area of Major Degradation Product 2
010000
2[User to input data][User to input data][User to input data]
4[User to input data][User to input data][User to input data]
8[User to input data][User to input data][User to input data]
24[User to input data][User to input data][User to input data]

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis cluster_data Data Processing start This compound Stock Solution (1 mg/mL in MeOH) acid_sample Acidic Sample: 0.1 mg/mL in 0.1 M HCl start->acid_sample control_sample Control Sample: 0.1 mg/mL in 10% MeOH/H2O start->control_sample heating Heat at 60°C acid_sample->heating sampling Withdraw Aliquots (0, 2, 4, 8, 24h) heating->sampling neutralize Neutralize with NaHCO3 sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc calculate Calculate % Degradation hplc->calculate identify Identify Degradation Products hplc->identify

Caption: Workflow for the forced degradation study of this compound under acidic conditions.

Hypothetical_Degradation_Pathway Parent This compound Protonated Protonated Diamine Parent->Protonated H+ Hydrolysis_Product Hypothetical Ring-Opened Product (e.g., Diamino-thiophenol derivative) Protonated->Hydrolysis_Product H2O, Δ (Harsh Conditions) Oxidation_Product Oxidized Species (e.g., Imines, Azo-dimers) Protonated->Oxidation_Product [O] Polymer Polymeric Byproducts Oxidation_Product->Polymer

Caption: Hypothetical degradation pathways of this compound under acidic conditions.

scaling up the synthesis of Benzo[d]thiazole-2,7-diamine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of Benzo[d]thiazole-2,7-diamine. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address challenges encountered during scale-up.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction

  • Q: Our synthesis of 2-amino-7-nitrobenzothiazole from 4-nitro-1,2-phenylenediamine and potassium thiocyanate with bromine shows low yield. What are the likely causes?

    • A: Low yields in this cyclization step can often be attributed to several factors. Firstly, the quality of the starting 4-nitro-1,2-phenylenediamine is crucial; ensure it is free from isomers and other impurities. Secondly, the reaction temperature is critical; it should be carefully controlled as excessive heat can lead to degradation and side reactions. Finally, the rate of bromine addition must be slow and controlled to prevent over-bromination and the formation of unwanted byproducts.

  • Q: The reduction of 2-amino-7-nitrobenzothiazole to this compound is incomplete. How can we improve the conversion rate?

    • A: Incomplete reduction of the nitro group is a common challenge in large-scale synthesis. The choice of reducing agent and catalyst is paramount. For industrial applications, catalytic hydrogenation using Raney Nickel or Palladium on carbon is often preferred.[1] Ensure the catalyst is not poisoned; sulfur compounds from the benzothiazole core can sometimes inhibit catalyst activity. Increasing the hydrogen pressure and reaction time can also drive the reaction to completion. Alternatively, using reducing agents like iron powder in an acidic medium (e.g., acetic acid or dilute hydrochloric acid) is a robust and cost-effective method for large-scale nitroarene reductions.[2][3]

Issue 2: Impurity Formation and Purification Challenges

  • Q: The final this compound product is discolored (yellow or brown). What is the cause and how can we purify it?

    • A: Aromatic diamines are susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air and light during workup and storage should be minimized. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[4] The use of activated carbon during recrystallization can help remove colored impurities. In some cases, converting the diamine to its hydrochloride salt, recrystallizing the salt, and then neutralizing it back to the free base can be an effective purification strategy.

  • Q: We are observing the formation of byproducts during the cyclization step. How can these be minimized?

    • A: Side reactions during the formation of the benzothiazole ring can be minimized by optimizing the reaction conditions. Maintaining a low reaction temperature during the addition of bromine is crucial. The stoichiometry of the reactants, particularly potassium thiocyanate and bromine, should be precise. The use of a non-polar solvent can sometimes help to suppress the formation of polar byproducts.

Data Presentation: Comparison of Synthesis Parameters

The following tables summarize key quantitative data for the proposed synthetic steps, providing a basis for comparison and optimization.

Table 1: Key Parameters for the Synthesis of 2-amino-7-nitrobenzothiazole

ParameterMethod A: Bromine in Acetic AcidMethod B: N-Bromosuccinimide (NBS) in DMF
Starting Material 4-nitro-1,2-phenylenediamine4-nitro-1,2-phenylenediamine
Reagents KSCN, Br₂KSCN, NBS
Solvent Glacial Acetic AcidDimethylformamide (DMF)
Temperature 0-10 °C (Bromine addition), then RTRoom Temperature
Reaction Time 12-16 hours8-12 hours
Typical Yield 75-85%80-90%
Purity (crude) ~90%~95%

Table 2: Comparison of Reduction Methods for 2-amino-7-nitrobenzothiazole

ParameterMethod 1: Catalytic HydrogenationMethod 2: Iron Reduction
Catalyst/Reagent Raney Nickel or Pd/CIron powder
Solvent Ethanol or MethanolAcetic Acid or Ethanol/Water
Temperature 40-60 °C80-100 °C
Pressure 50-100 psi (H₂)Atmospheric
Reaction Time 4-8 hours6-10 hours
Typical Yield >95%90-95%
Purity (crude) ~98%~95%

Experimental Protocols

Protocol 1: Synthesis of 2-amino-7-nitrobenzothiazole

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.

  • Bromination: Cool the mixture to 0-5 °C. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid via the addition funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice water. The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Protocol 2: Reduction of 2-amino-7-nitrobenzothiazole to this compound

  • Reaction Setup: To a hydrogenation reactor, add 2-amino-7-nitrobenzothiazole (1.0 eq), a suitable solvent such as ethanol, and a catalytic amount of Raney Nickel or 5% Pd/C (as a slurry).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction: Heat the mixture to 40-60 °C and stir vigorously. Monitor the reaction progress by monitoring hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-amino-7-nitrobenzothiazole cluster_reduction Reduction to this compound Start Start Dissolve Dissolve 4-nitro-1,2-phenylenediamine and KSCN in Acetic Acid Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_Br2 Slowly add Bromine in Acetic Acid Cool->Add_Br2 React_Cyclization Stir at RT for 12-16h Add_Br2->React_Cyclization Precipitate Pour into Ice Water & Filter React_Cyclization->Precipitate Purify_Intermediate Recrystallize from Ethanol Precipitate->Purify_Intermediate Intermediate 2-amino-7-nitrobenzothiazole Purify_Intermediate->Intermediate Start_Reduction Start Intermediate->Start_Reduction Charge_Reactor Charge Reactor with Intermediate, Solvent, and Catalyst Start_Reduction->Charge_Reactor Hydrogenate Pressurize with H₂ and Heat to 40-60 °C Charge_Reactor->Hydrogenate Filter_Catalyst Filter to Remove Catalyst Hydrogenate->Filter_Catalyst Concentrate Concentrate Filtrate Filter_Catalyst->Concentrate Purify_Final Recrystallize Product Concentrate->Purify_Final Final_Product This compound Purify_Final->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_reduction Start Incomplete Reduction of 2-amino-7-nitrobenzothiazole Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Check_H2 Check H₂ Pressure & Purity H2_OK H₂ OK? Check_H2->H2_OK Check_Temp_Time Check Reaction Temperature & Time Conditions_OK Conditions OK? Check_Temp_Time->Conditions_OK Catalyst_OK->Check_H2 Yes Replace_Catalyst Replace or Reactivate Catalyst Catalyst_OK->Replace_Catalyst No H2_OK->Check_Temp_Time Yes Increase_Pressure Increase H₂ Pressure H2_OK->Increase_Pressure No Increase_Temp_Time Increase Temperature or Reaction Time Conditions_OK->Increase_Temp_Time No Consider_Alternative Consider Alternative Reducing Agent (e.g., Fe/Acid) Conditions_OK->Consider_Alternative Yes

Caption: Troubleshooting decision tree for the reduction step.

parameter_relationships Purity Purity Yield Yield Reaction_Time Reaction_Time Reaction_Time->Yield +ve correlation (up to a point) Temperature Temperature Temperature->Purity can be -ve Temperature->Reaction_Time -ve correlation Catalyst_Loading Catalyst_Loading Catalyst_Loading->Yield +ve correlation (up to a point) Catalyst_Loading->Reaction_Time -ve correlation Reagent_Purity Reagent_Purity Reagent_Purity->Purity +ve correlation Reagent_Purity->Yield +ve correlation

Caption: Logical relationships between key reaction parameters and product quality.

References

Technical Support Center: Benzo[d]thiazole-2,7-diamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[d]thiazole-2,7-diamine. The following information is intended to help overcome common challenges encountered during the synthesis and subsequent reactions of this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

The synthesis of this compound typically involves the cyclization of a substituted aniline derivative. A common method is the reaction of 1,3-diamino-4-nitrobenzene with a thiocyanating agent, followed by reduction of the nitro group. Another approach involves the use of 2,4-diaminothiophenol and a suitable cyclizing agent.

Q2: Which functional groups on this compound are the most reactive?

The two primary amino groups at the 2 and 7 positions are the most reactive sites for electrophilic substitution and condensation reactions. The reactivity of these groups can be selectively controlled by using appropriate protecting groups or by carefully controlling reaction conditions.

Q3: How can I confirm the purity of my synthesized this compound?

Purity can be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): To check for the presence of starting materials and byproducts.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guides

Problem 1: Low Yield in Condensation Reactions

Question: I am getting a low yield in a condensation reaction between this compound and an aldehyde/ketone. What could be the issue?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC. - Increase the reaction time or temperature gradually. - Consider using a catalyst, such as a Lewis acid or a dehydrating agent like molecular sieves.
Side Reactions - The presence of two amino groups can lead to the formation of multiple products. Try protecting one of the amino groups before the reaction. - Optimize the stoichiometry of the reactants.
Poor Solubility of Reactants - Choose a solvent in which both reactants are soluble. A solvent screen may be necessary. - Gentle heating can improve solubility.
Product Degradation - If the product is sensitive to heat or acid, consider running the reaction at a lower temperature or using a milder catalyst.

Experimental Protocol: General Condensation Reaction

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Add the aldehyde or ketone (1-1.2 equivalents).

  • Add a catalytic amount of a weak acid (e.g., acetic acid) if necessary.

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated product and wash with a cold solvent.

  • Recrystallize the product from a suitable solvent to obtain the pure compound.

Logical Workflow for Troubleshooting Low Yield in Condensation Reactions

G Troubleshooting Low Yield in Condensation Reactions start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Reaction Incomplete side_reactions Side Reactions Observed check_completion->side_reactions Multiple Spots on TLC solubility Poor Reactant Solubility check_completion->solubility Reactants Not Dissolved optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Add Catalyst incomplete->optimize_conditions protecting_group Use Protecting Group Strategy side_reactions->protecting_group solvent_screen Perform Solvent Screen solubility->solvent_screen product_ok Yield Improved optimize_conditions->product_ok protecting_group->product_ok solvent_screen->product_ok

A flowchart for diagnosing and resolving low yields in condensation reactions.

Problem 2: Difficulty in Selective Acylation

Question: I am trying to selectively acylate only one of the amino groups on this compound, but I am getting a mixture of mono- and di-acylated products. How can I improve selectivity?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Reactivity of Both Amino Groups - The 2-amino group is generally more nucleophilic. However, the 7-amino group's reactivity can be significant.
Reaction Conditions - Stoichiometry: Use a stoichiometric amount (or slightly less) of the acylating agent. - Temperature: Run the reaction at a lower temperature (e.g., 0 °C or below) to slow down the reaction rate and improve selectivity. - Slow Addition: Add the acylating agent dropwise to the solution of the diamine to maintain a low concentration of the electrophile.
Choice of Base - A bulky, non-nucleophilic base (e.g., 2,6-lutidine) can sometimes favor mono-acylation.
Protecting Group Strategy - If selectivity cannot be achieved by controlling reaction conditions, consider protecting one of the amino groups before acylation.

Experimental Protocol: Selective Mono-Acylation

  • Dissolve this compound (1 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or a substituted benzoyl chloride, 0.9-1.0 equivalents) dropwise over 30-60 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the mono-acylated product from the di-acylated and unreacted starting material.

Signaling Pathway for Selective Acylation

G Decision Pathway for Selective Acylation start Goal: Selective Mono-Acylation conditions Control Reaction Conditions start->conditions protect Use Protecting Group start->protect stoichiometry Stoichiometry (Acylating Agent <= 1 eq.) conditions->stoichiometry temperature Low Temperature (0°C or below) conditions->temperature slow_addition Slow Addition of Acylating Agent conditions->slow_addition success Pure Mono-acylated Product protect->success purification Purification (Column Chromatography) stoichiometry->purification temperature->purification slow_addition->purification purification->success Separation successful failure Mixture of Products purification->failure Separation difficult failure->protect

A decision-making diagram for achieving selective mono-acylation.

Problem 3: Unsuccessful Diazotization and Subsequent Reactions

Question: I am having trouble with the diazotization of this compound for a subsequent Sandmeyer or coupling reaction. The reaction mixture is dark and I am not getting the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Instability of the Diazonium Salt - Diazonium salts of electron-rich aromatic amines can be unstable. Perform the reaction at a low temperature (0-5 °C) and use the diazonium salt solution immediately in the next step.
Oxidation of the Amine - The diamine can be easily oxidized, leading to dark-colored byproducts. Use freshly prepared sodium nitrite solution and add it slowly.
Incomplete Diazotization - Ensure that a sufficient excess of acid (e.g., HCl or H₂SO₄) is used to fully protonate both amino groups. - Test for the presence of excess nitrous acid using starch-iodide paper.
Side Reactions of the Diazonium Groups - With two diazonium groups, intramolecular cyclization or polymerization can occur. Maintain a dilute concentration of the diazonium salt.

Experimental Protocol: Diazotization

  • Suspend this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., 3-4 equivalents of HCl or H₂SO₄).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (2-2.2 equivalents) in a small amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C. The addition should be slow enough to prevent a rapid rise in temperature.

  • After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C.

  • The resulting diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer or azo coupling).

Experimental Workflow for Diazotization and Subsequent Reaction

G Workflow for Diazotization Reactions start Start: this compound dissolve Suspend in excess strong acid (HCl/H₂SO₄) start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Slowly add cold NaNO₂ solution cool->add_nitrite stir Stir for 15-30 min at 0-5 °C add_nitrite->stir diazonium_salt Diazonium Salt Solution (Use Immediately) stir->diazonium_salt next_step Subsequent Reaction (e.g., Sandmeyer, Coupling) diazonium_salt->next_step product Final Product next_step->product

A sequential workflow for carrying out diazotization reactions.

Technical Support Center: Enhancing the Solubility of Benzo[d]thiazole-2,7-diamine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzo[d]thiazole-2,7-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the solubility of this compound in biological assays. Due to the limited specific solubility data for this compound, this guide leverages data from analogous poorly soluble heterocyclic compounds to provide practical advice.

Troubleshooting Guides & FAQs

This section addresses common issues encountered when working with poorly soluble compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a common phenomenon known as "crashing out." this compound, like many organic compounds, is significantly more soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) than in aqueous buffers. When the DMSO stock is diluted into the aqueous buffer, the solvent environment changes dramatically, causing the compound to exceed its solubility limit in the final solution and precipitate. The final concentration of DMSO in the assay should ideally be kept below 0.5% to minimize both compound precipitation and potential solvent-induced artifacts in the assay.[1]

Q2: What is the first step I should take to troubleshoot the precipitation of my compound?

A2: The first step is to determine the kinetic solubility of this compound in your specific assay buffer. This can be done by preparing a serial dilution of your DMSO stock and adding it to the assay buffer. Observe the concentration at which precipitation occurs. This will give you an approximate maximum working concentration for your compound under the current conditions. It's important to note that precipitation may not always be visible to the naked eye.[2]

Q3: Can the pH of my assay buffer affect the solubility of this compound?

A3: Yes, pH can significantly impact the solubility of compounds with ionizable groups. This compound has two amino groups, which are basic. In a more acidic buffer (lower pH), these amino groups can become protonated, leading to a net positive charge on the molecule. This charge can increase the compound's interaction with water molecules, thereby enhancing its solubility.[3][4][5] Conversely, at a neutral or higher pH, the amino groups will be less protonated, reducing the compound's solubility.

Q4: Are there any general-purpose solubility enhancers I can add to my assay buffer?

A4: Yes, several strategies can be employed. The use of co-solvents, surfactants, or cyclodextrins are common approaches. However, it is crucial to first determine the compatibility of these additives with your specific biological assay, as they can sometimes interfere with the results.

  • Co-solvents: Water-miscible organic solvents like ethanol or propylene glycol can be used in small percentages to increase the solubility of hydrophobic compounds.[6][7]

  • Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100, used at low concentrations (typically 0.01-0.1%), can form micelles that encapsulate the compound and keep it in solution.[6][8][9]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[10][11][12]

Troubleshooting Flowchart

For a systematic approach to resolving solubility issues, please refer to the following workflow:

G start Precipitation Observed in Assay check_conc Is the final concentration too high? start->check_conc check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No solution_reduce_conc Reduce working concentration check_conc->solution_reduce_conc Yes check_ph Is the buffer pH optimal for solubility? check_dmso->check_ph No solution_reduce_dmso Lower final DMSO concentration check_dmso->solution_reduce_dmso Yes sol_enhancers Have you tried solubility enhancers? check_ph->sol_enhancers Yes solution_adjust_ph Test a range of lower pH buffers check_ph->solution_adjust_ph No solution_add_enhancers Incorporate co-solvents, surfactants, or cyclodextrins sol_enhancers->solution_add_enhancers No

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Data on Solubility Enhancement

The following tables summarize the potential fold-increase in solubility for poorly soluble compounds using various techniques. This data is based on studies of compounds with similar characteristics to this compound and should be used as a guideline.

Table 1: Effect of Co-solvents on Aqueous Solubility

Co-solventConcentration (% v/v)Fold Increase in Solubility (Approx.)Reference Compound Class
Ethanol102 - 10Poorly soluble drugs
Propylene Glycol105 - 20Poorly soluble drugs
Polyethylene Glycol 400 (PEG 400)2010 - 50Kinase Inhibitors

Table 2: Effect of Surfactants on Aqueous Solubility

SurfactantConcentration (% w/v)Fold Increase in Solubility (Approx.)Reference Compound Class
Tween® 800.15 - 15Poorly soluble drugs
Poloxamer 188110 - 100Flavonoids
Sodium Lauryl Sulfate (SLS)0.520 - 200Poorly soluble drugs

Table 3: Effect of Cyclodextrins on Aqueous Solubility

CyclodextrinConcentration (mM)Fold Increase in Solubility (Approx.)Reference Compound Class
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1010 - 500Kinase Inhibitors
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1050 - 1000+Kinase Inhibitors
γ-cyclodextrin105 - 100Dovitinib (Kinase Inhibitor)

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Preparation of a DMSO Stock Solution
  • Calculate the required mass: Based on the molecular weight of this compound and the desired stock concentration (e.g., 10 mM), calculate the mass of the compound needed.

  • Weigh the compound: Accurately weigh the calculated mass using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube. Add the required volume of anhydrous, high-purity DMSO.

  • Mixing: Vortex the tube until the compound is completely dissolved. If necessary, sonicate in a water bath for a few minutes. Gentle warming (e.g., 37°C) can also be used if the compound is heat-stable.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubility Enhancement using Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 100 mM HP-β-CD) in your assay buffer.

  • Test Matrix: Set up a matrix of conditions to test, varying the final concentration of both this compound and the cyclodextrin.

  • Complex Formation:

    • Method A (Dilution from DMSO stock): Add a small volume of your this compound DMSO stock to the cyclodextrin-containing buffer. Vortex immediately.

    • Method B (Co-evaporation - for preparing a more concentrated stock): Dissolve both the compound and the cyclodextrin in a suitable organic solvent (e.g., methanol). Evaporate the solvent under a stream of nitrogen or using a rotary evaporator. Reconstitute the resulting thin film in your assay buffer.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at the assay temperature.

  • Assessment: Visually inspect for any precipitation. For a quantitative measurement, centrifuge the samples to pellet any undissolved compound and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve this compound and a hydrophilic polymer carrier (e.g., PVP K30, Poloxamer 188) in a common volatile solvent (e.g., methanol, ethanol).[13] A typical starting drug-to-polymer ratio is 1:5 by weight.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a solid film.

  • Drying: Further dry the solid film in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried film and gently grind it into a fine powder.

  • Solubility Testing: Assess the dissolution of the solid dispersion powder in your assay buffer compared to the unformulated compound.

Signaling Pathway and Workflow Diagrams

Benzothiazole derivatives have been reported to act as kinase inhibitors, often modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and ERK/MAPK pathways.[14][15][16]

Hypothesized Signaling Pathway for a Benzothiazole Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Compound This compound (Kinase Inhibitor) Compound->PI3K Inhibits Compound->RAF Inhibits

Caption: Hypothesized PI3K/AKT and ERK/MAPK signaling pathways.
Workflow for Solubility Enhancement Strategy Selection

G cluster_strategies Solubility Enhancement Strategies start Poorly Soluble Compound: This compound initial_screen Initial Solubility Screen (DMSO stock in assay buffer) start->initial_screen ph_mod pH Modification initial_screen->ph_mod cosolvents Co-solvents initial_screen->cosolvents surfactants Surfactants initial_screen->surfactants cyclodextrins Cyclodextrins initial_screen->cyclodextrins solid_disp Solid Dispersion initial_screen->solid_disp assay_compat Assay Compatibility Testing ph_mod->assay_compat cosolvents->assay_compat surfactants->assay_compat cyclodextrins->assay_compat solid_disp->assay_compat optimized_assay Optimized Biological Assay assay_compat->optimized_assay

Caption: Workflow for selecting a solubility enhancement strategy.

References

common impurities in Benzo[d]thiazole-2,7-diamine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[d]thiazole-2,7-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

The most common impurities in this compound typically arise from the synthetic route, which commonly involves the cyclization of a substituted phenylthiourea followed by reduction. The key impurities can be categorized as starting materials, intermediates, and reaction byproducts.

A plausible synthetic pathway starts from 3-nitroaniline, which is converted to N-(3-nitrophenyl)thiourea. This intermediate is then cyclized to form 2-amino-7-nitrobenzothiazole, and a final reduction step yields the desired this compound.

Based on this synthesis, the following impurities are frequently encountered:

  • Unreacted Starting Materials: 3-nitroaniline and ammonium thiocyanate.

  • Intermediate Compounds: N-(3-nitrophenyl)thiourea and unreduced 2-amino-7-nitrobenzothiazole.

  • Reaction Byproducts:

    • Regioisomers, such as 2-amino-5-nitrobenzothiazole, which can form during the cyclization step.

    • Byproducts from incomplete reduction of the nitro group, including 2-amino-7-nitrosobenzothiazole and 2-amino-7-hydroxylaminobenzothiazole.

Q2: How can I detect the presence and quantity of these impurities in my sample?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for detecting and quantifying impurities in this compound. A reverse-phase HPLC method using a C18 column is recommended.

Key HPLC Parameters:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 7.0).

  • Detection: UV detector at 280 nm.

This method can effectively separate the main compound from its potential impurities, allowing for accurate quantification.

Q3: What is the recommended method for removing these impurities?

Recrystallization is a highly effective and commonly used technique for the purification of this compound. The choice of solvent is critical for successful purification. A mixed solvent system of ethanol and water is often effective. The crude product is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, the purified product will crystallize out, leaving the more soluble impurities in the mother liquor.

For more challenging separations, column chromatography using silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can effectively separate the desired product from closely related impurities.

Troubleshooting Guides

Problem: My final product shows multiple spots on a TLC plate.

  • Possible Cause: Incomplete reaction or the presence of side products.

  • Solution:

    • Identify the spots: If possible, use co-spotting with available standards of starting materials and intermediates to identify the impurities.

    • Optimize reaction conditions: If starting materials are present, consider increasing the reaction time or temperature. If intermediates are observed, ensure the subsequent reaction step is proceeding to completion.

    • Purification: Perform recrystallization or column chromatography as described in Q3 of the FAQ section to isolate the desired product.

Problem: The yield of my synthesis is consistently low.

  • Possible Cause: Suboptimal reaction conditions or loss of product during workup and purification.

  • Solution:

    • Review reaction parameters: Ensure all reagents are pure and reaction conditions (temperature, time, stoichiometry) are optimized for each step.

    • Workup procedure: Minimize the number of transfer steps to reduce mechanical loss. Ensure the pH is appropriately adjusted during extraction to prevent loss of the amine product.

    • Purification: During recrystallization, avoid adding an excessive amount of the anti-solvent (water) to prevent premature precipitation and loss of product. For column chromatography, select a solvent system that provides good separation without excessive band broadening.

Problem: I am unable to obtain crystals during recrystallization.

  • Possible Cause: The compound may be oiling out, or the solution is not supersaturated.

  • Solution:

    • Prevent oiling out: Ensure the solution is not cooled too rapidly. A slower cooling rate promotes the formation of crystals over oils. Scratching the inside of the flask with a glass rod can also induce crystallization.

    • Achieve supersaturation: If no crystals form, try to slowly evaporate some of the solvent to increase the concentration of the product. Seeding the solution with a small crystal of the pure product, if available, can also initiate crystallization.

Data Presentation

Table 1: Common Impurities and their Origin

Impurity NameChemical StructureOrigin
3-NitroanilineC₆H₆N₂O₂Unreacted starting material
Ammonium ThiocyanateCH₄N₂SUnreacted starting material
N-(3-Nitrophenyl)thioureaC₇H₇N₃O₂SUnreacted intermediate
2-Amino-7-nitrobenzothiazoleC₇H₅N₃O₂SUnreacted intermediate
2-Amino-5-nitrobenzothiazoleC₇H₅N₃O₂SReaction byproduct (regioisomer)
2-Amino-7-nitrosobenzothiazoleC₇H₅N₃OSReaction byproduct (incomplete reduction)

Table 2: HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 (5 µm, 4.6 x 250 mm)
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-7-nitrobenzothiazole
  • Thiourea Formation: Dissolve 3-nitroaniline (13.8 g, 0.1 mol) and ammonium thiocyanate (8.4 g, 0.11 mol) in 100 mL of glacial acetic acid.

  • Cyclization: Cool the mixture in an ice bath and add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water.

  • Filter the resulting precipitate, wash with water, and then with a cold 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-7-nitrobenzothiazole.

Protocol 2: Reduction of 2-Amino-7-nitrobenzothiazole to this compound
  • Reaction Setup: To a solution of 2-amino-7-nitrobenzothiazole (9.75 g, 0.05 mol) in 150 mL of ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol).

  • Reduction: Heat the mixture to reflux and add 50 mL of concentrated hydrochloric acid dropwise over 30 minutes.

  • Continue refluxing for 3 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Basify the solution to pH 8-9 with a concentrated sodium hydroxide solution to precipitate the tin salts.

  • Filter the mixture and extract the filtrate with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude this compound.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes persistently cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 3-Nitroaniline + NH4SCN thiourea N-(3-Nitrophenyl)thiourea start->thiourea AcOH cyclization 2-Amino-7-nitrobenzothiazole thiourea->cyclization Br2, AcOH reduction Crude this compound cyclization->reduction SnCl2, HCl purify Recrystallization / Chromatography reduction->purify analyze HPLC Analysis purify->analyze final_product Pure this compound analyze->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_yield Yield Issues start Experiment Issue Encountered multi_spots Multiple Spots on TLC? start->multi_spots low_yield Low Yield? start->low_yield identify Identify Impurities multi_spots->identify Yes optimize Optimize Reaction identify->optimize purify Purify Product identify->purify review_params Review Reaction Parameters low_yield->review_params Yes check_workup Check Workup/Purification low_yield->check_workup Yes

Caption: Troubleshooting logic for common issues in this compound synthesis.

Validation & Comparative

A Comparative Analysis of Benzo[d]thiazole-2,7-diamine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Physicochemical Properties, Synthesis, and Biological Activities of Benzo[d]thiazole-2,4-diamine, -2,5-diamine, -2,6-diamine, and -2,7-diamine.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] This guide provides a comparative overview of Benzo[d]thiazole-2,7-diamine and its positional isomers, focusing on their physicochemical properties, synthetic methodologies, and reported biological activities. The isomers compared in this guide are Benzo[d]thiazole-2,4-diamine, Benzo[d]thiazole-2,5-diamine, Benzo[d]thiazole-2,6-diamine, and this compound. While data for the 2,5- and 2,6-isomers are more readily available, information on the 2,4- and 2,7-isomers is limited.

Physicochemical Properties

A summary of the available physicochemical data for the four isomers is presented in Table 1. These properties are crucial in drug design and development as they influence the pharmacokinetic and pharmacodynamic profiles of the compounds.

PropertyBenzo[d]thiazole-2,4-diamineBenzo[d]thiazole-2,5-diamineBenzo[d]thiazole-2,6-diamineThis compound
CAS Number 861100-75-6[3]50480-29-05407-51-2[4]7673-94-1[5]
Molecular Formula C₇H₇N₃S[3]C₇H₇N₃SC₇H₇N₃S[4]C₇H₇N₃S[5]
Molecular Weight 165.22 g/mol [6]165.22 g/mol 165.22 g/mol [7]165.22 g/mol [5]
Melting Point Not availableNot available207 °C[4]Not available
Boiling Point Not available404.4 °C at 760 mmHg404.4 °C at 760 mmHg[4]Not available
LogP 1.4[6]2.622.62[4]1.46[5]
Topological Polar Surface Area (TPSA) 93.2 Ų[6]93.17 Ų93.17 Ų[4]64.93 Ų[5]
Hydrogen Bond Donors 2[6]22[7]2[5]
Hydrogen Bond Acceptors 4[6]44[7]4[5]

Synthesis and Characterization

The synthesis of 2-aminobenzothiazole derivatives can be achieved through several routes. A common method involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine. The general workflow for the synthesis of these diamino isomers would likely start from the corresponding phenylenediamine isomers.

G General Synthesis Workflow for Benzo[d]thiazole-diamines A Phenylenediamine Isomer (e.g., 1,3-Diaminobenzene for 2,4-isomer) B Thiocyanation (e.g., KSCN, Br2) A->B Reaction C Cyclization B->C Intramolecular D Benzo[d]thiazole-diamine Isomer C->D Product E Purification (e.g., Recrystallization, Chromatography) D->E F Characterization (NMR, IR, Mass Spectrometry) E->F

A generalized workflow for the synthesis and characterization of Benzo[d]thiazole-diamine isomers.
Experimental Protocols

General Synthesis of 2-Aminobenzothiazoles from Anilines:

A widely used method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of arylthioureas, which are often generated in situ from the corresponding aniline.

Materials:

  • Substituted phenylenediamine

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve the substituted phenylenediamine in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a base (e.g., ammonia solution) to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Characterization: The synthesized compounds are typically characterized by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and confirm the position of the amino groups on the benzothiazole ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H stretching of the amine groups and the C=N stretching of the thiazole ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.

Biological Activities

Benzothiazole derivatives are known to exhibit a broad spectrum of biological activities.[1] The primary mechanisms of action for their anticancer effects often involve the inhibition of various protein kinases, while their antimicrobial activity can be attributed to the disruption of essential cellular processes in microorganisms.[8][9]

G Proposed Anticancer Mechanism of Action for 2-Aminobenzothiazole Derivatives cluster_0 Cellular Processes A 2-Aminobenzothiazole Derivative B Protein Kinases (e.g., EGFR, VEGFR) A->B Inhibition C Signal Transduction Pathways B->C D Cell Proliferation & Survival C->D Blocks E Apoptosis C->E Induces F Tumor Growth D->F

A simplified diagram illustrating a potential anticancer mechanism of action for 2-aminobenzothiazole derivatives.

While extensive biological data for the specific diamino isomers is limited, the 2-aminobenzothiazole scaffold is a key component in compounds investigated for:

  • Anticancer Activity: Many 2-aminobenzothiazole derivatives have been evaluated for their potential as anticancer agents.[10][11] Their mechanism of action can involve the inhibition of various kinases such as EGFR and VEGFR, which are crucial for cancer cell proliferation and survival.[8]

  • Antimicrobial Activity: The benzothiazole nucleus is also present in many compounds with significant antibacterial and antifungal properties.[2] The proposed mechanisms include the inhibition of essential enzymes like DNA gyrase and disruption of the bacterial cell membrane.[9]

Experimental Protocols for Biological Evaluation:

MTT Assay for Cytotoxicity (Anticancer Activity):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity):

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (dissolved in a suitable solvent)

  • Standard antibiotic/antifungal as a positive control

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with microorganism and standard drug) and a negative control (broth with microorganism and no drug).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The Benzo[d]thiazole-diamine isomers represent a class of compounds with potential for further investigation in drug discovery. While physicochemical and biological data are more established for the 2,5- and 2,6-isomers, a significant data gap exists for the 2,4- and 2,7-isomers. The synthetic routes are generally accessible, and established protocols for biological evaluation can be applied to these compounds. Further research to synthesize and characterize the less-studied isomers and to perform comprehensive biological screening is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Analysis of the Biological Activity of Benzo[d]thiazole-2,7-diamine and Other Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of Benzo[d]thiazole-2,7-diamine and other notable benzothiazole derivatives, tailored for researchers, scientists, and drug development professionals. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This report synthesizes available experimental data to objectively compare the performance of these compounds.

Executive Summary

The substitution pattern on the benzothiazole ring system profoundly influences its biological activity. While extensive research has focused on derivatives with substitutions at the 2- and 6-positions, leading to the development of potent therapeutic candidates, data on this compound remains limited in publicly accessible literature. This guide compiles available quantitative data for various benzothiazole derivatives to provide a comparative framework and discusses the structure-activity relationships that may predict the potential activities of the 2,7-diamino substituted compound.

Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Comparative Anticancer Data of Benzothiazole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
2-(4-Aminophenyl)benzothiazole Derivatives
Indole based hydrazine carboxamide scaffold 12HT29 (Colon)0.015
H460 (Lung)0.28
A549 (Lung)1.53
MDA-MB-231 (Breast)0.68
Naphthalimide derivative 66HT-29 (Colon)3.72 ± 0.3
A549 (Lung)4.074 ± 0.3
MCF-7 (Breast)7.91 ± 0.4
Naphthalimide derivative 67HT-29 (Colon)3.47 ± 0.2
A549 (Lung)3.89 ± 0.3
MCF-7 (Breast)5.08 ± 0.3
2,6-Disubstituted Benzothiazole Derivatives
Sulphonamide scaffold based BTA 40MCF-7 (Breast)34.5
HeLa (Cervical)44.15
MG63 (Osteosarcoma)36.1
Other Substituted Benzothiazoles
Compound 8i (2-aminobenzothiazole derivative)MCF7 (Breast)6.34[1]
Compound 8m (2-aminobenzothiazole derivative)MCF7 (Breast)8.30[1]
Compound 7e (pyridinyl-2-amine linked benzothiazole-2-thiol)SKRB-3 (Breast)0.0012[2]
SW620 (Colon)0.0043[2]
A549 (Lung)0.044[2]
HepG2 (Liver)0.048[2]
Signaling Pathways in Anticancer Activity

Benzothiazole derivatives exert their anticancer effects by modulating various signaling pathways. Two of the most significant are the PI3K/Akt/mTOR and the p53 signaling pathways .

The PI3K/Akt/mTOR pathway is crucial for regulating cell growth, proliferation, and survival.[3] Certain benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[4][5]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->PI3K Benzothiazole Derivative->Akt Benzothiazole Derivative->mTORC1

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[6] Some benzothiazole derivatives have been found to activate the p53 pathway, leading to cancer cell death.[7]

p53_Signaling_Pathway Cellular Stress (e.g., DNA Damage) Cellular Stress (e.g., DNA Damage) p53 Activation p53 Activation Cellular Stress (e.g., DNA Damage)->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis MDM2 MDM2 MDM2->p53 Activation Inhibition Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->MDM2 Inhibition of p53-MDM2 interaction

Antimicrobial Activity

Benzothiazole derivatives have been identified as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.

Comparative Antimicrobial Data of Benzothiazole Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Isatin Derivatives
41cE. coli3.1[8]
P. aeruginosa6.2[8]
B. cereus12.5[8]
S. aureus12.5[8]
Amino-benzothiazole Schiff base analogues
46aE. coli15.62[8]
P. aeruginosa15.62[8]
46bE. coli15.62[8]
P. aeruginosa15.62[8]
Azo clubbed benzothiazole analogues
31S. aureus312.5-1250[8]
E. coli312.5-1250[8]
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) S. aureus15.6[9]
E. coli7.81[9]
S. typhi15.6[9]
K. pneumoniae3.91[9]

Experimental Protocols

MTT Assay for Anticancer Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Addition & Incubation cluster_3 Measurement Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Add Benzothiazole Derivatives Add Benzothiazole Derivatives Incubate (24h)->Add Benzothiazole Derivatives Incubate (24-72h) Incubate (24-72h) Add Benzothiazole Derivatives->Incubate (24-72h) Add MTT solution Add MTT solution Incubate (24-72h)->Add MTT solution Incubate (2-4h) Incubate (2-4h) Add MTT solution->Incubate (2-4h) Add Solubilization Solution Add Solubilization Solution Incubate (2-4h)->Add Solubilization Solution Read Absorbance (570 nm) Read Absorbance (570 nm) Add Solubilization Solution->Read Absorbance (570 nm)

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the benzothiazole derivatives and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

MIC_Workflow Prepare serial dilutions of Benzothiazole Derivative in 96-well plate Prepare serial dilutions of Benzothiazole Derivative in 96-well plate Inoculate wells with standardized bacterial suspension Inoculate wells with standardized bacterial suspension Prepare serial dilutions of Benzothiazole Derivative in 96-well plate->Inoculate wells with standardized bacterial suspension Incubate plate at 37°C for 18-24 hours Incubate plate at 37°C for 18-24 hours Inoculate wells with standardized bacterial suspension->Incubate plate at 37°C for 18-24 hours Observe for visible bacterial growth Observe for visible bacterial growth Incubate plate at 37°C for 18-24 hours->Observe for visible bacterial growth Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Observe for visible bacterial growth->Determine MIC (lowest concentration with no visible growth)

Protocol Steps:

  • Serial Dilution: Prepare two-fold serial dilutions of the benzothiazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10][11]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10][11]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[10][11]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10][11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

Conclusion

Benzothiazole and its derivatives represent a versatile scaffold with significant therapeutic potential across various disease areas. While this guide provides a comparative overview of the anticancer and antimicrobial activities of several benzothiazole derivatives, a notable gap in the literature exists for this compound. The provided data on other derivatives, however, suggests that the biological activity is highly dependent on the nature and position of substituents. Future research should focus on the synthesis and biological evaluation of 2,7-disubstituted benzothiazoles to fully elucidate their therapeutic potential and establish a more comprehensive structure-activity relationship for this important class of heterocyclic compounds.

References

A Comparative Spectroscopic Analysis of Benzo[d]thiazole-2,7-diamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization of a Novel Benzothiazole Derivative

Workflow for Spectroscopic Data Comparison

The process of comparing spectroscopic data of a novel compound with known standards is a systematic endeavor. It involves acquiring data for the new compound, comparing it with reference spectra, and interpreting any observed differences. This workflow is crucial for confirming the identity and purity of the synthesized molecule.

Spectroscopic_Data_Comparison_Workflow cluster_experimental Experimental Analysis cluster_reference Reference Data cluster_analysis Data Comparison and Interpretation Compound Synthesized Benzo[d]thiazole-2,7-diamine NMR_exp NMR Spectroscopy Compound->NMR_exp IR_exp IR Spectroscopy Compound->IR_exp MS_exp Mass Spectrometry Compound->MS_exp Comparison Comparative Analysis NMR_exp->Comparison IR_exp->Comparison MS_exp->Comparison Known_Standards Known Aromatic Diamine Standards Known_Standards->Comparison Related_Analogs Spectra of Related Benzothiazoles Related_Analogs->Comparison Interpretation Structural Elucidation & Purity Assessment Comparison->Interpretation

Caption: Workflow for the comparison of experimental spectroscopic data with known standards.

Comparative Spectroscopic Data

While specific experimental data for this compound is not available, we can predict its spectral characteristics based on the known data of related compounds such as Benzo[d]thiazol-2-amine and other aromatic diamines. The following tables summarize the expected and known spectroscopic data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound1H NMR (ppm)13C NMR (ppm)Solvent
This compound (Predicted) Aromatic protons (δ 6.0-7.5), Amine protons (broad, δ 4.0-6.0)Aromatic carbons (δ 100-150), C=N (δ ~160)DMSO-d6
Benzo[d]thiazol-2-amine[1]Aromatic protons (multiplets in the range of δ 7.0-7.8)Not specifiedNot specified
2-{[1,3-Benzothiazol-2-ylimino)methyl]phenol[2]Aromatic protons (δ 6.77-7.66), -CH=N- (δ 9.05), OH (δ 11.50)Aromatic carbons (δ 117.44-170.91)DMSO-d6

Table 2: Infrared (IR) Spectroscopy Data

Primary aromatic amines typically exhibit two N-H stretching bands in their infrared spectra, while secondary amines show only one.

CompoundKey IR Absorptions (cm-1)
This compound (Predicted) N-H stretch (primary amine): 3300-3500 (two bands), C=N stretch: ~1630, Aromatic C-H stretch: >3000, Aromatic C=C stretch: 1450-1600
Benzo[d]thiazol-2-amine[1][3]N-H stretch: 3680-3690 and 3566-3572 (from theoretical calculations for similar compounds)
Benzothiazole[4][5]C-H aromatic stretching: 3000-3100, C=C stretching of aromatic ring: ~1600, N-C-H and C-C-H bending: 1307, 1349

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z (M+)
This compound C7H7N3S165.22165
Benzo[d]thiazol-2-amine[1]C7H6N2S150.20150
Benzothiazole-2,6-diamine[6]C7H7N3S165.22165

Experimental Protocols

To acquire the spectroscopic data for this compound, the following standard experimental protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7] The instrument should be properly tuned and shimmed to ensure optimal resolution and sensitivity.

  • Data Acquisition:

    • 1H NMR: Acquire the proton NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay. The disappearance of amine proton signals upon the addition of D2O can confirm their assignment.

    • 13C NMR: Acquire the carbon NMR spectrum. Due to the lower natural abundance of 13C, a larger number of scans is typically required.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the complete assignment of proton and carbon signals, especially for complex aromatic systems.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) should be recorded.

  • Data Acquisition: Record the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm-1).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=N, and aromatic C-H and C=C vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Choose an appropriate ionization technique.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. It often provides detailed fragmentation patterns that can aid in structural elucidation.

    • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These are softer ionization techniques suitable for less volatile or thermally labile compounds, and they typically produce a prominent molecular ion peak.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition of the molecular ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M+) and any characteristic fragment ions. This information is crucial for confirming the molecular weight and aspects of the compound's structure.

By following these protocols and comparing the acquired data with the expected values derived from known compounds, researchers can confidently characterize the structure and purity of novel molecules like this compound.

References

Validating the Synthesis of Benzo[d]thiazole-2,7-diamine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical checkpoint in the research and development pipeline. This guide provides a comprehensive comparison of the expected analytical data for the target molecule, Benzo[d]thiazole-2,7-diamine, against a potential synthetic impurity, offering detailed experimental protocols and data interpretation to ensure the integrity of your research.

The synthesis of this compound, a heterocyclic amine with potential applications in medicinal chemistry, requires rigorous structural validation to confirm its identity and purity. Spectroscopic and analytical techniques are indispensable tools in this process, providing a molecular fingerprint of the synthesized compound. This guide focuses on the key analytical methods used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Workflow for Structural Validation

The process of validating the structure of a synthesized compound follows a logical sequence of analytical techniques, each providing a unique piece of the structural puzzle.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis Structure_Confirmed Structure Validated Data_Analysis->Structure_Confirmed

Caption: Workflow for the structural validation of a synthesized compound.

Comparative Data Analysis

A common synthetic route to this compound involves the reduction of a nitro-substituted precursor. Therefore, a likely impurity in the final product is the unreacted starting material or an intermediate, such as 2-amino-7-nitrobenzo[d]thiazole. The following tables present the expected (predicted) data for the target compound and a comparative analysis with this potential impurity.

Table 1: Predicted ¹H NMR and ¹³C NMR Data

Compound Analysis Predicted Chemical Shifts (δ, ppm)
This compound ¹H NMR~ 7.0-7.5 (d, 1H, H-4), ~ 6.5-6.8 (d, 1H, H-5), ~ 6.2-6.5 (s, 1H, H-6), ~ 5.0-6.0 (br s, 4H, -NH₂)
¹³C NMR~ 165-170 (C-2), ~ 150-155 (C-7a), ~ 145-150 (C-7), ~ 120-125 (C-3a), ~ 110-115 (C-4), ~ 105-110 (C-5), ~ 100-105 (C-6)
2-amino-7-nitrobenzo[d]thiazole ¹H NMR~ 8.0-8.3 (d, 1H, H-4), ~ 7.6-7.9 (d, 1H, H-5), ~ 7.8-8.1 (s, 1H, H-6), ~ 6.0-7.0 (br s, 2H, -NH₂)
¹³C NMR~ 168-172 (C-2), ~ 152-156 (C-7a), ~ 140-145 (C-7), ~ 125-130 (C-3a), ~ 120-125 (C-4), ~ 115-120 (C-5), ~ 118-123 (C-6)

Table 2: Predicted Mass Spectrometry and IR Spectroscopy Data

Compound Analysis Expected Data
This compound Mass Spec. (EI)m/z (%): 165 (M⁺, 100), 138, 111
IR (cm⁻¹)3400-3200 (N-H stretch, two bands), 1620-1600 (N-H bend), 1580-1450 (C=C, C=N stretch)
2-amino-7-nitrobenzo[d]thiazole Mass Spec. (EI)m/z (%): 195 (M⁺, 100), 165, 149, 121
IR (cm⁻¹)3400-3200 (N-H stretch), 1620-1600 (N-H bend), 1580-1450 (C=C, C=N stretch), 1530 & 1350 (NO₂ stretch)

Table 3: Expected HPLC Data

Compound Retention Time (min) Purity (%)
This compound Shorter>98%
2-amino-7-nitrobenzo[d]thiazole Longer<2%

Note: Retention times are relative and depend on the specific HPLC conditions. The more polar diamine is expected to elute earlier in a reversed-phase system.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a longer acquisition time are typically required.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Preparation: For EI, a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. For ESI, the sample is typically dissolved in a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid).

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the synthesized compound and identify any impurities.

  • Instrumentation: An HPLC system equipped with a UV detector and a reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase.

  • Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity is determined by the relative area of the main peak.

By systematically applying these analytical techniques and comparing the obtained data with the expected values, researchers can confidently validate the structure and purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent scientific investigations.

A Comparative Analysis of the Anticancer Potential of Benzo[d]thiazole-2,7-diamine Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold has been identified as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent anticancer properties.[1][2] This guide offers a comparative examination of the anticancer activity of various Benzo[d]thiazole derivatives, with a particular focus on the structure-activity relationships that govern their efficacy against several human cancer cell lines. The data presented herein is a synthesis of findings from multiple studies, intended to inform and guide ongoing research and development in oncology.

Comparative Anticancer Activity

The anticancer efficacy of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core. The following tables summarize the in vitro cytotoxic activity, presented as IC50 values (the concentration required to inhibit 50% of cell growth), of representative benzothiazole derivatives against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Fluorinated and Semicarbazone Benzothiazole Derivatives
Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Fluorinated 2-Arylbenzothiazoles3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[1]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[1]
Semicarbazone DerivativesIndole based hydrazine carboxamide scaffold 12HT-29 (Colon)0.015[1][3]
H460 (Lung)0.28[3]
A549 (Lung)1.53[3]
MDA-MB-231 (Breast)0.68[3]
Chlorobenzyl indole semicarbazide benzothiazole 55HT-29 (Colon)0.024[3][4]
H460 (Lung)0.29[3][4]
A549 (Lung)0.84[3][4]
MDA-MB-231 (Breast)0.88[3][4]
Table 2: Anticancer Activity of Pyridine and Pyrimidine-Based Benzothiazole Derivatives
Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyridine-Based DerivativesSubstituted bromopyridine acetamide benzothiazole 29SKRB-3 (Breast)0.0012[3]
SW620 (Colon)0.0043[3]
A549 (Lung)0.044[3]
HepG2 (Liver)0.048[3]
Pyridinyl-2-amine linked benzothiazole-2-thiol 7eSKRB-3 (Breast)0.0012[5]
SW620 (Colon)0.0043[5]
A549 (Lung)0.044[5]
HepG2 (Liver)0.048[5]
Pyrimidine-Based DerivativesPyridine containing pyrimidine derivative 34Colo205 (Colon)5.04[3]
U937 (Leukemia)13.9[3]
MCF-7 (Breast)30.67[3]
A549 (Lung)30.45[3]
Table 3: Anticancer Activity of Naphthalimide and Benzamide-Based Benzothiazole Derivatives
Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Naphthalimide DerivativesNaphthalimide derivative 66HT-29 (Colon)3.72 ± 0.3[3][4]
A549 (Lung)4.074 ± 0.3[3][4]
MCF-7 (Breast)7.91 ± 0.4[3][4]
Naphthalimide derivative 67HT-29 (Colon)3.47 ± 0.2[3][4]
A549 (Lung)3.89 ± 0.3[3][4]
MCF-7 (Breast)5.08 ± 0.3[3][4]
Benzamide-Based DerivativesSubstituted methoxybenzamide benzothiazole 41Various1.1 - 8.8[3]
Substituted chloromethylbenzamide benzothiazole 42Various1.1 - 8.8[3]

Experimental Protocols

The evaluation of the anticancer properties of benzothiazole derivatives typically involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]

Apoptosis Assay (Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with the benzothiazole derivatives at their IC50 concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable cells, early apoptotic cells, late apoptotic cells, and necrotic cells.

Cell Cycle Analysis (Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compounds and then harvested.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, most commonly propidium iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[6]

Visualizations

Experimental Workflow

The general workflow for the synthesis, screening, and mechanistic evaluation of novel anticancer compounds is depicted below.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies A Synthesis of Benzo[d]thiazole Derivatives B Structural Characterization (NMR, MS, etc.) A->B C Cell Viability Assay (e.g., MTT) B->C Test Compounds D Determination of IC50 Values C->D E Apoptosis Assay (Flow Cytometry) D->E Select Potent Compounds F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot for Protein Expression D->G G A Benzothiazole Derivative B Cellular Stress/Damage A->B C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Release of Cytochrome c D->E F Apoptosome Formation E->F G Caspase Activation (e.g., Caspase-9, Caspase-3) F->G H Apoptosis G->H

References

A Comparative Guide to Diamines in High-Performance Polymer Synthesis: Benzo[d]thiazole-2,7-diamine vs. Traditional Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in the design of high-performance polymers with tailored properties. This guide provides a comparative overview of Benzo[d]thiazole-2,7-diamine against other commonly used aromatic diamines in the synthesis of polymers such as polyamides and polyimides. The inclusion of the benzothiazole heterocycle into the polymer backbone can impart unique thermal, mechanical, and photophysical properties, offering potential advantages over traditional diamines.

The ever-present demand for materials with superior performance characteristics has driven extensive research into novel polymer structures. Aromatic diamines are fundamental building blocks for a wide range of high-performance polymers, including aramids (aromatic polyamides) and polyimides, which are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. This comparison focuses on the potential of this compound as a monomer and contrasts it with established diamines like p-phenylenediamine, m-phenylenediamine, and 4,4'-oxydianiline.

Performance Comparison of Polymers from Various Diamines

The properties of the final polymer are intrinsically linked to the chemical structure of the diamine monomer. While direct, comprehensive comparative data for polymers derived from this compound is limited in publicly available literature, we can infer its potential performance by examining structurally related polymers and comparing them with well-characterized systems.

Polymer TypeDiamine MonomerPolymer Name/ClassTensile Strength (MPa)Thermal Decomposition Temp. (°C)
Polyamide p-PhenylenediaminePoly(p-phenylene terephthalamide) (e.g., Kevlar®)~3000~425-450[1][2]
Polyamide m-PhenylenediaminePoly(m-phenylene isophthalamide) (e.g., Nomex®)25 - 330[3][4]~440[3][5]
Polyimide 4,4'-OxydianilinePolyimide (e.g., Kapton®)139 - 231[6][7]~500 (in air)[8]
Polyetherimide m-PhenylenediaminePolyetherimide (e.g., Ultem™)115 - 15200 (unfilled)[9][10]~533-556[11]
Polyamide Benzo[1,2-d:4,5-d']bis(thiazole)-2,6-diamine*Heterocyclic PolyamideNot Reported~450-480 (10% weight loss)

Note: Data for a structurally related bis(thiazole) diamine is used as a proxy due to the lack of specific data for this compound.

The benzothiazole unit is known for its high thermal and oxidative stability.[6] Therefore, it is anticipated that polyamides and polyimides derived from this compound would exhibit excellent thermal resistance, potentially comparable to or exceeding that of traditional aramids and polyimides. The rigid, heterocyclic structure of the benzothiazole ring is also expected to contribute to high tensile strength and modulus in the resulting polymers.

Experimental Protocols

Detailed experimental procedures for the synthesis of high-performance polymers from various diamines are crucial for reproducible research. Below are generalized protocols for the synthesis of polyamides and polyimides.

General Synthesis of Aromatic Polyamides (Low-Temperature Solution Polycondensation)

This method is widely used for the preparation of aramids.

  • Diamine Dissolution: The aromatic diamine (e.g., this compound, p-phenylenediamine) is dissolved in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) containing a solubilizing agent like calcium chloride or lithium chloride. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Chloride Addition: The aromatic diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) is added to the stirred solution of the diamine at a low temperature (typically 0-5°C). The addition is done portion-wise to control the reaction exotherm.

  • Polymerization: The reaction mixture is stirred at a controlled temperature (often room temperature) for several hours to allow for the growth of high molecular weight polymer chains.

  • Precipitation and Purification: The resulting viscous polymer solution is poured into a non-solvent, such as water or methanol, to precipitate the polyamide. The polymer is then collected by filtration, washed extensively to remove residual solvents and salts, and dried under vacuum.

General Synthesis of Aromatic Polyimides (Two-Step Method)

This is a common method for producing high-performance polyimides.

  • Poly(amic acid) Formation: The aromatic diamine (e.g., this compound, 4,4'-oxydianiline) is dissolved in a dry, aprotic polar solvent like NMP or DMAc under an inert atmosphere. An aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA) is then added to the solution. The reaction is typically carried out at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Film Casting and Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged thermal curing process. This involves heating the film at progressively higher temperatures (e.g., 100°C, 200°C, and 300°C) for a specific duration at each stage. This thermal treatment facilitates the cyclodehydration of the poly(amic acid) to form the final polyimide structure. Alternatively, chemical imidization can be achieved at lower temperatures by using a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

Logical Workflow for Polymer Synthesis and Characterization

The following diagram illustrates the general workflow from monomer selection to the characterization of the final polymer.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization monomer_selection Monomer Selection (Diamine & Diacyl Chloride/Dianhydride) polymerization Polymerization (e.g., Solution Polycondensation) monomer_selection->polymerization purification Purification & Drying polymerization->purification structural Structural Analysis (FTIR, NMR) purification->structural Characterize Structure thermal Thermal Analysis (TGA, DSC) purification->thermal Evaluate Thermal Properties mechanical Mechanical Testing (Tensile Strength, Modulus) purification->mechanical Determine Mechanical Properties

General workflow for polymer synthesis and characterization.

Signaling Pathways in Polymer Development

While not a biological signaling pathway, a conceptual pathway for the development of novel polymers can be visualized as follows, highlighting the iterative process of design, synthesis, and testing.

Polymer_Development_Pathway cluster_design Design Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_properties Define Target Properties monomer_design Monomer Design (e.g., this compound) define_properties->monomer_design synthesis Polymer Synthesis monomer_design->synthesis characterization Property Characterization synthesis->characterization performance_analysis Performance Analysis characterization->performance_analysis optimization Iterative Optimization performance_analysis->optimization optimization->monomer_design Refine Monomer/Synthesis

Conceptual pathway for novel polymer development.

References

A Comparative Guide to Purity Assessment of Benzo[d]thiazole-2,7-diamine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like Benzo[d]thiazole-2,7-diamine is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for this purpose. This guide provides a comprehensive comparison of a robust HPLC method for assessing the purity of this compound with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Methodologies

The selection of an analytical method for purity assessment is contingent on the specific analytical challenge, including the nature of potential impurities, required sensitivity, and the desired level of structural information.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometry for identification.Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute purity determination against a certified internal standard.
Typical Purity Range 98-99.9%95-99.9%[1]95-99.9%[2]
Key Advantages High resolution, sensitivity, and reproducibility for non-volatile and thermally labile compounds.[2]High resolution for volatile impurities; provides structural information for impurity identification.Absolute quantification without the need for a specific reference standard for each impurity; non-destructive.[2]
Limitations May require derivatization for some compounds to enhance detection; may not separate all impurities in a single run.Limited to volatile and thermally stable compounds; derivatization is often necessary for polar compounds like diamines.[1]Lower sensitivity compared to chromatographic techniques; requires a certified internal standard and a high-field NMR spectrometer.[2]
Sample Throughput HighModerateLow to Moderate[1]

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed method is based on established protocols for the analysis of related aromatic and heterocyclic compounds.[3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a stock solution of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification of volatile or semi-volatile impurities. Derivatization is often required for polar analytes like diamines to improve their volatility and chromatographic behavior.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.[1]

  • Sample Preparation and Derivatization: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane). Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and heat to form a volatile derivative. Inject the derivatized sample into the GC-MS system.

Quantitative NMR (qNMR) Protocol

qNMR provides a direct measurement of the absolute purity of this compound against a certified internal standard.[2]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[2]

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).[2]

  • Experimental Parameters: A sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).[2]

  • Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Visualizing the HPLC Workflow

The following diagram illustrates the key steps in the HPLC purity assessment workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Generate Report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

For routine quality control and purity assessment of this compound, Reversed-Phase HPLC is the recommended method . It is a robust, reliable, and well-established technique that can effectively separate the main compound from its potential non-volatile, process-related impurities.[3] The high resolution of HPLC allows for accurate quantification and is highly suitable for the stringent requirements of the pharmaceutical industry.

GC-MS serves as a valuable complementary technique, particularly for the identification of unknown volatile or semi-volatile impurities that may not be detected by HPLC-UV.[3] qNMR offers the advantage of being a primary analytical method for determining absolute purity without the need for specific impurity reference standards, making it a powerful tool for the characterization of reference materials.[2] The use of a combination of these orthogonal analytical techniques provides a comprehensive purity profile, ensuring the highest quality of this compound for drug development and manufacturing.

References

Navigating the Selectivity Landscape of Benzo[d]thiazole-Based Compounds: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its therapeutic potential and potential off-target liabilities. While comprehensive cross-reactivity data for the specific molecule Benzo[d]thiazole-2,7-diamine is not extensively documented in publicly available literature, this guide provides a comparative analysis of structurally related 2-aminobenzothiazole derivatives, a class of compounds with significant interest in drug discovery, particularly as kinase inhibitors. By examining the on-target and off-target activities of these analogs, we can infer a representative cross-reactivity profile and highlight key considerations for the development of benzothiazole-based therapeutics.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A significant portion of research on benzothiazole derivatives has focused on their role as kinase inhibitors, targeting the ATP-binding site of these crucial signaling proteins.[1][4][5] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving absolute target selectivity, making cross-reactivity profiling an indispensable step in preclinical development.[6][7]

Comparative Analysis of 2-Aminobenzothiazole Derivatives

To illustrate the cross-reactivity landscape of this compound class, this guide synthesizes data from various studies on different 2-aminobenzothiazole derivatives. The following tables summarize their inhibitory activities against various kinases and their cytotoxic effects on both cancerous and normal cell lines.

Compound Primary Target(s) IC50 (nM) on Primary Target(s) Off-Target Kinases Inhibited (IC50 or % Inhibition) Cancer Cell Line Cytotoxicity (IC50, µM) Normal Cell Line Cytotoxicity (IC50, µM) Reference
Compound 13 (Sever et al.) EGFR2800-HCT116 (6.43), A549 (9.62), A375 (8.07)PBMCs (>300)[8]
Compound 12 (Allam et al.) EGFR96-MCF-7 (2.49), PC9 (1.05), HCC827 (3.43)WI38 (>82.8)[8]
Compound 25 (Gong et al.) c-MET--MKN-45 (0.01), H460 (0.01), HT-29 (0.18)-[8]
Compound 53 (Abdellatif et al.) PI3Kβ--PC-3 (0.35), DU145 (0.62)MRC-5 (33.11)[8]
Compound 54 (Yar group) PI3Kα1.03-MCF-7 (significant inhibition)-[8]
OMS5 PI3Kγ (47% inhib. @ 100µM)--A549 (61.03), MCF-7 (39.52)Fibroblasts (toxic at 100µM)[9]
OMS14 PIK3CD/PIK3R1 (65% inhib. @ 100µM)-AKT1, AKT3, CDK1/cyclin B, PDK1, PKN (lower % inhibition)A549 (22.13), MCF-7 (34.25)Fibroblasts (toxic at 100µM)[9]

Key Insights from Comparative Data:

  • Promiscuity within Kinase Families: As expected, many 2-aminobenzothiazole derivatives exhibit activity against multiple kinases, often within the same family (e.g., different isoforms of PI3K).[9] This polypharmacology can sometimes be beneficial but also increases the risk of off-target effects.

  • Selectivity is Achievable: Despite the potential for cross-reactivity, medicinal chemistry efforts have yielded compounds with significant selectivity for their primary targets. For instance, some derivatives show potent inhibition of EGFR or PI3Kα with much lower activity against other kinases.[8]

  • Importance of Cytotoxicity Profiling: The data highlights the critical need to assess cytotoxicity not only in cancer cell lines but also in normal, healthy cell lines. A favorable therapeutic window is indicated by high potency against cancer cells and low toxicity towards normal cells, as seen with compounds 12 and 13.[8]

Experimental Protocols for Assessing Cross-Reactivity

Accurate and reproducible data are the bedrock of any comparative analysis. The following are detailed methodologies for key experiments used to evaluate the cross-reactivity of small molecule inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction, where a lower ATP level corresponds to higher kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Materials:

  • Purified kinase enzymes

  • Kinase-specific peptide substrates

  • Test compound (e.g., a this compound analog)

  • Kinase buffer (containing appropriate salts and cofactors, e.g., MgCl2)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well assay plates

  • Multichannel pipettes and a luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute it further in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add a solution of ATP to each well to start the kinase reaction. The final reaction volume is typically 5-10 µL. Include controls with no enzyme and no inhibitor (vehicle control).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the kinase reaction to proceed.[10]

  • Detection: Add the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of remaining ATP.

  • Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[11]

Protocol 2: Competitive Binding Assay

This method measures the ability of a test compound to compete with a known, labeled ligand for binding to the kinase active site.

Objective: To determine the binding affinity (Ki) of a test compound for a panel of kinases.

Principle: A known, high-affinity ligand for the kinase is labeled (e.g., with a fluorophore or biotin). The assay measures the displacement of this labeled ligand by the unlabeled test compound. The signal is inversely proportional to the binding affinity of the test compound.[12][13]

Procedure:

  • Target and Ligand Preparation: Prepare the purified kinase and the labeled reference ligand.

  • Assay Setup: In a suitable assay plate, combine the kinase, the labeled reference ligand at a fixed concentration, and the test compound at varying concentrations.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Detection: Measure the signal from the bound labeled ligand using an appropriate detection method (e.g., fluorescence polarization, TR-FRET, or after a wash step in formats like ELISA).[14]

  • Data Analysis: Plot the measured signal against the concentration of the test compound. The resulting competition curve is used to calculate the IC50, from which the inhibition constant (Ki) can be derived using the Cheng-Prusoff equation.[11]

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic effect of a test compound on cancerous and normal cell lines.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of cross-reactivity, the following diagrams are provided.

Experimental_Workflow_Kinase_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (Serial Dilution) Plate Combine in 384-well Plate Compound->Plate Kinase Kinase Panel Kinase->Plate Reagents ATP & Substrate Incubate Incubate Plate->Incubate Start Reaction (Add ATP) Detect Add Detection Reagent Incubate->Detect Read Measure Luminescence Detect->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Workflow for a luminescence-based kinase inhibition assay.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole 2-Aminobenzothiazole Inhibitor Benzothiazole->RTK Benzothiazole->PI3K

Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

Conclusion

While a definitive cross-reactivity profile for this compound remains to be established through broad-panel screening, the analysis of its structural analogs provides valuable insights. The 2-aminobenzothiazole scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. However, the inherent potential for off-target interactions necessitates a thorough and systematic approach to cross-reactivity profiling. By employing a combination of in vitro kinase assays, competitive binding studies, and cytotoxicity assessments against both cancerous and normal cell lines, researchers can build a comprehensive understanding of a compound's selectivity and therapeutic potential. This rigorous preclinical evaluation is essential for advancing the most promising candidates into further development and ultimately, for delivering safer and more effective targeted therapies to patients.

References

A Comparative Performance Analysis of Blue-Emitting OLEDs: Benchmarking Benzothiazole Derivatives Against Leading Emitter Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Performance Comparison of Blue-Emitting OLEDs

The following table summarizes the key performance metrics of OLEDs employing various blue-emitting materials. The data is compiled from recent scientific publications and showcases the trade-offs between different emitter technologies in terms of efficiency, color purity, and brightness.

Emitter ClassEmitter MaterialHost MaterialMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)CIE Coordinates (x, y)Ref.
Benzothiazole Derivative (Fluorescent) Ph-BPA-BPI- (non-doped)4.563.66-(0.15, 0.08)[1]
Benzothiazole Derivative (Fluorescent) Py-BPA-BPI- (non-doped)5.6410.5-(0.17, 0.29)[1]
Benzothiazole Derivative (Fluorescent) BT DerivativeDPBI--1260-[2]
Benzothiazole Derivative (Fluorescent) Cz-SBDPI- (non-doped)6.25.712,984(0.15, 0.06)[3]
Fluorescent BD-7EEL-28.6--(0.138, 0.092)[4]
Fluorescent BCzB-PPI- (non-doped)4.43-11,364(0.157, 0.080)[5]
TADF TDBA-SAF-28.2--(0.142, 0.090)[6][7]
TADF o-Tol-ν-DABNA-Me-33.0---[8]
TADF Spirofluorene-fused double boron framework-39.0--(0.13, 0.09)[9]
TADF (Hyperfluorescence) o-Tol-ν-DABNA-Me with fluorescent emitter-35.4---[8]

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes within an OLED and the typical fabrication workflow, the following diagrams are provided.

OLED_Energy_Level_Diagram cluster_device OLED Device Structure Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Hole Injection EML Emissive Layer (EML) Host:Emitter HTL->EML Hole Transport EML->EML Light EML->Light Photon Emission (Light) ETL Electron Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode (e.g., LiF/Al) Cathode->ETL HOMO HOMO LUMO LUMO

Figure 1. Energy level diagram of a multilayer OLED.

OLED_Fabrication_Workflow cluster_deposition Thin Film Deposition arrow arrow Start Start: Substrate Cleaning Substrate_Cleaning 1. ITO Substrate Cleaning (e.g., Sonication in Acetone & IPA) Start->Substrate_Cleaning Plasma_Treatment 2. Oxygen Plasma Treatment Substrate_Cleaning->Plasma_Treatment HTL_Deposition 3. Hole Transport Layer (HTL) Deposition Plasma_Treatment->HTL_Deposition EML_Deposition 4. Emissive Layer (EML) Deposition HTL_Deposition->EML_Deposition ETL_Deposition 5. Electron Transport Layer (ETL) Deposition EML_Deposition->ETL_Deposition Cathode_Deposition 6. Cathode Deposition (e.g., LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation 7. Encapsulation Cathode_Deposition->Encapsulation Testing 8. Device Characterization (I-V-L, EQE, CIE) Encapsulation->Testing End End Testing->End

Figure 2. General workflow for OLED fabrication.

Experimental Protocols

The fabrication and characterization of OLEDs can be performed via two primary methods: vacuum thermal evaporation (for small molecules) and solution processing (for polymers and some small molecules).

Vacuum Thermal Evaporation Protocol

This method is widely used for depositing small molecule organic materials in a high-vacuum environment to ensure high purity and uniformity of the thin films.

a. Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents, typically deionized water, acetone, and isopropanol, for 15 minutes each.

  • The cleaned substrates are then dried with a nitrogen gun.

  • Immediately before deposition, the substrates are treated with oxygen plasma to enhance the work function of the ITO and improve hole injection.

b. Organic and Metal Layer Deposition:

  • The substrates are loaded into a high-vacuum chamber (typically with a base pressure of 10⁻⁶ to 10⁻⁷ Torr).

  • Organic materials for the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL) are sequentially deposited by thermal evaporation from resistively heated crucibles. The deposition rate is monitored using a quartz crystal microbalance.

  • For doped emissive layers, the host and dopant materials are co-evaporated at a controlled ratio.

  • Finally, the cathode, often a bilayer of a low work function metal like lithium fluoride (LiF) followed by aluminum (Al), is deposited through a shadow mask to define the active area of the device.

c. Encapsulation:

  • To protect the organic layers from degradation by moisture and oxygen, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

Solution Processing Protocol

Solution processing offers a lower-cost alternative to vacuum deposition and is particularly suitable for large-area fabrication.

a. Substrate Preparation:

  • The ITO substrate cleaning procedure is the same as for the vacuum deposition method.

  • A hole injection layer (HIL), commonly poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the cleaned ITO substrate and then annealed on a hotplate.

b. Emissive Layer Deposition:

  • The emissive material (and host, if applicable) is dissolved in an appropriate organic solvent.

  • The solution is then spin-coated on top of the HIL. The spin speed and time are optimized to achieve the desired film thickness. The substrate is then annealed to remove residual solvent.

c. Subsequent Layer Deposition:

  • Subsequent layers, such as the ETL and cathode, are often deposited via vacuum thermal evaporation as described in the previous protocol to prevent dissolution of the underlying solution-processed layers.

Device Characterization
  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photodiode or a spectroradiometer.

  • The electroluminescence (EL) spectra are recorded to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

  • The operational lifetime is typically evaluated by monitoring the time it takes for the initial luminance to decrease to 50% (LT50) under a constant current density.

Conclusion

This guide highlights the competitive performance of benzothiazole-derivative-based OLEDs, particularly in the deep-blue fluorescent emitter category. While they currently exhibit lower external quantum efficiencies compared to the leading TADF emitters, their performance is comparable to other fluorescent blue emitters. The development of novel molecular designs incorporating the benzothiazole moiety holds promise for future advancements in blue OLED technology. The provided experimental protocols offer a foundational understanding of the fabrication and characterization processes essential for research and development in this field.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Benzo[d]thiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of Benzo[d]thiazole-2,7-diamine, a compound that requires careful management due to its potential hazards. The following procedures are based on best practices for the disposal of hazardous aromatic amines and related benzothiazole compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following disposal procedures are based on general principles for handling hazardous chemical waste and data from structurally similar compounds.[1] It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department for final guidance and to ensure full compliance with all local, regional, and national regulations.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1] All handling of this compound and its associated waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Aromatic amines, as a class of compounds, are recognized for their potential toxicity, with some being known carcinogens.[2] Therefore, treating all diamine compounds as hazardous unless confirmed otherwise is a prudent safety measure.[2]

Summary of Potential Hazards and Disposal Recommendations

The following table summarizes the key potential hazards associated with this compound, based on data for related aromatic amines and benzothiazole derivatives.

Hazard CategoryPotential Risks and Disposal Considerations
Toxicity Many diamines are toxic and can be absorbed through the skin.[2] Aromatic amines are a known class of carcinogens.[2] All waste should be treated as hazardous.
Environmental Improper disposal can lead to the contamination of aquatic ecosystems and groundwater.[2] Many benzothiazole derivatives are harmful or very toxic to aquatic life.[3] Do not dispose of this chemical down the drain or in regular trash.[1]
Reactivity Certain amines can be flammable and may react with oxidizing agents and strong acids.[2] Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[4]
Containment Use appropriate, compatible, and sealed containers for waste storage. The original chemical container is often a suitable choice.[2] Containers must be clearly labeled with the contents and hazard warnings.[4]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all solid this compound and any materials contaminated with it (e.g., weighing papers, contaminated gloves, absorbent materials) as hazardous waste.[1]

  • Segregate this compound waste from other waste streams, particularly non-hazardous waste, to avoid cross-contamination and increasing the volume of hazardous material.[2]

2. Waste Collection and Storage:

  • Solid Waste: Collect solid waste in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid.[1]

  • Liquid Waste: If this compound is in a solution, collect it in a labeled, sealed, and compatible container. Do not mix with other solvent wastes unless approved by your institution's EHS department.

  • Contaminated Labware: Disposable items that are heavily contaminated should be placed in the solid hazardous waste container.[1] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected as liquid hazardous waste.[1]

3. Final Disposal:

  • For large quantities or particularly hazardous forms of amine waste, it is recommended to contact a licensed hazardous waste disposal company.[4]

  • Follow your institution's specific procedures for the pickup and disposal of chemical waste. Ensure all containers are properly labeled and sealed before collection.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate solid_waste Solid Waste Container (Labeled Hazardous) segregate->solid_waste liquid_waste Liquid Waste Container (Labeled Hazardous) segregate->liquid_waste decontaminate Decontaminate Glassware (Collect Rinsate) segregate->decontaminate store Store Securely in Designated Area solid_waste->store liquid_waste->store rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->rinsate rinsate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Benzo[d]thiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling of Benzo[d]thiazole-2,7-diamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure laboratory safety and proper management throughout the lifecycle of this chemical.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) for Handling this compound

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesChemical Safety Goggles or Face ShieldUse in a well-ventilated area or under a chemical fume hood.Lab Coat, long pants, and closed-toe shoes
Spill Cleanup Ensure adequate ventilationChemical-resistant gloves (Nitrile or Neoprene)Chemical Safety Goggles and Face ShieldAir-purifying respirator with appropriate cartridgesChemical-resistant apron or suit

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Operational Plan:
  • Preparation :

    • Ensure a chemical fume hood is operational and certified.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Designate a specific area within the fume hood for handling the compound to prevent cross-contamination.

  • Handling :

    • Always wear the appropriate PPE as detailed in Table 1.

    • Work exclusively within a chemical fume hood to minimize inhalation exposure.[1][2]

    • Avoid the generation of dust and aerosols.

    • Use dedicated spatulas and glassware.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling the compound.

  • Storage :

    • Store in a tightly closed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

    • Consider storing under an inert atmosphere if the compound is known to be air-sensitive.

Emergency and Disposal Plans

A clear and concise plan for emergencies and waste disposal is essential for laboratory safety and environmental protection.

Emergency Procedures:
Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Plan:
  • Spill Response :

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wear appropriate PPE for spill cleanup as outlined in Table 1.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[5]

    • For large spills, contact your institution's environmental health and safety department immediately.

    • Clean the spill area thoroughly with a suitable solvent.

  • Disposal :

    • Dispose of waste in accordance with all local, state, and federal regulations.

    • The primary recommended method for the disposal of benzothiazole compounds is incineration by a licensed hazardous waste disposal facility.[1]

    • Collect waste, including contaminated materials, in a designated, properly labeled, and sealed container marked as "Hazardous Waste".[1]

Visual Workflow and Emergency Protocols

To further clarify the necessary procedures, the following diagrams illustrate the safe handling workflow and emergency response actions.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Designate Handling Area prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound in Ventilated Enclosure prep3->handle1 handle2 Perform Experiment in Fume Hood handle1->handle2 handle3 Use Dedicated Equipment handle2->handle3 store1 Store in Tightly Sealed Container handle3->store1 dispose1 Collect Waste in Labeled Container handle3->dispose1 store2 Segregate from Incompatibles store1->store2 dispose2 Arrange for Professional Hazardous Waste Disposal dispose1->dispose2

Caption: Workflow for the safe handling of this compound.

EmergencyResponseProtocol cluster_actions Immediate Actions cluster_firstaid First Aid start Accidental Exposure Occurs action1 Evacuate Area (if necessary) start->action1 action2 Alert Others Nearby action1->action2 action3 Remove Contaminated Clothing action2->action3 fa_skin Skin Contact: Wash with soap & water for 15 min action3->fa_skin fa_eye Eye Contact: Flush with water for 15 min action3->fa_eye fa_inhale Inhalation: Move to fresh air action3->fa_inhale end Seek Immediate Medical Attention fa_skin->end fa_eye->end fa_inhale->end

Caption: Emergency response protocol for accidental exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.